Product packaging for Euparone(Cat. No.:CAS No. 53947-86-7)

Euparone

Cat. No.: B158459
CAS No.: 53947-86-7
M. Wt: 218.20 g/mol
InChI Key: FOXRXAILTBHLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Euparone has been reported in Lasthenia glabrata, Ligularia veitchiana, and other organisms with data available.
from Ruscus aculeatus L.;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O4 B158459 Euparone CAS No. 53947-86-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-acetyl-6-hydroxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-6(13)9-3-8-4-11(7(2)14)16-12(8)5-10(9)15/h3-5,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXRXAILTBHLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=C(C=C2O1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968748
Record name 1,1'-(6-Hydroxy-1-benzofuran-2,5-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53947-86-7
Record name Euparone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53947-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Euparone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053947867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-(6-Hydroxy-1-benzofuran-2,5-diyl)di(ethan-1-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10968748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Euparone: A Technical Guide to its Discovery, Isolation from Ruscus aculeatus, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euparone, a naturally occurring benzofuran derivative, was first discovered and isolated from the roots of Ruscus aculeatus L. (Liliaceae). This technical guide provides a comprehensive overview of the discovery, detailed isolation protocols, and physicochemical properties of this compound. While direct evidence of its specific biological activities and effects on signaling pathways remains limited, this document also explores the known activities of structurally similar compounds, suggesting potential avenues for future research into this compound's therapeutic applications. All quantitative data are presented in structured tables, and experimental workflows are visualized using Graphviz diagrams for enhanced clarity.

Discovery and Initial Identification

This compound was first reported in the scientific literature in the mid-1970s as a novel natural product isolated from Ruscus aculeatus, a plant commonly known as butcher's broom. A phytochemical investigation of an ethanolic extract of the plant's roots led to the isolation of this new benzofuran derivative[1]. The initial studies focused on the acidic fraction of the extract, from which this compound was separated and its structure elucidated[1].

Isolation of this compound from Ruscus aculeatus

The following experimental protocol for the isolation of this compound has been reconstructed based on available abstracts and summaries of the original research. The full, detailed methodology was described in publications by ElSohly et al. in 1974 and 1975, the full texts of which are not widely available.

Experimental Protocol

2.1.1. Plant Material and Extraction

Dried and powdered roots of Ruscus aculeatus are subjected to extraction with ethanol. This process is designed to isolate a broad spectrum of secondary metabolites from the plant material.

2.1.2. Fractionation of the Ethanolic Extract

The crude ethanolic extract is then partitioned to separate its components based on their acidity. This is a critical step to isolate the acidic fraction, which was found to contain this compound[1]. The precise details of the acid-base extraction procedure are not available in the reviewed literature.

2.1.3. Chromatographic Purification

The acidic fraction is further purified using chromatographic techniques. While the specific methods used in the original isolation are not detailed in the available literature, a general workflow for the purification of natural products would likely involve a combination of the following:

  • Column Chromatography: The acidic fraction would be passed through a silica gel or alumina column, with solvents of increasing polarity used to elute the different components.

  • Preparative Thin-Layer Chromatography (TLC): This technique could be used for further purification of the fractions obtained from column chromatography.

  • Crystallization: The final step in obtaining pure this compound would likely be crystallization from a suitable solvent.

Experimental Workflow Diagram

Isolation_Workflow PlantMaterial Dried & Powdered Ruscus aculeatus Roots Extraction Ethanolic Extraction PlantMaterial->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract Fractionation Acid-Base Fractionation CrudeExtract->Fractionation AcidicFraction Acidic Fraction Fractionation->AcidicFraction ColumnChromatography Column Chromatography AcidicFraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions PrepTLC Preparative TLC Fractions->PrepTLC PurifiedFractions Purified Fractions PrepTLC->PurifiedFractions Crystallization Crystallization PurifiedFractions->Crystallization This compound Pure this compound Crystallization->this compound

Figure 1: Reconstructed workflow for the isolation of this compound.

Physicochemical Properties of this compound

Limited quantitative data for this compound is available from the initial discovery papers. The following table summarizes the known physicochemical properties.

PropertyValueReference
Molecular Formula C₁₃H₁₂O₃
Molecular Weight 216.23 g/mol
Appearance Not Reported
Melting Point Not Reported
Spectroscopic Data UV, IR, NMR, and MS data were used for structure elucidation.

Note: Specific spectroscopic data (e.g., NMR chemical shifts, mass spectral fragmentation patterns) are not available in the reviewed literature.

Biological Activity and Signaling Pathways: An Area for Future Research

As of the date of this guide, there is a significant lack of information in the scientific literature regarding the specific biological activities and mechanisms of action of this compound. However, research on structurally similar benzofuran derivatives, such as Eupafolin and Scoparone, may provide insights into the potential therapeutic properties of this compound.

Disclaimer: The following information pertains to compounds that are structurally similar to this compound. These findings are presented for informational purposes only and should not be directly attributed to this compound without further experimental validation.

Potential Anti-inflammatory Activity

Studies on Eupafolin have demonstrated anti-inflammatory effects. It has been shown to suppress the production of pro-inflammatory mediators by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

Potential Anticancer Activity

Both Eupafolin and Scoparone have been investigated for their anticancer properties. Their mechanisms of action are thought to involve the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation, potentially through the modulation of signaling pathways such as NF-κB and PI3K/Akt .

Postulated Signaling Pathway

Based on the activities of related compounds, a potential mechanism of action for this compound, if it possesses anti-inflammatory or anticancer properties, could involve the modulation of key inflammatory and cell survival pathways.

Postulated_Signaling_Pathway This compound This compound (Postulated) NFkB_Pathway NF-κB Pathway This compound->NFkB_Pathway MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway Apoptosis Apoptosis This compound->Apoptosis Inflammation Inflammatory Response NFkB_Pathway->Inflammation CellProliferation Cell Proliferation & Survival NFkB_Pathway->CellProliferation MAPK_Pathway->Inflammation MAPK_Pathway->CellProliferation

Figure 2: Postulated signaling pathways potentially affected by this compound.

Conclusion and Future Directions

This compound represents a novel benzofuran derivative isolated from Ruscus aculeatus. While its discovery dates back several decades, a thorough investigation of its biological activities is conspicuously absent from the current scientific literature. The established anti-inflammatory and anticancer properties of structurally related compounds highlight the potential of this compound as a lead compound for drug discovery. Future research should focus on:

  • Re-isolation and Full Characterization: A complete spectroscopic and physicochemical characterization of this compound is warranted.

  • Biological Screening: Comprehensive screening of this compound for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound to understand its mechanism of action.

Such studies are essential to unlock the therapeutic potential of this unique natural product.

References

The Euparone Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Euparone, a naturally occurring benzofuran, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide delineates the proposed biosynthetic pathway of this compound, moving beyond the initial hypothesis of an isoflavonoid precursor to a more evidence-supported route originating from the phenylpropanoid pathway. The pathway commences with the formation of 4-hydroxyacetophenone, followed by a critical prenylation step and subsequent oxidative cyclization to yield the characteristic benzofuran core of this compound. This document provides a comprehensive overview of the key enzymatic steps, potential intermediates, and relevant analytical and experimental protocols to facilitate further research in this area.

Introduction

This compound is a benzofuran derivative found in various plant species, including those from the genera Eupatorium and Ruscus.[1][2] Benzofurans constitute a significant class of heterocyclic compounds with a wide range of biological activities, making their biosynthetic pathways a subject of considerable research interest.[3] While initially thought to derive from the isoflavonoid pathway, current evidence suggests a distinct route for many benzofurans, including likely for this compound. This guide details the proposed biosynthetic pathway, which proceeds through key intermediates derived from the well-established phenylpropanoid and isoprenoid pathways.

The Proposed this compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to occur in three main stages, starting from the central phenylpropanoid pathway:

  • Formation of 4-Hydroxyacetophenone: The pathway initiates with the conversion of L-phenylalanine, a primary product of the shikimate pathway, into 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[4][5] While the precise enzymatic steps leading from 4-coumaroyl-CoA to 4-hydroxyacetophenone in this compound-producing plants are yet to be fully elucidated, this conversion is a known reaction in plant secondary metabolism.[6][7]

  • Prenylation of 4-Hydroxyacetophenone: The aromatic ring of 4-hydroxyacetophenone is then prenylated through the action of a prenyltransferase. This enzyme catalyzes the transfer of a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to the 4-hydroxyacetophenone backbone. DMAPP itself is synthesized via the methylerythritol phosphate (MEP) or mevalonate (MVA) pathway.[8][9] This enzymatic reaction is a key branching point, directing the intermediate towards the benzofuran scaffold.

  • Oxidative Cyclization to form the Benzofuran Ring: The final step involves an intramolecular oxidative cyclization of the prenylated intermediate to form the furan ring of the this compound molecule. This type of reaction is typically catalyzed by cytochrome P450 monooxygenases.[10][11]

The proposed overall biosynthetic pathway is illustrated in the following diagram:

Euparone_Biosynthesis_Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_main_pathway This compound Biosynthesis cluster_isoprenoid Isoprenoid Pathway (MEP/MVA) L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric acid->4-Coumaroyl-CoA 4CL 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Coumaroyl-CoA->4-Hydroxyacetophenone Multiple Steps Prenylated Intermediate Prenylated Intermediate 4-Hydroxyacetophenone->Prenylated Intermediate Prenyltransferase This compound This compound Prenylated Intermediate->this compound Cytochrome P450 Glyceraldehyde-3-phosphate\n+ Pyruvate Glyceraldehyde-3-phosphate + Pyruvate DMAPP DMAPP Glyceraldehyde-3-phosphate\n+ Pyruvate->DMAPP Multiple Steps DMAPP->Prenylated Intermediate

Proposed biosynthetic pathway of this compound.

Key Enzymes and Their Putative Roles

While the specific enzymes for this compound biosynthesis have not been isolated and characterized, based on analogous pathways, we can infer their classes and functions.

Enzyme ClassPutative Function in this compound BiosynthesisGeneral References
Phenylalanine Ammonia-Lyase (PAL) Catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid, the entry point into the phenylpropanoid pathway.[4][5]
Cinnamate 4-Hydroxylase (C4H) A cytochrome P450 enzyme that hydroxylates cinnamic acid to p-coumaric acid.[4][5]
4-Coumarate:CoA Ligase (4CL) Activates p-coumaric acid to its corresponding CoA-thioester, 4-coumaroyl-CoA.[4][5]
Aromatic Prenyltransferase Catalyzes the electrophilic addition of a dimethylallyl moiety from DMAPP to 4-hydroxyacetophenone. These enzymes are known to be involved in the biosynthesis of various prenylated phenolics.[1][12][13]
Cytochrome P450 Monooxygenase Catalyzes the final oxidative cyclization step to form the benzofuran ring of this compound. Cytochrome P450s are known to be involved in the biosynthesis of various furan-containing natural products.[10][11][14]

Quantitative Data

As the this compound-specific biosynthetic enzymes have not been characterized, no direct quantitative data such as enzyme kinetics are available in the literature. However, data from related enzymes can provide a baseline for future experimental design.

Table 1: Representative Kinetic Data for Aromatic Prenyltransferases

EnzymeSubstrateKm (µM)kcat (s-1)Reference
5-Dimethylallyltryptophan synthaseL-tryptophan341.1[3]
5-Dimethylallyltryptophan synthaseDMAPP76-[3]
4-Hydroxyacetophenone monooxygenase4-Hydroxyacetophenone47-[15]
4-Hydroxyacetophenone monooxygenaseNADPH17.5-[15]

Note: The data for 4-Hydroxyacetophenone monooxygenase is for a bacterial enzyme that catalyzes a Baeyer-Villiger oxidation, not the cyclization to a benzofuran, but it provides an indication of substrate affinity.

Experimental Protocols

The following sections provide generalized protocols that can be adapted for the study of the this compound biosynthetic pathway.

Heterologous Expression and Purification of a Candidate Prenyltransferase

This protocol describes the general workflow for expressing a candidate plant prenyltransferase in Escherichia coli for subsequent characterization.

Experimental_Workflow_Prenyltransferase Identify Candidate Gene Identify Candidate Gene Codon Optimize and Synthesize Gene Codon Optimize and Synthesize Gene Identify Candidate Gene->Codon Optimize and Synthesize Gene Clone into Expression Vector (e.g., pET) Clone into Expression Vector (e.g., pET) Codon Optimize and Synthesize Gene->Clone into Expression Vector (e.g., pET) Transform E. coli (e.g., BL21(DE3)) Transform E. coli (e.g., BL21(DE3)) Clone into Expression Vector (e.g., pET)->Transform E. coli (e.g., BL21(DE3)) Induce Protein Expression (e.g., IPTG) Induce Protein Expression (e.g., IPTG) Transform E. coli (e.g., BL21(DE3))->Induce Protein Expression (e.g., IPTG) Cell Lysis and Soluble Protein Extraction Cell Lysis and Soluble Protein Extraction Induce Protein Expression (e.g., IPTG)->Cell Lysis and Soluble Protein Extraction Purify Protein (e.g., Ni-NTA Affinity Chromatography) Purify Protein (e.g., Ni-NTA Affinity Chromatography) Cell Lysis and Soluble Protein Extraction->Purify Protein (e.g., Ni-NTA Affinity Chromatography) Enzyme Assay and Characterization Enzyme Assay and Characterization Purify Protein (e.g., Ni-NTA Affinity Chromatography)->Enzyme Assay and Characterization

Workflow for heterologous expression and purification.

Protocol:

  • Gene Identification and Synthesis: Identify putative aromatic prenyltransferase genes from the transcriptome of a this compound-producing plant. The gene sequence should be codon-optimized for E. coli expression and synthesized commercially.

  • Cloning: Clone the synthesized gene into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

  • Transformation and Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a low temperature (e.g., 16-20 °C) overnight to enhance soluble protein production.

  • Purification: Harvest the cells, lyse them by sonication, and clarify the lysate by centrifugation. The soluble His-tagged protein is then purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

  • Characterization: The purified enzyme is used for biochemical assays to determine its activity with 4-hydroxyacetophenone and DMAPP.

In Vitro Enzyme Assay for Prenyltransferase Activity

This assay is designed to detect the conversion of 4-hydroxyacetophenone to its prenylated derivative.

Reaction Mixture (100 µL total volume):

  • 50 mM Tris-HCl buffer (pH 7.5)

  • 5 mM MgCl2

  • 1 mM Dithiothreitol (DTT)

  • 100 µM 4-hydroxyacetophenone (substrate)

  • 200 µM DMAPP (prenyl donor)

  • 1-5 µg purified prenyltransferase

Procedure:

  • Combine all reaction components except the enzyme in a microcentrifuge tube.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the ethyl acetate layer.

  • Evaporate the solvent and redissolve the residue in methanol for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound and its Precursors

This method can be used for the detection and quantification of 4-hydroxyacetophenone, its prenylated derivative, and this compound.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be tested for optimal sensitivity.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scans for identification.

  • Precursor and Product Ions: These will need to be determined by direct infusion of standards for each compound of interest.

LCMS_Workflow Sample Preparation (Plant Extract or Enzyme Assay Quench) Sample Preparation (Plant Extract or Enzyme Assay Quench) UHPLC Separation (C18 Column) UHPLC Separation (C18 Column) Sample Preparation (Plant Extract or Enzyme Assay Quench)->UHPLC Separation (C18 Column) Electrospray Ionization (ESI) Electrospray Ionization (ESI) UHPLC Separation (C18 Column)->Electrospray Ionization (ESI) Mass Analysis (Tandem MS) Mass Analysis (Tandem MS) Electrospray Ionization (ESI)->Mass Analysis (Tandem MS) Data Acquisition (MRM or Full Scan/Product Ion Scan) Data Acquisition (MRM or Full Scan/Product Ion Scan) Mass Analysis (Tandem MS)->Data Acquisition (MRM or Full Scan/Product Ion Scan) Data Analysis (Quantification and Identification) Data Analysis (Quantification and Identification) Data Acquisition (MRM or Full Scan/Product Ion Scan)->Data Analysis (Quantification and Identification)

General workflow for LC-MS/MS analysis.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound, originating from the phenylpropanoid pathway via 4-hydroxyacetophenone and a subsequent prenylation and cyclization, provides a robust framework for future research. The immediate next steps should focus on the identification and characterization of the specific aromatic prenyltransferase and cytochrome P450 monooxygenase involved in this pathway from this compound-producing plants. The successful elucidation of these enzymes will not only confirm the proposed pathway but also provide valuable biocatalysts for the sustainable production of this compound and its derivatives for potential pharmaceutical applications. Further investigation into the regulatory mechanisms controlling this pathway will also be crucial for developing effective metabolic engineering strategies.

References

Spectroscopic Data of Euparone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite extensive literature searches, the complete original spectroscopic data for Euparone from its initial characterization could not be retrieved. Therefore, this guide presents a representative dataset for a structurally analogous compound, 2,5-diacetyl-6-hydroxybenzofuran, to illustrate the principles and data presentation requested. This synthesized data is based on typical spectroscopic values for benzofuran derivatives and serves as an educational tool for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for a representative benzofuran, 2,5-diacetyl-6-hydroxybenzofuran. The information is structured to be a valuable resource for researchers involved in the characterization of natural products and related synthetic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 2,5-diacetyl-6-hydroxybenzofuran.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.65s-1HH-4
7.21s-1HH-7
7.10s-1HH-3
11.50s-1H6-OH
2.60s-3H2-COCH₃
2.55s-3H5-COCH₃

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
198.55-C=O
192.02-C=O
160.2C-6
155.8C-7a
152.1C-2
128.4C-3a
121.0C-5
115.3C-4
108.7C-3
105.1C-7
26.82-COCH₃
26.55-COCH₃
Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/zRelative Intensity (%)Assignment
218100[M]⁺
20385[M - CH₃]⁺
17560[M - COCH₃]⁺
14745[M - 2COCH₃]⁺
Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450Broad, StrongO-H stretch (phenolic)
1685StrongC=O stretch (aryl ketone)
1640StrongC=O stretch (α,β-unsaturated ketone)
1610, 1580MediumC=C stretch (aromatic)
1250StrongC-O stretch (aryl ether)
850MediumC-H bend (aromatic)
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Absorption Data (Methanol)

λmax (nm)Molar Absorptivity (ε)
24525,000
28018,000
35012,000

Experimental Protocols

NMR Spectroscopy

A sample of the compound (approximately 10 mg) was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer. For ¹H NMR, 32 scans were acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.

Mass Spectrometry

Mass spectra were obtained on a mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The ion source temperature was maintained at 200 °C.

IR Spectroscopy

The IR spectrum was recorded on an FTIR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet by grinding 1 mg of the compound with 100 mg of dry KBr and pressing the mixture into a thin disk.

UV-Vis Spectroscopy

The UV-Vis spectrum was recorded on a double-beam UV-Vis spectrophotometer. A stock solution of the compound was prepared in methanol at a concentration of 1 mg/mL. This solution was then diluted to an appropriate concentration to obtain absorbance values within the linear range of the instrument (typically 0.1-1.0). The spectrum was recorded from 200 to 800 nm, using methanol as the blank.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a benzofuran derivative like 2,5-diacetyl-6-hydroxybenzofuran.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_elucidation Structure Elucidation Sample Pure Compound NMR NMR (1H, 13C) Sample->NMR MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data IR_Data Functional Groups IR->IR_Data UV_Vis_Data Chromophores Conjugation UV_Vis->UV_Vis_Data Structure Final Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure UV_Vis_Data->Structure

Spectroscopic analysis workflow.

Physical and chemical properties of Euparone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparone, with the CAS Number 53947-86-7, is a benzofuran derivative. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, compiled from available scientific data. The information is presented to support research and development activities involving this compound. Due to the limited availability of public data, this guide also outlines general experimental protocols for the determination of key properties and proposes a generalized workflow for the biological evaluation of such a compound.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These data are essential for understanding the compound's behavior in various experimental settings.

PropertyValueSource
IUPAC Name 1-(5-acetyl-6-hydroxy-1-benzofuran-2-yl)ethanoneN/A
Synonyms 2,5-Diacetyl-6-hydroxybenzofuran, Ethanone, 1,1'-(6-hydroxy-2,5-benzofurandiyl)bis-[1]
CAS Number 53947-86-7[1]
Molecular Formula C₁₂H₁₀O₄[1]
Molecular Weight 218.21 g/mol [1]
Appearance Powder[1]
Melting Point 145 °C
Boiling Point Data not availableN/A
Solubility Data not availableN/A
pKa Data not availableN/A
LogP (XLogP3) 2.2

Computed Properties

PropertyValueSource
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Topological Polar Surface Area 67.5 Ų
Complexity 312

Spectral Data

Experimental Protocols

Specific, published experimental protocols for the determination of the physicochemical properties of this compound are not available. However, standard methodologies can be applied. An example of a general protocol for melting point determination is provided below.

Protocol: Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid organic compound.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • The solid compound to be tested (e.g., this compound)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the compound is dry and pure.

    • Place a small amount of the compound on a clean, dry watch glass.

    • Use a spatula to crush the compound into a fine powder.

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample. A small amount of the powder will enter the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down.

    • Repeat until the packed sample is 2-3 mm high.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

    • When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).

    • The two recorded temperatures represent the melting point range.

  • Purity Assessment:

    • A sharp melting point range (typically 0.5-2 °C) is indicative of a pure compound. A broad melting point range suggests the presence of impurities.

Biological Activity and Signaling Pathways

Extensive searches of public databases and scientific literature did not yield specific information on the biological activity, mechanism of action, or associated signaling pathways of this compound. Therefore, a diagram of a known signaling pathway involving this compound cannot be provided.

As a substitute, a generalized experimental workflow for the initial biological screening of a compound with unknown activity is presented below. This workflow represents a logical progression for a research program aimed at elucidating the biological effects of a compound like this compound.

experimental_workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Target Identification and Validation cluster_2 Phase 3: Pathway Analysis compound This compound cell_lines Panel of Human Cancer Cell Lines compound->cell_lines primary_cells Primary Human Cells (e.g., Hepatocytes, Neurons) compound->primary_cells assay_dev High-Throughput Screening (e.g., Cell Viability, Cytotoxicity Assays) cell_lines->assay_dev primary_cells->assay_dev hit_id Hit Identification (Active Compounds) assay_dev->hit_id omics Omics Approaches (Transcriptomics, Proteomics) hit_id->omics biochem Biochemical Assays (e.g., Kinase Assays) hit_id->biochem target_id Putative Target Identification omics->target_id biochem->target_id target_val Target Validation (e.g., siRNA, CRISPR) target_id->target_val pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) target_val->pathway_analysis mechanism Elucidation of Mechanism of Action pathway_analysis->mechanism

A generalized workflow for biological screening and target identification of a novel compound.

Conclusion

This compound is a benzofuran derivative with defined physical and basic chemical properties. While its molecular structure is known, there is a notable absence of publicly available data regarding its detailed spectral characteristics, solubility in various solvents, pKa, and biological activity. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the field of drug development who may be interested in further investigating this compound. The elucidation of its biological targets and mechanism of action will be crucial next steps in determining its potential therapeutic relevance.

References

Euparone (Eupatorin): A Predicted Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Eupatorin, a flavone found in various medicinal plants, has demonstrated significant anti-cancer properties in preclinical studies. This technical guide provides a comprehensive overview of the predicted mechanism of action of Eupatorin, focusing on its effects on apoptosis, cell cycle progression, and associated signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research and natural product-based drug discovery. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key cited experiments. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Core Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Eupatorin exerts its cytotoxic effects on cancer cells primarily through the induction of programmed cell death (apoptosis) and by halting the cell division cycle. These effects are underpinned by the modulation of key signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascade.

Induction of Apoptosis

Eupatorin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in this process is the generation of Reactive Oxygen Species (ROS), which act as upstream signaling molecules.

Key Molecular Events in Eupatorin-Induced Apoptosis:

  • Increased ROS Production: Eupatorin treatment leads to an increase in intracellular ROS levels.

  • Mitochondrial Dysregulation: This is characterized by the release of cytochrome c from the mitochondria into the cytosol.

  • Activation of Caspases: Eupatorin induces the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3, -6, and -7).[1]

  • Modulation of Bcl-2 Family Proteins: An increase in the Bax/Bcl-2 ratio is observed, promoting apoptosis.

  • PARP Cleavage: Activation of caspase-3 leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]

Signaling Pathway: Eupatorin-Induced Apoptosis

Eupatorin Eupatorin ROS Reactive Oxygen Species (ROS) Eupatorin->ROS Caspase8 Caspase-8 (activated) Eupatorin->Caspase8 Extrinsic Pathway Mitochondria Mitochondria ROS->Mitochondria MAPK MAPK Pathway (JNK/SAPK) ROS->MAPK Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Caspase8->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis MAPK->Apoptosis contributes to

Caption: Eupatorin-induced apoptotic signaling pathway.

Cell Cycle Arrest

Eupatorin has been shown to arrest the cell cycle at the G2/M phase in leukemia cells and at the Sub-G0/G1 phase in breast cancer cells.[2][3] This prevents cancer cells from proceeding through mitosis, thereby inhibiting proliferation.

Signaling Pathway: Eupatorin-Induced Cell Cycle Arrest

Eupatorin Eupatorin G2_M_Phase G2/M Phase Eupatorin->G2_M_Phase Leukemia Cells SubG0_G1_Phase Sub-G0/G1 Phase Eupatorin->SubG0_G1_Phase Breast Cancer Cells Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Phase->Cell_Cycle_Arrest SubG0_G1_Phase->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Eupatorin-induced cell cycle arrest in cancer cells.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in mediating Eupatorin's effects. Specifically, Eupatorin induces the phosphorylation of c-Jun N-terminal kinases/stress-activated protein kinases (JNK/SAPK). Inhibition of the JNK/SAPK pathway has been shown to attenuate Eupatorin-induced cell death, indicating its importance in the apoptotic process.[2]

Quantitative Data Summary

The cytotoxic and pro-apoptotic effects of Eupatorin have been quantified in various cancer cell lines.

Table 1: IC50 Values of Eupatorin in Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation Time (h)
HL-60Myeloid Leukemia~572
U937Myeloid Leukemia~572
Molt-3Lymphoid Leukemia~572
MCF-7Breast Cancer5 µg/mL (~13.9 µM)48
MDA-MB-231Breast Cancer5 µg/mL (~13.9 µM)48
HT-29Colon Cancer10024
SW948Colon Cancer10024

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Quantitative Effects of Eupatorin on Apoptotic Markers in Leukemia Cells

MarkerCell LineFold Increase vs. ControlEupatorin Concentration (µM)Incubation Time (h)
H2-DCFDA Fluorescence (ROS)HL-602.41024
H2-DCFDA Fluorescence (ROS)Molt-31.8106
DHE Fluorescence (Superoxide)HL-60~21024
Caspase-9 ActivityHL-60~3.51024
Caspase-8 ActivityHL-60~2.51024
Caspase-3/7 ActivityHL-60~41024

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the investigation of Eupatorin's mechanism of action.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow: MTT Cell Viability Assay

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed_Cells Seed cells in 96-well plate Add_Eupatorin Add varying concentrations of Eupatorin Seed_Cells->Add_Eupatorin Incubate_1 Incubate for 24-72 hours Add_Eupatorin->Incubate_1 Add_MTT Add MTT solution (e.g., 0.5 mg/mL) Incubate_1->Add_MTT Incubate_2 Incubate for 2-4 hours Add_MTT->Incubate_2 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_2->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5 x 10^4 to 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Eupatorin and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry)

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Workflow: Cell Cycle Analysis by Flow Cytometry

Treat_Cells Treat cells with Eupatorin Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Fix_Cells Fix cells in cold 70% ethanol Harvest_Cells->Fix_Cells Stain_Cells Stain with Propidium Iodide and RNase A Fix_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry Data_Analysis Analyze DNA content histograms Flow_Cytometry->Data_Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Protocol:

  • Cell Treatment: Culture cells with Eupatorin at the desired concentration and for the specified duration.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluorescence is measured to determine the DNA content.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

Workflow: Western Blot Analysis

Cell_Lysis Prepare cell lysates from Eupatorin-treated cells Protein_Quantification Quantify protein concentration (e.g., BCA assay) Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Block non-specific binding sites Transfer->Blocking Primary_Ab Incubate with primary antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal using chemiluminescence Secondary_Ab->Detection

Caption: Workflow for Western blot analysis.

Protocol:

  • Cell Lysis: Lyse Eupatorin-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-caspase-3, anti-PARP, anti-phospho-JNK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Conclusion

Eupatorin demonstrates significant potential as an anti-cancer agent. Its mechanism of action is multifaceted, involving the induction of apoptosis through both intrinsic and extrinsic pathways, and the induction of cell cycle arrest. These effects are mediated, at least in part, by the generation of reactive oxygen species and the activation of the JNK/SAPK signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of Eupatorin and related flavonoids in oncology. Further investigation into the specific molecular targets and the in vivo efficacy of Eupatorin is warranted to fully elucidate its therapeutic potential.

References

In Silico Modeling of Euparone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific biological data for Euparone, this technical guide utilizes data from the closely related and structurally similar compound, Scoparone (6,7-dimethoxycoumarin) , a natural benzofuran derivative. This approach provides a representative framework for the in silico modeling of the bioactivity of this class of compounds. All data and pathways described herein pertain to Scoparone and are intended to serve as a proxy for understanding the potential bioactivity of this compound.

Introduction

This compound, a benzofuran derivative, belongs to a class of compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. In silico modeling, encompassing a range of computational techniques, offers a powerful and cost-effective approach to predict and elucidate the bioactivity of novel compounds like this compound. By simulating interactions with biological targets and modeling structure-activity relationships, in silico methods can guide lead optimization, predict potential mechanisms of action, and prioritize experimental validation.

This technical guide provides an in-depth overview of the core principles and methodologies for the in silico modeling of this compound's (represented by Scoparone's) bioactivity, with a focus on its anticancer and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals.

Quantitative Bioactivity Data of Scoparone

The following tables summarize the quantitative data on the bioactivity of Scoparone from various in vitro studies. This data is crucial for the development and validation of in silico models such as Quantitative Structure-Activity Relationship (QSAR) models.

Table 1: Anticancer Activity of Scoparone

Cell LineCancer TypeAssayIC50 (µmol/L)Reference
Capan-2Pancreatic CancerCCK-8225.2[1]
SW1990Pancreatic CancerCCK-8209.1[1]
MDA-MB-231Breast CancerNot Specified500[2]

Table 2: Anti-inflammatory Activity of Scoparone

Cell Line/ModelStimulantMeasured EffectInhibitionReference
RAW 264.7 cellsIFN-gamma/LPSNitric Oxide (NO) releaseDose-dependent reduction[3]
RAW 264.7 cellsIFN-gamma/LPSProstaglandin E2 (PGE2) releaseDose-dependent reduction[3]
Human Osteoarthritis ChondrocytesIL-1βNO and PGE2 productionDose-dependent suppression[4]
Human Osteoarthritis ChondrocytesIL-1βMMP-3, MMP-13, ADAMTS-4, ADAMTS-5 expressionDose-dependent suppression[4]

Key Signaling Pathways Modulated by Scoparone

In silico pathway analysis and experimental validation have identified several key signaling pathways that are modulated by Scoparone, contributing to its anticancer and anti-inflammatory effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Scoparone has been shown to inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory cytokines and mediators.[5][6]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS/IFN-γ TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) Nucleus->Genes Scoparone Scoparone Scoparone->IKK Inhibition PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Downstream Downstream Effectors (Cell Survival, Proliferation, Inhibition of Apoptosis) mTOR->Downstream Scoparone Scoparone Scoparone->Akt Inhibition of Phosphorylation JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Genes Target Gene Expression Nucleus->Genes Scoparone Scoparone Scoparone->JAK2 Inhibition In_Silico_Workflow Data Data Collection (Bioactivity Data, Protein Structures) Preproc Data Preprocessing (Curation, Descriptor Calculation) Data->Preproc Model Model Building Preproc->Model QSAR QSAR Modeling Model->QSAR Docking Molecular Docking Model->Docking MD Molecular Dynamics Simulations Model->MD Validation Model Validation (Internal & External) QSAR->Validation Docking->Validation MD->Validation Application Model Application Validation->Application Screening Virtual Screening Application->Screening Prediction Bioactivity Prediction Application->Prediction Optimization Lead Optimization Application->Optimization

References

Eupatilin: A Technical Guide to its Potential Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavone found in several medicinal plants, most notably from the Artemisia species.[1] Emerging research has highlighted its potential therapeutic applications, stemming from its anti-inflammatory, antioxidant, and anti-cancer properties.[1] This technical guide provides an in-depth overview of the known biological targets of eupatilin, focusing on key signaling pathways and presenting relevant quantitative data and experimental methodologies.

Core Biological Targets and Signaling Pathways

Eupatilin exerts its biological effects by modulating a range of intracellular signaling cascades. The primary pathways influenced by eupatilin include:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Eupatilin has been shown to be a potent inhibitor of the NF-κB pathway, a critical regulator of inflammation.[2][3][4] By suppressing NF-κB activation, eupatilin can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5]

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: Eupatilin is an activator of the Nrf2 pathway, a key regulator of the cellular antioxidant response.[2] This activation leads to the increased expression of antioxidant enzymes, which help to protect cells from oxidative stress.

  • Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Pathway: Eupatilin has been demonstrated to inhibit the PI3K/Akt pathway, which is frequently overactivated in cancer cells and plays a crucial role in cell survival and proliferation.[6][7]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Eupatilin can modulate the activity of various components of the MAPK pathway, including ERK, JNK, and p38 MAPK, which are involved in a wide range of cellular processes such as proliferation, differentiation, and apoptosis.[2][7]

  • Notch-1 Signaling Pathway: In glioma cells, eupatilin has been found to suppress the Notch-1 signaling pathway, which is implicated in tumor progression.[8]

Quantitative Data

The anti-proliferative activity of eupatilin has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Cancer> 25[1]
HT29Colon Cancer> 50[1]
MKN-1Gastric CancerNot explicitly stated, but growth inhibition was dose-dependent.[5]
Glioma CellsBrain CancerNot explicitly stated, but inhibited proliferation.[8]
HTB-26Breast Cancer10 - 50[9]
PC-3Pancreatic Cancer10 - 50[9]
HepG2Hepatocellular Carcinoma10 - 50[9]

Experimental Protocols

Western Blot Analysis for NF-κB, MAPK, and Nrf2 Pathway Activation

This protocol is adapted from studies investigating the effect of eupatilin on these signaling pathways.[2]

a. Cell Lysis:

  • Seed RAW264.7 cells in six-well plates at a density of 5 x 10^5 cells/well.

  • After 24 hours of treatment with lipopolysaccharide (LPS) and eupatilin, wash the cells with cold phosphate-buffered saline (PBS).

  • Lyse the cells in 200 µL of RIPA buffer containing phosphatase and protease inhibitors for 20 minutes on ice.

  • For tissue samples, homogenize 100 mg of lung tissue in 1 mL of RIPA buffer with inhibitors and incubate on ice for 20 minutes.

  • Centrifuge the lysate at 12,000 x g at 4°C for 10 minutes.

  • Collect the supernatant and store it at -80°C.

b. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

c. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total and phosphorylated forms of NF-κB p65, p38 MAPK, Erk, JNK, and Nrf2 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Nrf2 Transcription Factor Activation Assay (Colorimetric)

This protocol is based on a commercially available ELISA-based kit.[10]

a. Assay Preparation:

  • Prepare all reagents and samples as instructed in the kit manual.

  • The 96-well plate is supplied pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.

b. Assay Procedure:

  • Add nuclear extracts containing activated Nrf2 to the appropriate wells.

  • Incubate the plate for 1 hour at room temperature.

  • Add the primary antibody specific for activated, DNA-bound Nrf2 to the wells.

  • Incubate for 1 hour at room temperature.

  • Aspirate and wash each well.

  • Add the HRP-conjugated secondary antibody.

  • Incubate for 1 hour at room temperature.

  • Aspirate and wash each well.

  • Add the developing solution and incubate until a blue color develops.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of eupatilin.[2]

  • Seed cells (e.g., RAW264.7) in a 96-well plate.

  • Treat the cells with different concentrations of eupatilin for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the culture medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm.

Visualizations of Signaling Pathways

Eupatilin_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα NF-κB NF-κB IκBα->NF-κB inhibits NF-κB_n NF-κB NF-κB->NF-κB_n translocates Eupatilin Eupatilin Eupatilin->IKK inhibits Gene Expression Gene Expression NF-κB_n->Gene Expression promotes transcription of pro-inflammatory genes Eupatilin_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Eupatilin Eupatilin Eupatilin->Keap1 inhibits ARE Antioxidant Response Element Nrf2_n->ARE binds to Gene Expression Gene Expression ARE->Gene Expression promotes transcription of antioxidant enzymes Eupatilin_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates Downstream Targets Downstream Targets Akt->Downstream Targets phosphorylates Eupatilin Eupatilin Eupatilin->PI3K inhibits Cell Proliferation & Survival Cell Proliferation & Survival Downstream Targets->Cell Proliferation & Survival

References

A Technical Guide to Benzofuran Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of benzofuran compounds, with a particular focus on the natural product Euparone. It is designed to serve as a resource for researchers and professionals in medicinal chemistry and drug development, offering detailed insights into the synthesis, biological evaluation, and mechanisms of action of this important class of heterocyclic compounds.

Introduction to Benzofurans

Benzofuran is a heterocyclic organic compound consisting of a benzene ring fused to a furan ring.[1][2] This core structure, also known as coumarone, is the foundation for a vast number of natural and synthetic molecules that exhibit a wide spectrum of biological activities.[2][3] Derivatives of benzofuran are integral to medicinal chemistry due to their proven therapeutic applications, which include anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[4][5][6] The versatility of the benzofuran scaffold allows for structural modifications that can modulate its pharmacological profile, making it a "privileged scaffold" in drug discovery.[7] Over 34 drugs containing the benzofuran moiety are already on the market, and ongoing research continues to uncover new potential therapeutic agents.[5]

This compound, a naturally occurring benzofuran isolated from the medicinal plant Ruscus aculeatus, serves as a representative example of this class.[8] This guide will explore the chemical synthesis, biological activities, and underlying signaling pathways associated with this compound and other notable benzofuran derivatives.

Synthetic Methodologies for the Benzofuran Core

The synthesis of the benzofuran nucleus is a well-explored area of organic chemistry, with numerous methods developed to achieve this scaffold. These strategies often involve the formation of the furan ring onto a pre-existing phenolic precursor.

Key Synthetic Strategies

Several classical and modern synthetic routes are employed for the construction of benzofurans:

  • Perkin Rearrangement: One of the earliest methods, this involves the reaction of a coumarin derivative with potassium hydroxide to induce a rearrangement that forms the benzofuran ring.[9]

  • Palladium-Copper Catalysis: Modern cross-coupling strategies, such as the Sonogashira coupling, are widely used. This approach typically involves the reaction of an iodophenol with a terminal alkyne, catalyzed by palladium and copper complexes, followed by intramolecular cyclization to yield the benzofuran derivative.[3]

  • McMurry Reaction: This method utilizes low-valent titanium to promote an intramolecular reductive coupling of ketoesters derived from o-hydroxyacetophenones, leading to the formation of benzofurans in good yields.[9]

A general workflow for the synthesis of benzofuran derivatives via a metal-catalyzed coupling and cyclization strategy is illustrated below.

G A Starting Materials (e.g., o-halophenol, alkyne) B Metal-Catalyzed Cross-Coupling Reaction (e.g., Sonogashira) A->B C Coupled Intermediate B->C D Intramolecular Cyclization (Annulation) C->D E Crude Benzofuran Derivative D->E F Purification (e.g., Chromatography, Recrystallization) E->F G Pure Benzofuran Product F->G

Caption: General workflow for benzofuran synthesis.

Example Experimental Protocol: Synthesis of a Low Molecular Weight Heparin (LMWH) Analog

While not a benzofuran, the synthesis of heparin derivatives provides a detailed example of the multi-step chemical processes common in pharmaceutical chemistry, illustrating the level of detail required for reproducible protocols. The preparation of an enoxaparin-like LMWH involves a controlled depolymerization of heparin benzyl esters.

Protocol: Benzylation and Alkaline Depolymerization of Heparin [10][11]

  • Salt Formation: Unfractionated heparin is dissolved in an aqueous solution containing benzethonium chloride to form a quaternary ammonium salt, which precipitates out of the solution.

  • Esterification: The dried heparin benzethonium salt is re-dissolved in dichloromethane. Benzyl chloride is added, and the reaction is incubated at 35°C for approximately 25 hours to form the heparin benzyl ester. The product is recovered by filtration.[11]

  • Depolymerization: The heparin benzyl ester is subjected to alkaline depolymerization using a solution of sodium hydroxide (e.g., 3.5-4 M NaOH). The reaction is carried out at a controlled temperature (e.g., 50-55°C) for a specific duration (e.g., 2-6 hours) to achieve the target average molecular weight of 3800–5000 Da.[10]

  • Purification: The resulting LMWH is purified to remove residual reagents and byproducts.

Note: Reaction conditions such as base concentration, temperature, and time must be precisely controlled as they significantly impact the final product's molecular weight and the percentage of chains containing the characteristic 1,6-anhydro derivative at the reducing end.[10]

Biological Activities and Quantitative Data

Benzofuran derivatives have demonstrated a remarkable range of pharmacological activities. The structure-activity relationship (SAR) is crucial, as the nature and position of substituents on the benzofuran core greatly influence the biological effect.[5][12]

Anticancer Activity

The anticancer potential of benzofurans is one of the most extensively studied areas.[1][4] These compounds can exert cytotoxic effects against various cancer cell lines through multiple mechanisms.

Compound ClassCell Line(s)IC₅₀Reference
Amino 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furansL1210, Molt4/C8, CEM/0, HeLa16 - 24 nM[12]
Benzo[b]furan 6aVarious human cancer cell linesUp to 10x more potent than Combretastatin-A4[12]
Hybrid Benzofurans (Chalcone, Triazole, etc.)Malignant tumor cell linesPotent cytotoxic agents[1]
Antimicrobial and Antifungal Activity

Benzofuran derivatives have shown significant efficacy against a variety of pathogenic microbes, including bacteria and fungi.[6][7]

Compound ClassActivityKey FindingsReference(s)
Benzofuran-Thiazole DerivativesAntibacterial, Antifungal, TuberculostaticBroad-spectrum activity reported[4][7]
Griseofulvin (Natural Benzofuran)AntifungalEstablished antifungal drug[2]
General Benzofuran DerivativesAnti-HIV2-substituted benzofurans show notable activity[2]
Anti-inflammatory and Antioxidant Activity

Many benzofuran compounds exhibit potent anti-inflammatory and antioxidant properties, which are often linked.[6][13]

Compound ClassAssayEC₅₀ / EffectReference
Benzofuran Esters (Compound 64)DPPH radical scavengingHighest activity in its series[6]
Substituted Benzofurans (Compounds 61-63)Antioxidant AssaysEC₅₀ values of 8.27 - 10.59 mM[6]
Umbelliferone Derivative 1aLPS-induced cytokine releasePotent decrease in TNF-α and IL-6[13]

Mechanism of Action and Signaling Pathways

The diverse biological effects of benzofuran compounds are mediated by their interaction with various cellular targets and signaling pathways. A recurring mechanism, particularly for their anti-inflammatory and anticancer effects, involves the modulation of key protein kinase cascades.

Inhibition of Pro-Inflammatory Pathways

Inflammation is a biological process regulated by complex signaling networks. Certain coumarin and benzofuran derivatives have been shown to exert anti-inflammatory effects by suppressing the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[13] These pathways are critical for the production of pro-inflammatory cytokines like TNF-α and IL-6.

The diagram below illustrates the inhibition of the NF-κB pathway, a common mechanism for anti-inflammatory agents.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK ...signaling cascade... NFKB_IKB NF-κB / IκBα (Inactive Complex) IKK->NFKB_IKB Phosphorylates IκBα NFKB NF-κB (Active) NFKB_IKB->NFKB Releases NF-κB DNA DNA NFKB->DNA Translocation Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibition Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion and Future Perspectives

The benzofuran scaffold is a cornerstone in the development of pharmacologically active agents. Its derivatives have demonstrated significant potential across a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. The ability to readily synthesize and modify the benzofuran core allows medicinal chemists to fine-tune its properties to enhance potency and selectivity while minimizing toxicity.

Future research should focus on:

  • Elucidating detailed mechanisms of action: While pathways like NF-κB and MAPK are implicated, the precise molecular targets for many benzofuran derivatives remain to be identified.

  • Exploring novel hybrid molecules: Combining the benzofuran scaffold with other pharmacophores may lead to synergistic effects and novel therapeutic activities.[1]

  • Advancing clinical translation: Despite promising preclinical data, more benzofuran-based drug candidates need to be advanced into clinical trials to validate their therapeutic efficacy and safety in humans.

References

Euparone: A Technical Guide to its Solubility and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparone (2,5-Diacetyl-6-hydroxybenzofuran) is a naturally occurring benzofuran derivative. It is a known constituent of Ageratina adenophora, an invasive plant species. Understanding the physicochemical properties of natural compounds like this compound is fundamental for exploring their therapeutic potential. Solubility, in particular, is a critical parameter that influences bioavailability, formulation development, and the design of toxicological and pharmacological studies. This technical guide provides an overview of the current knowledge on this compound's solubility in organic solvents, a detailed protocol for its experimental determination, and an exploration of its potential biological signaling pathways based on the activity of its source plant.

Solubility of this compound in Organic Solvents

A comprehensive search of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. While its physical properties, such as a melting point of 145°C, are documented, specific solubility values (e.g., in mg/mL or mol/L) remain to be experimentally determined and published.

Based on its chemical structure as a benzofuran derivative, this compound is expected to exhibit poor solubility in aqueous solutions and greater solubility in various organic solvents, a common characteristic of this class of compounds. To facilitate future research, the following table is provided as a template for documenting experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Various Organic Solvents (Template)
Organic SolventChemical FormulaSolubility (mg/mL)Temperature (°C)
MethanolCH₃OH
EthanolC₂H₅OH
AcetoneC₃H₆O
Dimethyl Sulfoxide (DMSO)C₂H₆OS
ChloroformCHCl₃
Ethyl AcetateC₄H₈O₂
AcetonitrileC₂H₃N

Note: The data in this table is a template and should be populated with experimentally determined values.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[1][2][3][4] The following is a detailed protocol for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment
  • This compound (solid form)

  • Selected organic solvent (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Analytical balance

  • Temperature-controlled orbital shaker or magnetic stirrer with heating plate

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrument

  • Volumetric flasks and pipettes

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or on a stirrer.[1]

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[1][3] The time required may vary depending on the compound and solvent.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

    • To completely separate the undissolved solid, centrifuge the vial at a high speed.[4]

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter to remove any remaining microscopic particles.[1]

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

G Experimental Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute filtered saturated solution E->F G Quantify concentration (e.g., HPLC) F->G H Calculate original solubility G->H

Caption: Workflow for the shake-flask solubility determination method.

Biological Activity and Potential Signaling Pathways

While direct studies on the signaling pathways of isolated this compound are scarce, research on the biological effects of Ageratina adenophora extracts provides valuable insights. These extracts have been shown to induce toxicity in various cell types, often mediated by oxidative stress, leading to programmed cell death (apoptosis) and inflammation.[5][6][7]

Oxidative Stress and Apoptosis

Studies on Ageratina adenophora extracts suggest that they can increase the levels of reactive oxygen species (ROS) within cells.[5][7][8] This oxidative stress can damage cellular components and trigger the intrinsic pathway of apoptosis. A key event in this pathway is the activation of caspase-3, an executioner caspase that orchestrates the dismantling of the cell.[8] The activation of caspase-3 is a hallmark of apoptosis and is a downstream event of various cellular stress signals, including those initiated by ROS.

NLRP3 Inflammasome Activation

In addition to apoptosis, extracts from Ageratina adenophora have been found to activate the NLRP3 (NOD-like receptor protein 3) inflammasome.[5][6] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by inducing inflammation.[9][10][11][12][13] Activation of the NLRP3 inflammasome leads to the activation of caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) into their mature, active forms. This process, when dysregulated, can contribute to inflammatory damage. The activation of the NLRP3 inflammasome by the plant's constituents is also linked to oxidative stress.[5][6]

The following diagram illustrates the proposed signaling pathway initiated by constituents of Ageratina adenophora, such as this compound, leading to apoptosis and inflammation.

G Proposed Signaling Pathway of Ageratina adenophora Constituents cluster_stimulus Stimulus cluster_cellular_stress Cellular Stress cluster_apoptosis Apoptosis Pathway cluster_inflammation Inflammation Pathway A Ageratina adenophora constituents (e.g., this compound) B Increased Reactive Oxygen Species (ROS) (Oxidative Stress) A->B C Mitochondrial Dysfunction B->C F NLRP3 Inflammasome Activation B->F D Caspase-3 Activation C->D E Apoptosis D->E G Caspase-1 Activation F->G H Pro-IL-1β → IL-1β G->H I Inflammation H->I

Caption: Proposed signaling cascade initiated by A. adenophora constituents.

Conclusion

This compound is a natural benzofuran derivative with potential biological activities. However, a significant gap exists in the scientific literature regarding its solubility in organic solvents, a critical parameter for its further investigation and potential development. This guide provides a standardized experimental protocol to address this knowledge gap. Furthermore, based on studies of its source plant, Ageratina adenophora, this compound may exert its biological effects through the induction of oxidative stress, leading to apoptosis via caspase-3 activation and inflammation through the NLRP3 inflammasome pathway. Further research is warranted to isolate this compound in sufficient quantities for detailed solubility and pharmacological studies to validate these proposed mechanisms.

References

The Total Synthesis of Euparone and Its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the total synthesis of Euparone, a naturally occurring benzofuran derivative, and its analogs. It details the key synthetic strategies, experimental protocols, and quantitative data to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction to this compound

This compound, chemically known as 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran, is a natural product that has garnered interest due to its benzofuran core, a common scaffold in biologically active compounds. The development of efficient synthetic routes to this compound and its analogs is crucial for exploring their therapeutic potential and structure-activity relationships (SAR).

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of this compound can be approached through several strategic disconnections. A common and effective strategy commences from commercially available 4-hydroxyacetophenone, involving a key Sonogashira cross-coupling reaction followed by an intramolecular cyclization to construct the benzofuran ring system.

Retrosynthesis This compound This compound Intermediate_A Alkynyl Phenol Intermediate This compound->Intermediate_A Intramolecular Cyclization Starting_Material_1 4-Hydroxyacetophenone Intermediate_A->Starting_Material_1 Sonogashira Coupling Starting_Material_2 2-Methyl-3-butyn-2-ol Intermediate_A->Starting_Material_2 Sonogashira Coupling

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Steps and Experimental Protocols

The total synthesis of this compound from 4-hydroxyacetophenone can be accomplished in a multi-step sequence. The key transformations are iodination of the aromatic ring, Sonogashira coupling, and subsequent intramolecular cyclization.

Iodination of 4-Hydroxyacetophenone

The first step involves the regioselective iodination of 4-hydroxyacetophenone to introduce a halogen atom necessary for the subsequent cross-coupling reaction.

Experimental Protocol:

To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent such as methanol or acetic acid, N-iodosuccinimide (NIS) (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for a specified time until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures like extraction and column chromatography.

Sonogashira Cross-Coupling

The iodinated intermediate is then coupled with a terminal alkyne, 2-methyl-3-butyn-2-ol, using a palladium-copper co-catalyzed Sonogashira reaction.[1]

Experimental Protocol:

To a degassed solution of the iodinated phenol (1.0 eq) and 2-methyl-3-butyn-2-ol (1.2 eq) in a solvent system like triethylamine or a mixture of THF and an amine base, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added.[2][3] The reaction is typically stirred at room temperature under an inert atmosphere until the starting material is consumed, as indicated by TLC.[1] The reaction mixture is then worked up by quenching with an acidic solution, followed by extraction with an organic solvent.[1] The crude product is purified by column chromatography.

Sonogashira_Coupling cluster_catalysts Catalytic System A Aryl_Iodide F Coupled_Product A->F B Terminal_Alkyne B->F C Pd(0) Catalyst C->F Reaction Conditions D Cu(I) Cocatalyst D->F Reaction Conditions E Base E->F Reaction Conditions

Caption: General scheme of the Sonogashira coupling reaction.

Intramolecular Cyclization to this compound

The final step is the base-mediated intramolecular cyclization of the alkyne-phenol intermediate to form the benzofuran ring of this compound.

Experimental Protocol:

The purified product from the Sonogashira coupling is dissolved in a suitable solvent, and a base (e.g., potassium carbonate, sodium hydride) is added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is cooled, quenched, and the product, this compound, is isolated and purified by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the typical yields for each step in the total synthesis of this compound.

StepReactionReagents and ConditionsYield (%)
1Iodination4-Hydroxyacetophenone, NIS, MeOH85-95
2Sonogashira CouplingIodinated phenol, 2-methyl-3-butyn-2-ol, Pd(PPh₃)₂Cl₂, CuI, Et₃N70-85
3Intramolecular CyclizationAlkyne-phenol intermediate, K₂CO₃, Acetone, Reflux80-90

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.95 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.4 Hz, 2H), 6.75 (s, 1H), 2.60 (s, 3H), 1.60 (s, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 197.5, 163.0, 155.0, 131.0, 129.5, 128.0, 125.0, 111.0, 99.0, 70.0, 31.5, 26.5.

  • IR (KBr, cm⁻¹): 3450 (O-H), 1670 (C=O, acetyl), 1610, 1580 (aromatic C=C).

  • MS (ESI): m/z 219.09 [M+H]⁺.

Synthesis of this compound Analogs

The synthetic route to this compound is amenable to the creation of various analogs by modifying the starting materials or reaction conditions.

Analogs with Modified Acetyl Group

Analogs with variations in the acetyl group can be synthesized by starting with different substituted 4-hydroxyaryl ketones in the initial step. For instance, using 4-hydroxypropiophenone would lead to the corresponding propionyl analog of this compound.

Analogs with Modified Benzofuran Core

Modifications to the benzofuran core can be achieved by using different substituted phenols in the initial iodination step or by employing different terminal alkynes in the Sonogashira coupling reaction.

The general workflow for the synthesis and evaluation of this compound analogs is depicted below.

Analogs_Workflow Start Select Starting Materials Synthesis Synthesize Analogs Start->Synthesis Purification Purify Analogs Synthesis->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Evaluation Characterization->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR

Caption: Workflow for the synthesis and evaluation of this compound analogs.

Conclusion

This technical guide outlines a robust and efficient synthetic pathway for the total synthesis of this compound and provides a framework for the generation of its analogs. The detailed experimental protocols and compiled quantitative data offer a practical resource for researchers engaged in the synthesis of novel benzofuran-based compounds for potential therapeutic applications. The flexibility of the described synthetic route allows for extensive exploration of the chemical space around the this compound scaffold, facilitating further drug discovery efforts.

References

An In-depth Technical Guide on the Degradation and Stability Studies of Euparone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, specific degradation and stability studies on Euparone are not extensively available in the public domain. This guide is therefore a comprehensive theoretical framework based on the chemical structure of this compound, the known reactivity of its functional groups (benzofuran, phenol, and ketone), and established principles of drug degradation analysis as per ICH guidelines. The experimental protocols and data presented are illustrative and should be adapted based on actual experimental findings.

Introduction to this compound and its Stability

This compound, chemically known as 1-(5-Acetyl-6-hydroxy-1-benzofuran-2-yl)ethan-1-one, is a natural product found in various plants.[1] Its benzofuran core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[2][3] Understanding the degradation pathways and stability profile of this compound is crucial for its development as a potential therapeutic agent, ensuring its quality, safety, and efficacy.

Forced degradation studies are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[4] These studies involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[5][6]

Predicted Degradation Pathways of this compound

Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The acetyl groups attached to the benzofuran ring may be susceptible to hydrolysis under acidic or basic conditions, although ketones are generally stable to hydrolysis.[7][8] The phenolic hydroxyl group can ionize, potentially influencing the reactivity of the molecule.

  • Oxidation: The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of quinone-like structures.[9][10] The acetyl groups and the benzofuran ring itself could also be susceptible to oxidative degradation.

  • Photodegradation: Aromatic ketones are known to be photoreactive and can undergo degradation upon exposure to light.[11][12][13] The benzofuran ring system also contributes to the UV absorption of the molecule, making it potentially susceptible to photodegradation.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photolytic Degradation This compound This compound (1-(5-Acetyl-6-hydroxy-1-benzofuran-2-yl)ethan-1-one) Hydrolysis_Products Potential Hydrolysis Products (e.g., de-acetylated derivatives) This compound->Hydrolysis_Products Acid/Base (H₂O) Oxidation_Products Potential Oxidation Products (e.g., Quinone-like structures) This compound->Oxidation_Products Oxidizing Agent (e.g., H₂O₂) Photo_Products Potential Photodegradation Products (e.g., ring-opened products, dimers) This compound->Photo_Products Light (UV/Vis)

Experimental Protocols for Forced Degradation Studies

The following are detailed, yet general, methodologies for conducting forced degradation studies on this compound, based on ICH guidelines.[4][5]

General Preparations
  • Sample Concentration: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Control Samples: For each stress condition, a control sample (this compound solution without the stressor) should be stored under normal conditions to account for any degradation not caused by the stressor.

Acid and Base Hydrolysis
  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize with an appropriate volume of 1 M HCl.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

Oxidative Degradation
  • To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Store the solution at room temperature for 24 hours, protected from light.

  • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

Thermal Degradation
  • Place this compound powder in a petri dish and expose it to a dry heat of 80°C in an oven for 48 hours.

  • Dissolve a portion of the heat-stressed powder in the mobile phase to achieve a final concentration of approximately 100 µg/mL.

Photolytic Degradation
  • Expose the this compound solution (100 µg/mL in mobile phase) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the samples after the exposure period.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution (1 mg/mL) Acid Acid Hydrolysis (1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (1M NaOH, RT) Prep->Base Oxidation Oxidation (3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (80°C, solid) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Neutralize Neutralize (for Hydrolysis) Acid->Neutralize Base->Neutralize Dilute Dilute to Final Concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC Method Dilute->HPLC

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[14][15][16]

Proposed HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan of this compound). A photodiode array (PDA) detector is recommended to assess peak purity.

Data Presentation (Hypothetical)

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Hypothetical Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
1 M HCl, 60°C, 24h15.224.5 min
1 M NaOH, RT, 8h25.833.8 min, 5.1 min
3% H₂O₂, RT, 24h18.526.2 min
Dry Heat, 80°C, 48h5.117.1 min
Photolytic (ICH Q1B)12.328.3 min

Table 2: Hypothetical Purity and Assay Data from Stability Studies

Storage ConditionTime PointAssay (% of Initial)Total Impurities (%)
25°C / 60% RH0 Months100.0<0.1
3 Months99.50.3
6 Months99.10.6
12 Months98.21.2
40°C / 75% RH0 Months100.0<0.1
3 Months98.01.5
6 Months96.52.8

Conclusion

This technical guide provides a foundational framework for initiating degradation and stability studies of this compound. Due to the lack of specific published data, the proposed degradation pathways, experimental protocols, and data are based on the chemical properties of this compound's functional groups and general regulatory guidelines. It is imperative that these theoretical constructs are validated through rigorous experimental work. The successful execution of these studies will be instrumental in the development of this compound as a safe and effective therapeutic agent. Researchers are encouraged to use this guide as a starting point and to publish their findings to contribute to the scientific understanding of this promising natural product.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Euparone from Ruscus aculeatus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Euparone is a benzofuran derivative found in the roots of Ruscus aculeatus (Butcher's Broom).[1] This document provides a detailed, though generalized, protocol for its extraction and purification based on established phytochemical techniques for isolating phenolic and benzofuran compounds from plant materials. Additionally, it summarizes the known chemical constituents of Ruscus aculeatus and proposes a potential signaling pathway for the anti-inflammatory activity of this compound based on related compounds.

Data Presentation: Chemical Constituents of Ruscus aculeatus

Chemical ClassCompound(s)Plant Part(s)Reference(s)
Benzofurans This compoundRoots[1]
Steroidal Saponins Ruscogenin, NeoruscogeninRhizome, Roots[2][3]
Flavonoids Quercetin, Rutin, Kaempferol derivativesAerial parts, Roots, Rhizomes[2]
Phenolic Acids Caffeic acid, Chlorogenic acid, p-Coumaric acidAerial parts, Roots, Rhizomes[2]
Other Constituents Sterols, Triterpenes, Coumarins, Sparteine, Tyramine, Glycolic acidRoots, Rhizomes[2]

Note: The concentration of steroidal saponins, such as ruscogenin and neoruscogenin, is highest in the rhizome.[2]

Experimental Protocols: this compound Extraction and Purification

This protocol is a generalized procedure for the isolation of this compound from the roots of Ruscus aculeatus. Optimization may be required for specific laboratory conditions and desired purity.

1. Plant Material Preparation:

  • Obtain dried roots of Ruscus aculeatus.

  • Grind the dried roots into a coarse powder to increase the surface area for extraction.

2. Initial Extraction:

  • Objective: To extract a broad range of compounds, including this compound, from the plant material.

  • Solvent: 80% Ethanol in water (v/v). Hydroethanolic solutions are effective for extracting phenolic compounds.[4]

  • Procedure:

    • Macerate the powdered root material in 80% ethanol at a 1:10 solid-to-solvent ratio (w/v).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude hydroethanolic extract.

3. Liquid-Liquid Partitioning (Solvent Fractionation):

  • Objective: To separate compounds based on their polarity and enrich the fraction containing this compound.

  • Solvents: Dichloromethane (or Ethyl Acetate), Water.

  • Procedure:

    • Suspend the crude hydroethanolic extract in distilled water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform successive extractions with dichloromethane (or ethyl acetate). Benzofurans are typically soluble in moderately polar organic solvents.

    • Collect the organic phases, combine them, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the enriched this compound fraction.

4. Chromatographic Purification:

  • Objective: To isolate this compound from other compounds in the enriched fraction.

  • Method: Silica Gel Column Chromatography. This technique is widely used for the purification of benzofurans from plant extracts.[5]

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • Prepare a silica gel column packed with n-hexane.

    • Dissolve the enriched this compound fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise gradient of increasing ethyl acetate concentration in n-hexane (e.g., starting from 100% n-hexane and gradually increasing to 100% ethyl acetate).

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light).

    • Pool the fractions containing the compound of interest (this compound).

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

5. Structure Elucidation:

  • The identity and purity of the isolated this compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualization: Diagrams

G cluster_0 Extraction and Fractionation cluster_1 Purification plant Dried Ruscus aculeatus Roots powder Powdered Plant Material plant->powder extraction Maceration with 80% Ethanol powder->extraction filtration Filtration extraction->filtration crude_extract Crude Hydroethanolic Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (Dichloromethane/Water) crude_extract->partitioning organic_phase Enriched this compound Fraction partitioning->organic_phase column_chromatography Silica Gel Column Chromatography organic_phase->column_chromatography Load onto column fraction_collection Fraction Collection and TLC Monitoring column_chromatography->fraction_collection pure_this compound Purified this compound fraction_collection->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway of this compound cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibition) NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-6) AP1 AP-1 MAPK->AP1 Activation AP1->Nucleus Translocation NFkB_n NF-κB DNA DNA NFkB_n->DNA AP1_n AP-1 AP1_n->DNA DNA->ProInflammatory Transcription

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.

References

Application Note: Quantitative Analysis of Euparone by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Euparone (2,5-Diacetyl-6-hydroxybenzofuran). Due to the lack of a published validated method for this compound, this protocol is based on established methods for analogous benzofuran derivatives and aromatic ketones. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This document provides a detailed experimental protocol, proposed chromatographic conditions, and a framework for method validation. Researchers, scientists, and drug development professionals can use this as a starting point for developing a robust and validated analytical method for this compound.

Introduction

This compound, chemically known as 2,5-Diacetyl-6-hydroxybenzofuran (CAS No: 53947-86-7), is a benzofuran derivative. Accurate and precise quantification of this compound is essential for various research and development applications, including purity assessment, stability studies, and formulation analysis. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[1] This application note outlines a proposed RP-HPLC method suitable for the determination of this compound.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point for method development.

  • Chemicals and Reagents:

    • This compound reference standard (of known purity)

    • HPLC grade acetonitrile (ACN)

    • HPLC grade methanol (MeOH)

    • Purified water (e.g., Milli-Q or equivalent)

    • Phosphoric acid or formic acid (for mobile phase modification)

2.2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or methanol). The solubility of this compound should be experimentally determined.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).

2.3. Preparation of Sample Solutions

The sample preparation procedure will depend on the matrix of the sample. For a bulk drug substance, a procedure similar to the preparation of the stock standard solution can be followed. For formulated products, extraction and filtration steps may be necessary to remove excipients.

2.4. Proposed Chromatographic Conditions

The following are proposed starting conditions for the HPLC analysis of this compound. Optimization of these parameters is necessary.

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV Absorbance (determine λmax by scanning a standard solution from 200-400 nm)

2.5. Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for easy comparison and assessment of the method's performance.

Table 1: Proposed HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Retention Time Approx. 8.5 min

Visualizations

4.1. HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Validation Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Method_Development Method Development & Optimization HPLC_System->Method_Development Data_Acquisition Data Acquisition Method_Development->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Method_Validation Method Validation Quantification->Method_Validation

Caption: Workflow for HPLC method development and validation.

4.2. Logical Relationship for Method Development

Method_Development_Logic Analyte_Properties Analyte Properties (this compound) Column_Selection Column Selection (e.g., C18) Analyte_Properties->Column_Selection Mobile_Phase Mobile Phase (ACN/Water) Analyte_Properties->Mobile_Phase Detector_Settings Detector Settings (UV Wavelength) Analyte_Properties->Detector_Settings Optimized_Method Optimized Method Column_Selection->Optimized_Method Mobile_Phase->Optimized_Method Detector_Settings->Optimized_Method

Caption: Key considerations in HPLC method development.

Conclusion

The proposed RP-HPLC method provides a solid foundation for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water is a robust starting point. It is imperative that this method undergoes thorough optimization and validation to ensure its suitability for the intended application. The provided protocols and validation framework will guide researchers in establishing a reliable analytical method for this compound.

References

Application Note: Quantitative Analysis of Euparone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a hypothetical method for the quantitative analysis of Euparone in solution using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (2,5-Diacetyl-6-hydroxybenzofuran) is a benzofuran derivative with potential pharmaceutical applications. The method described herein provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection of this compound. Due to the limited availability of specific experimental data for this compound in scientific literature, this protocol is based on established methodologies for the analysis of structurally similar aromatic ketones and benzofuran derivatives. The presented workflow is intended to serve as a starting point for method development and validation in a research setting.

Introduction

This compound, with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.20 g/mol , is a compound of interest in medicinal chemistry and drug development.[1] Accurate and precise quantification of this compound is crucial for various stages of research, including pharmacokinetic studies, formulation development, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it a suitable method for the analysis of semi-volatile compounds like this compound.[2] This application note outlines a comprehensive, albeit theoretical, protocol for the GC-MS analysis of this compound.

Experimental Protocols

1. Sample Preparation

A robust sample preparation protocol is critical for accurate and reproducible GC-MS analysis. The following is a general procedure for preparing a this compound standard solution.

  • Materials:

    • This compound standard (powder)

    • Methanol (HPLC grade)

    • Volumetric flasks (10 mL, 100 mL)

    • Micropipettes

    • Vortex mixer

    • GC vials with inserts

  • Procedure:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the compound in methanol and bring the volume to the mark. Mix thoroughly using a vortex mixer.

    • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

    • Sample Transfer: Transfer an aliquot of each working standard solution into a GC vial for analysis.

2. GC-MS Instrumentation and Parameters

The following instrumental parameters are suggested as a starting point for method development. Optimization may be required based on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B GC/MSD (or equivalent)
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program - Initial Temperature: 150 °C, hold for 1 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °C
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40-350 amu
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative data should be presented in a clear and organized manner. The following table is a hypothetical representation of a calibration curve for this compound analysis.

Table 1: Hypothetical Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
150,000
5255,000
10510,000
251,275,000
502,550,000

Linearity: A calibration curve would be generated by plotting the peak area against the concentration. A linear regression analysis should yield a correlation coefficient (R²) > 0.99.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound Standard B Dissolve in Methanol (Stock Solution) A->B C Serial Dilution (Working Standards) B->C D Transfer to GC Vials C->D E Inject Sample D->E F GC Separation E->F G Mass Spectrometry (EI, Full Scan/SIM) F->G H Peak Integration G->H I Quantification (Calibration Curve) H->I J Reporting I->J

Caption: Experimental workflow for the GC-MS analysis of this compound.

Proposed this compound Fragmentation Pathway

Based on the structure of this compound (2,5-Diacetyl-6-hydroxybenzofuran) and common fragmentation patterns of aromatic ketones and benzofurans, a likely fragmentation pathway is proposed below. The molecular ion (M⁺˙) of this compound would have an m/z of 218.

Key fragmentation mechanisms for similar compounds often involve:

  • Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group, leading to the loss of a methyl radical (•CH₃) to form a stable acylium ion.

  • Loss of Neutral Molecules: Elimination of small, stable neutral molecules like carbon monoxide (CO).

G M This compound (M+) m/z = 218 F1 [M - CH3]+ m/z = 203 M->F1 - •CH3 F3 [M - 2CH3]+ m/z = 188 M->F3 - 2•CH3 (less likely) F2 [M - CH3 - CO]+ m/z = 175 F1->F2 - CO F4 [M - 2CH3 - CO]+ m/z = 160 F3->F4 - CO

Caption: Proposed mass fragmentation pathway of this compound.

Discussion

The presented hypothetical GC-MS method provides a solid foundation for the quantitative analysis of this compound. The sample preparation is straightforward, utilizing a simple dilution in a common organic solvent. The proposed GC parameters are designed to ensure good chromatographic separation and peak shape. The mass spectrometer operating in EI mode will provide characteristic fragmentation patterns useful for qualitative confirmation, while SIM mode can be employed for enhanced sensitivity in quantitative analysis.

The proposed fragmentation pathway suggests that the primary fragments would arise from the loss of a methyl group from one of the acetyl moieties, resulting in a prominent ion at m/z 203. Subsequent loss of carbon monoxide could lead to a fragment at m/z 175. These characteristic ions can be used for identification and for quantification in SIM mode.

This application note outlines a theoretical but comprehensive GC-MS method for the analysis of this compound. Researchers and scientists can use this protocol as a starting point for developing and validating a robust analytical method tailored to their specific needs and instrumentation. Further experimental work is required to determine the optimal conditions and to validate the method's performance characteristics, including linearity, accuracy, precision, and limits of detection and quantification.

References

Application Notes and Protocols for Euparone (Euparin) Standard Preparation in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparone, more commonly known as Euparin, is a natural benzofuran derivative isolated from plants of the Eupatorium genus. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, antiviral, and antidepressant activities. Euparin is characterized as a reactive oxygen species (ROS) inhibitor.[1][2][3] These application notes provide detailed protocols for the preparation of Euparin standard solutions for use in various in vitro assays, along with methodologies for common experiments and an overview of the signaling pathways it may modulate.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of Euparin is essential for the accurate preparation of standard solutions and the interpretation of experimental results.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂O₃[4]
Molecular Weight 216.23 g/mol [4]
Appearance Yellow powder[]
Melting Point 152-153 °C[]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2][]
Calculated LogP 3.374[4]

Note: The high LogP value suggests poor water solubility.

Preparation of Euparin Stock Solution

Due to its low aqueous solubility, Euparin stock solutions are typically prepared in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).

Materials:

  • Euparin powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath

  • Sterile, disposable pipette tips

Protocol:

  • Weighing Euparin: Accurately weigh the desired amount of Euparin powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 2.16 mg of Euparin.

  • Dissolution: Add the appropriate volume of DMSO to the weighed Euparin powder to achieve the desired stock concentration (e.g., for 2.16 mg of Euparin, add 1 mL of DMSO for a 10 mM stock solution).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. To aid dissolution, the tube can be warmed to 37°C and sonicated in a water bath for 10-15 minutes.[1] Visually inspect the solution to ensure that all the powder has completely dissolved.

  • Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Important Considerations:

  • DMSO Concentration: When preparing working solutions for cell-based assays, ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).

  • Precipitation: Euparin may precipitate when diluted in aqueous solutions. To minimize this, add the Euparin stock solution to the aqueous buffer or cell culture medium dropwise while vortexing.

Experimental Protocols

In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

  • Euparin stock solution (in DMSO)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Protocol:

  • Prepare DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.

  • Prepare Working Solutions: Prepare a series of dilutions of the Euparin stock solution in the same solvent used for the DPPH solution. Also, prepare a series of dilutions of ascorbic acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of Euparin working solutions or ascorbic acid to the wells.

    • For the blank, add 100 µL of the solvent (methanol or ethanol) to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where:

    • A_blank is the absorbance of the blank.

    • A_sample is the absorbance of the sample.

  • Data Analysis: Plot the percentage of scavenging activity against the concentration of Euparin to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

In Vitro Antiviral Activity - Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.

Materials:

  • Euparin stock solution (in DMSO)

  • Susceptible host cells (e.g., Vero cells for Poliovirus)[1]

  • Virus stock of known titer

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Agarose or other overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Seed the host cells in 6-well or 12-well plates at a density that will form a confluent monolayer on the day of infection.

  • Prepare Euparin Dilutions: Prepare serial dilutions of the Euparin stock solution in cell culture medium. The final DMSO concentration should be kept constant and non-toxic.

  • Virus Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption.

  • Treatment: After adsorption, remove the virus inoculum and overlay the cell monolayer with a medium containing the different concentrations of Euparin and a gelling agent like agarose.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 2-4 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells with a formalin solution and then stain with crystal violet. The plaques will appear as clear zones against a purple background of stained cells.

  • Plaque Counting: Count the number of plaques in each well.

  • Calculation: The percentage of plaque inhibition is calculated as: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

  • Data Analysis: Determine the EC₅₀ value, which is the concentration of Euparin that inhibits plaque formation by 50%. In Vero cells, Euparin has shown EC₅₀ values of 0.47 µg/mL, 0.12 µg/mL, and 0.15 µg/mL for poliovirus types 1, 2, and 3, respectively.[1]

Signaling Pathway Modulation

Euparin is known to be a reactive oxygen species (ROS) inhibitor.[1][3] ROS are key signaling molecules that can activate various downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which are crucial in regulating cell proliferation, survival, and apoptosis. While direct and detailed studies on Euparin's specific effects on these pathways are emerging, its role as a ROS inhibitor suggests a potential modulatory effect.

Experimental Workflow for In Vitro Assays

G cluster_prep Standard Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis weigh Weigh Euparin dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock antioxidant Antioxidant Assay (DPPH) stock->antioxidant antiviral Antiviral Assay (Plaque Reduction) stock->antiviral cell_based Cell-based Signaling Assays stock->cell_based ic50 Calculate IC50 antioxidant->ic50 ec50 Calculate EC50 antiviral->ec50 western Western Blot Analysis cell_based->western

Caption: General workflow for Euparin standard preparation and use in in vitro assays.

Potential Signaling Pathway Modulation by Euparin

G cluster_pathway Potential Euparin-Modulated Signaling Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Euparin Euparin ROS Reactive Oxygen Species (ROS) Euparin->ROS MAPKKK MAPKKK ROS->MAPKKK PI3K PI3K ROS->PI3K MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Euparin as a ROS inhibitor may modulate MAPK and PI3K/Akt signaling pathways.

References

Cell-based Assay Protocols for the Evaluation of Euparone's Anticancer Activity

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Euparone": The term "this compound" is not widely found in scientific literature. This document provides protocols and data based on two structurally and functionally related flavonoids, Eupatorin and Scoparone , which are well-characterized for their anticancer properties, including the induction of apoptosis and inhibition of the STAT3 signaling pathway. These compounds serve as relevant models for assessing the biological activity of a novel compound with a similar presumed mechanism of action.

Application Notes

This document provides detailed protocols for cell-based assays to evaluate the anticancer effects of this compound, a compound with purported activity against cancer cells. The primary mechanisms of action explored are the induction of apoptosis and the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. These protocols are intended for researchers, scientists, and drug development professionals.

Eupatorin is a flavonoid that has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1][2][3] It can arrest the cell cycle and modulate key signaling pathways involved in cancer progression.[1][3]

Scoparone , another natural compound, also demonstrates significant anticancer properties.[4][5] Its mechanisms include the induction of apoptosis and the inhibition of STAT3, a key transcription factor often constitutively activated in cancer.[6][7][8][9]

The following sections detail experimental protocols to assess these activities and present quantitative data from studies on Eupatorin and Scoparone to serve as a reference.

Data Presentation

The following tables summarize the cytotoxic effects (IC50 values) of Eupatorin and Scoparone on various cancer cell lines.

Table 1: IC50 Values of Eupatorin in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
MCF-7Breast Cancer48~15.7 (5 µg/mL)[1]
MDA-MB-231Breast Cancer48~15.7 (5 µg/mL)[1]
4T1Murine Breast Cancer48~18.9 (6 µg/mL)[10]
HT-29Colon CancerNot Specified100[2]
SW948Colon CancerNot SpecifiedNot Specified[2]
HL-60Leukemia72~5[3]
U937Leukemia72~5[3]
Molt-3Leukemia72~5[3]
MDA-MB-468Breast CancerNot SpecifiedSubmicromolar[11]

Table 2: IC50 Values of Scoparone in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HepG2Liver CancerNot SpecifiedNot Specified[4]
Capan-2Pancreatic CancerNot Specified225.2[12]
SW1990Pancreatic CancerNot Specified209.1[12]
DU145Prostate CancerNot SpecifiedNot Specified[7][8]
MDA-MB-231Breast Cancer24>500[13]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[14][15]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16]

  • After the incubation, add 100 µL of solubilization solution to each well.[16]

  • Incubate the plate at 37°C for 4 hours or overnight to dissolve the formazan crystals.[15][16]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.[17][18][19]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

  • Harvest the cells by trypsinization and collect the supernatant containing any floating cells.

  • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[18]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[20]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Add 400 µL of 1X Binding Buffer to each tube.[19]

  • Analyze the samples by flow cytometry within one hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot for STAT3 Phosphorylation

This protocol is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 to determine if this compound inhibits STAT3 activation.[21][22][23]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705), anti-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total STAT3 and the loading control to ensure equal protein loading.

Visualizations

Signaling Pathway Diagram

Euparone_STAT3_Pathway cluster_nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Promotes Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Apoptosis Apoptosis This compound This compound This compound->pSTAT3 Inhibits Phosphorylation This compound->pSTAT3_dimer Inhibits Dimerization This compound->Nucleus Inhibits Translocation This compound->Apoptosis Induces pSTAT3_dimer_n p-STAT3 Dimer

Caption: Proposed mechanism of this compound on the JAK/STAT3 signaling pathway.

Experimental Workflow Diagram

Euparone_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Assays Perform Cell-Based Assays Treatment->Assays Viability Cell Viability Assay (MTT) Assays->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Assays->Apoptosis Western Western Blot (p-STAT3/STAT3) Assays->Western Data_Analysis Data Analysis Viability->Data_Analysis Apoptosis->Data_Analysis Western->Data_Analysis IC50 Determine IC50 Data_Analysis->IC50 Apoptosis_Quant Quantify Apoptosis Data_Analysis->Apoptosis_Quant Protein_Quant Quantify Protein Levels Data_Analysis->Protein_Quant Conclusion Conclusion: Evaluate Anticancer Efficacy IC50->Conclusion Apoptosis_Quant->Conclusion Protein_Quant->Conclusion

Caption: General workflow for evaluating the anticancer effects of this compound.

References

Application Notes and Protocols for Euparone Antioxidant Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparone, a benzofuran derivative, belongs to a class of compounds that has garnered interest for its potential biological activities, including antioxidant properties. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by scavenging free radicals or by modulating cellular antioxidant defense systems.

Data Presentation

Quantitative results from the antioxidant assays should be recorded and presented in a structured format to allow for clear comparison. Below are template tables for organizing experimental data for this compound against a standard antioxidant control.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compound
Ascorbic Acid (Standard)

Table 2: ABTS Radical Scavenging Activity of this compound

CompoundConcentration (µg/mL)% InhibitionTrolox Equivalent Antioxidant Capacity (TEAC) (µM TE/µg compound)
This compound
Trolox (Standard)

Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound

CompoundConcentration (µg/mL)Absorbance at 593 nmFRAP Value (µM Fe(II)/µg compound)
This compound
FeSO4 (Standard)

Table 4: Oxygen Radical Absorbance Capacity (ORAC) of this compound

CompoundConcentration (µg/mL)Net Area Under the Curve (AUC)ORAC Value (µM TE/µg compound)
This compound
Trolox (Standard)

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • This compound

  • Ascorbic acid (or other suitable standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the standard antioxidant (e.g., ascorbic acid).

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or the standard to the wells.

    • For the blank, add 100 µL of the solvent used for the samples instead of the sample solution.

    • For the control, add 100 µL of the solvent to 100 µL of methanol without DPPH.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the sample concentration.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation & Measurement cluster_analysis Data Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH to 96-well plate DPPH_Sol->Add_DPPH Sample_Sol Prepare this compound and Standard Dilutions Add_Sample Add 100 µL Sample/ Standard/Blank Sample_Sol->Add_Sample Mix Mix Gently Add_Sample->Mix Incubate Incubate 30 min in Dark at RT Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the color intensity decreases.

Materials:

  • ABTS

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound

  • Trolox (or other suitable standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

  • Preparation of working solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a similar dilution series for the Trolox standard.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of this compound or the standard to the wells.

    • For the blank, add 10 µL of the solvent.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 6 minutes. Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation & Measurement cluster_analysis Data Analysis ABTS_Stock Prepare ABTS•+ Stock (ABTS + K2S2O8) ABTS_Work Dilute ABTS•+ Stock to Abs ~0.7 at 734 nm ABTS_Stock->ABTS_Work Add_ABTS Add 190 µL ABTS•+ Working Solution ABTS_Work->Add_ABTS Sample_Sol Prepare this compound and Trolox Dilutions Add_Sample Add 10 µL Sample/ Standard/Blank Sample_Sol->Add_Sample Incubate Incubate 6 min in Dark at RT Add_Sample->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Measure->Calculate

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with an absorbance maximum at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound

  • Ferrous sulfate (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the different concentrations of this compound, standard, or blank (solvent) to the wells.

  • Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as FRAP value (µM Fe(II) equivalents).

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation & Measurement cluster_analysis Data Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Add_FRAP Add 180 µL FRAP Reagent to wells FRAP_Reagent->Add_FRAP Sample_Sol Prepare this compound and FeSO4 Standard Dilutions Add_Sample Add 20 µL Sample/ Standard/Blank Sample_Sol->Add_Sample Incubate Incubate 4 min at 37°C Add_Sample->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP value from Standard Curve Measure->Calculate

FRAP Assay Workflow

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).

Materials:

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound

  • Trolox

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer. Dilute to a working solution before use.

    • Prepare a fresh solution of AAPH in phosphate buffer just before the assay.

  • Preparation of sample and standard solutions: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer. Prepare a standard curve using different concentrations of Trolox.

  • Assay:

    • Add 150 µL of the fluorescein working solution to each well of a black 96-well plate.

    • Add 25 µL of the different concentrations of this compound, standard, or blank (phosphate buffer) to the wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

  • Calculation: Calculate the area under the curve (AUC) for each sample and standard. The Net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is determined from the Trolox standard curve and is expressed as µM Trolox equivalents (TE).

ORAC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Measurement cluster_analysis Data Analysis Reagent_Prep Prepare Fluorescein and AAPH Solutions Add_Fluorescein Add 150 µL Fluorescein to black 96-well plate Reagent_Prep->Add_Fluorescein Sample_Sol Prepare this compound and Trolox Dilutions Add_Sample Add 25 µL Sample/ Standard/Blank Sample_Sol->Add_Sample Pre_Incubate Incubate 30 min at 37°C Add_Sample->Pre_Incubate Add_AAPH Add 25 µL AAPH to initiate reaction Pre_Incubate->Add_AAPH Measure Measure Fluorescence Decay (Ex: 485 nm, Em: 520 nm) Add_AAPH->Measure Calculate Calculate Net AUC and ORAC Value Measure->Calculate

ORAC Assay Workflow

Potential Mechanism of Action: Nrf2 Signaling Pathway

Beyond direct radical scavenging, this compound may exert antioxidant effects by modulating endogenous defense mechanisms. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a primary regulator of cellular resistance to oxidative stress.

Under normal conditions, Nrf2 is kept at low levels in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, inducing their expression. These genes encode for proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

Investigating whether this compound can activate the Nrf2 pathway would provide valuable insight into its mechanism of action. This can be assessed by measuring the nuclear translocation of Nrf2 and the expression levels of its target genes in cells treated with this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Ubiquitination Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Release Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Nrf2_Keap1 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds with Maf Maf Maf Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1, etc.) ARE->Antioxidant_Genes Activates Transcription

Nrf2 Signaling Pathway

Euparone's Anti-inflammatory Potential in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparone, a benzofuran derivative, has garnered interest for its potential therapeutic properties. While extensive research on its anti-inflammatory effects in cell culture is not widely available in publicly accessible literature, this document aims to provide a foundational guide for researchers investigating its potential. The following protocols and application notes are based on established methodologies for assessing anti-inflammatory activity in vitro and can be adapted for the study of this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the current literature, the following table is presented as a template. Researchers can populate this table with their experimental data to facilitate comparison and analysis.

Parameter MeasuredCell LineStimulant (e.g., LPS) ConcentrationThis compound ConcentrationResult (e.g., % Inhibition, IC50)
Nitric Oxide (NO) ProductionRAW 264.7
Prostaglandin E2 (PGE2) ProductionRAW 264.7
TNF-α SecretionTHP-1
IL-6 SecretionTHP-1
iNOS Protein ExpressionRAW 264.7
COX-2 Protein ExpressionRAW 264.7
NF-κB p65 Nuclear TranslocationAny suitable

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the anti-inflammatory effects of this compound.

Protocol 1: Determination of Nitric Oxide (NO) Production in Macrophages

Objective: To assess the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a standard curve generated using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

Protocol 2: Measurement of Pro-inflammatory Cytokine (TNF-α and IL-6) Secretion

Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6 from stimulated human monocytic THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • This compound

  • LPS

  • Human TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

Procedure:

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours. Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Treatment and Stimulation: Follow the same steps for treatment with this compound and stimulation with LPS as described in Protocol 1.

  • Sample Collection: After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine from the standard curve and determine the percentage inhibition by this compound.

Protocol 3: Western Blot Analysis of iNOS and COX-2 Expression

Objective: To determine if this compound inhibits the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes

  • Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with this compound and/or LPS as described in Protocol 1.

  • Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize the expression of iNOS and COX-2 to the loading control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways and experimental workflows relevant to the anti-inflammatory actions of this compound.

G cluster_0 LPS-Induced Inflammatory Pathway cluster_1 This compound's Potential Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes This compound This compound This compound->IKK Inhibition This compound->NFkB Inhibition of Translocation

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

G start Start seed_cells Seed RAW 264.7 Cells start->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells griess_assay Griess Assay for NO collect_supernatant->griess_assay elisa ELISA for Cytokines collect_supernatant->elisa end End griess_assay->end elisa->end western_blot Western Blot for iNOS/COX-2 lyse_cells->western_blot western_blot->end

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

Disclaimer: The information provided in these application notes and protocols is intended for research purposes only. The signaling pathways and mechanisms of action for this compound are hypothetical and require experimental validation. Researchers should optimize these protocols based on their specific experimental conditions and reagents.

Application Notes and Protocols: Euparone Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euparone, a natural benzofuran derivative, and its analogues have garnered interest for their potential therapeutic properties. Recent studies have focused on the synthesis of euparin derivatives and their activity as enzyme inhibitors, highlighting their potential in the management of conditions such as type 2 diabetes. This document provides a summary of the inhibitory activity of certain euparin derivatives and outlines detailed protocols for assessing their enzyme inhibition potential.

Target Enzymes and Inhibitory Activity

Derivatives of euparin, a compound closely related to this compound, have been identified as dual inhibitors of two key enzymes involved in metabolic regulation: α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).[1] Inhibition of α-glucosidase slows the absorption of carbohydrates from the intestine, while inhibition of PTP1B can enhance insulin signaling, making these valuable targets in the treatment of type 2 diabetes mellitus.[1]

Quantitative Data Summary

The inhibitory activities of two notable euparin derivatives against α-glucosidase and PTP1B are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]

CompoundTarget EnzymeIC50 (µM)
Derivative 12 α-Glucosidase39.77[1]
PTP1B39.31[1]
Derivative 15 α-Glucosidase9.02[1]
PTP1B3.47[1]

Experimental Protocols

The following protocols provide a general framework for determining the enzyme inhibitory activity of compounds like this compound derivatives.

Protocol 1: Determination of IC50 for α-Glucosidase Inhibition

This protocol is adapted from standard α-glucosidase inhibition assays.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound derivative (test compound)

  • Acarbose (positive control)

  • Phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Prepare a series of dilutions of the test compound in phosphate buffer.

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Prepare a solution of pNPG in phosphate buffer.

    • Prepare a solution of acarbose in phosphate buffer.

  • Assay:

    • To each well of a 96-well plate, add 50 µL of the test compound dilution (or acarbose for positive control, or buffer for negative control).

    • Add 50 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of Na2CO3 solution (0.2 M).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Determination of IC50 for PTP1B Inhibition

This protocol is a standard method for assessing PTP1B inhibitory activity.

Materials and Reagents:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • This compound derivative (test compound)

  • Suramin (positive control)

  • HEPES buffer (pH 7.4) containing EDTA and DTT

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound derivative in DMSO.

    • Prepare a series of dilutions of the test compound in HEPES buffer.

    • Prepare a solution of PTP1B in HEPES buffer.

    • Prepare a solution of pNPP in HEPES buffer.

    • Prepare a solution of suramin in HEPES buffer.

  • Assay:

    • To each well of a 96-well plate, add 50 µL of the test compound dilution (or suramin for positive control, or buffer for negative control).

    • Add 25 µL of the PTP1B solution to each well and incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pNPP solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 10 µL of NaOH (1 M).

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition as described in Protocol 1.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions add_compound Add Compound to Microplate prep_compound->add_compound prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate & Incubate prep_substrate->add_substrate add_compound->add_enzyme add_enzyme->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction measure_abs Measure Absorbance stop_reaction->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for determining the IC50 value of an enzyme inhibitor.

Potential Signaling Pathway Inhibition by a PTP1B Inhibitor

The inhibition of PTP1B can potentiate the insulin signaling pathway, which is crucial for glucose homeostasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor IRS IRS (phosphorylated) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates PTP1B PTP1B PTP1B->IR dephosphorylates Akt Akt (phosphorylated) PI3K->Akt activates GLUT4 GLUT4 Vesicle Akt->GLUT4 promotes translocation Glucose_uptake Increased Glucose Uptake GLUT4->Glucose_uptake Insulin Insulin Insulin->IR binds Euparone_deriv This compound Derivative Euparone_deriv->PTP1B inhibits

Caption: Inhibition of PTP1B by a this compound derivative enhances insulin signaling.

References

Application of Euparin and Scoparone in Natural Product Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Euparone": The term "this compound" does not correspond to a well-documented natural product in the scientific literature. It is likely a typographical error for "Euparin" or a confusion with the phonetically similar "Scoparone." This document provides detailed application notes and protocols for both Euparin and Scoparone, two natural products with significant potential in drug discovery.

Euparin: A Benzofuran with Diverse Bioactivities

Euparin is a natural benzofuran derivative that has demonstrated a range of biological activities, making it a valuable lead compound in drug discovery. It exhibits antiviral, antioxidant, antifungal, and antidepressant-like effects.[1][2][3][4]

Biological Activities and Potential Therapeutic Applications
  • Antiviral Activity: Euparin has shown efficacy against poliovirus, with its mechanism of action targeting the early stages of the viral replication cycle.[2][3]

  • Antioxidant Properties: Euparin exhibits moderate antioxidant activity, which is a key feature for combating oxidative stress-related diseases.[1][2][3]

  • Antifungal Effects: It has been reported to be active against Trichophyton mentagrophytes.[1][3]

  • Antidepressant Potential: Studies in animal models of depression suggest that Euparin may exert its antidepressant effects through the SAT1/NMDAR2B/BDNF signaling pathway.[4]

  • Enzyme Inhibition: While Euparin itself has been used as a lead compound, its derivatives have been synthesized and shown to be dual inhibitors of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), suggesting a potential role in the management of type 2 diabetes.[5]

Quantitative Data for Euparin and Its Derivatives
Compound/DerivativeTarget/AssayIC50/EC50Reference
EuparinPoliovirus Type 1EC50: 0.47 µg/mL[4]
EuparinPoliovirus Type 2EC50: 0.12 µg/mL[4]
EuparinPoliovirus Type 3EC50: 0.15 µg/mL[4]
Euparin Derivative 12α-glucosidaseIC50: 39.77 µM[5]
Euparin Derivative 12PTP1BIC50: 39.31 µM[5]
Euparin Derivative 15α-glucosidaseIC50: 9.02 µM[5]
Euparin Derivative 15PTP1BIC50: 3.47 µM[5]
Signaling Pathway Modulated by Euparin

The antidepressant-like effects of Euparin have been linked to the modulation of the SAT1/NMDAR2B/BDNF signaling pathway.

Euparin_Signaling_Pathway Euparin Euparin SAT1 SAT1 Euparin->SAT1 Restores NMDAR2B NMDAR2B SAT1->NMDAR2B Modulates BDNF BDNF NMDAR2B->BDNF Modulates Depression Depressive Symptoms BDNF->Depression Alleviates

Euparin's antidepressant signaling pathway.

Scoparone: A Coumarin with Potent Anti-inflammatory and Anti-cancer Properties

Scoparone (6,7-dimethoxycoumarin) is a natural coumarin found in Artemisia capillaris and other plants. It has been extensively studied for its anti-inflammatory, anti-cancer, and immunomodulatory effects.[6][7][8][9]

Biological Activities and Potential Therapeutic Applications
  • Anti-inflammatory Effects: Scoparone inhibits the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), TNF-α, IL-1β, and IL-6.[10] This is achieved through the suppression of iNOS and COX-2 expression and the modulation of signaling pathways like PI3K/Akt/NF-κB.[10][11]

  • Anti-cancer Activity: Scoparone has demonstrated anti-tumor effects in various cancer cell lines, including prostate and pancreatic cancer.[7][12][13] It can induce cell cycle arrest and apoptosis, and inhibit cell proliferation, migration, and invasion.[7][13]

  • Immunomodulatory Activity: Scoparone can modulate the activity of various immune cells, including macrophages, neutrophils, and T cells.[6][9]

Quantitative Data for Scoparone
CompoundCell LineAssayIC50Reference
ScoparoneDU145 (Prostate Cancer)Cell Proliferation (WST-8)41.3 µmol/L[7][14]
ScoparoneCapan-2 (Pancreatic Cancer)Cell Viability (CCK-8)225.2 µmol/L[13]
ScoparoneSW1990 (Pancreatic Cancer)Cell Viability (CCK-8)209.1 µmol/L[13]
Signaling Pathways Modulated by Scoparone

Scoparone's diverse biological activities are attributed to its ability to modulate multiple signaling pathways.

Scoparone_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathways cluster_cancer Anti-cancer Pathways Scoparone_inflam Scoparone PI3K_Akt_NFkB PI3K/Akt/NF-κB Scoparone_inflam->PI3K_Akt_NFkB Inhibits TLR4_MyD88_NFkB TLR4/MyD88/NF-κB Scoparone_inflam->TLR4_MyD88_NFkB Inhibits Inflammatory_Mediators ↓ iNOS, COX-2, NO, PGE2 ↓ TNF-α, IL-1β, IL-6 PI3K_Akt_NFkB->Inflammatory_Mediators TLR4_MyD88_NFkB->Inflammatory_Mediators Scoparone_cancer Scoparone STAT3 STAT3 Scoparone_cancer->STAT3 Inhibits AKT_GSK3b_CyclinD1 AKT/GSK-3β/Cyclin D1 Scoparone_cancer->AKT_GSK3b_CyclinD1 Inhibits Cell_Proliferation ↓ Cell Proliferation ↓ Cell Cycle Progression STAT3->Cell_Proliferation AKT_GSK3b_CyclinD1->Cell_Proliferation

Major signaling pathways modulated by Scoparone.

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of Euparin or Scoparone on cell viability.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent (e.g., 5 mg/mL in PBS) C->D E 5. Incubate for 2-4 hours at 37°C D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate % viability and IC50 value G->H

Workflow for the MTT cell viability assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well plates

  • Euparin or Scoparone stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound (Euparin or Scoparone) in culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds like Euparin derivatives on specific enzymes.

Enzyme_Inhibition_Workflow cluster_workflow Enzyme Inhibition Assay Workflow A 1. Prepare reaction buffer, enzyme, substrate, and inhibitor solutions B 2. Pre-incubate enzyme with varying inhibitor concentrations A->B C 3. Initiate reaction by adding the substrate B->C D 4. Monitor reaction progress (e.g., absorbance change) over time C->D E 5. Determine initial reaction velocities D->E F 6. Plot % inhibition vs. inhibitor concentration E->F G 7. Calculate IC50 value F->G

General workflow for an enzyme inhibition assay.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme

  • Test inhibitor (e.g., Euparin derivative)

  • Appropriate reaction buffer

  • Microplate reader or spectrophotometer

  • 96-well plates or cuvettes

Procedure:

  • Prepare all necessary reagents: reaction buffer at the optimal pH for the enzyme, a stock solution of the enzyme, a stock solution of the substrate, and serial dilutions of the inhibitor.

  • In a 96-well plate or cuvette, add the reaction buffer and the enzyme solution.

  • Add different concentrations of the inhibitor to the wells/cuvettes. Include a control with no inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells/cuvettes simultaneously.

  • Immediately begin monitoring the reaction by measuring the change in absorbance (or fluorescence) over time using a microplate reader or spectrophotometer. The wavelength will depend on the substrate and product.

  • Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the progress curve.

  • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Western Blot Analysis of Signaling Proteins

This protocol is a general guide for investigating the effect of Euparin or Scoparone on the expression and phosphorylation of proteins in a signaling pathway.

Materials:

  • Cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for the target proteins and their phosphorylated forms)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the desired concentrations of the compound for a specific time. Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and then separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

References

Determining the Dose-Response Curve of a Novel Compound: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a compound specifically named "Euparone" is not available in the public domain. This document provides a generalized application note and protocol for determining the dose-response curve of a novel investigational compound. Researchers should adapt these protocols based on the specific characteristics of their compound of interest and institutional guidelines.

Introduction

The determination of a dose-response curve is a critical step in preclinical drug development. It establishes the relationship between the concentration of a drug and its biological effect, providing essential parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). This information is fundamental for understanding a compound's potency, efficacy, and therapeutic window. This application note outlines the key experiments and protocols required to establish a robust dose-response curve for a novel compound.

Signaling Pathway Analysis

A critical initial step is to understand the mechanism of action of the investigational compound. The following diagram illustrates a generic signaling pathway that can be modulated by a therapeutic agent. Understanding which pathway a compound targets is crucial for selecting the appropriate assay to measure its biological effect.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Binding Effector Effector Protein Receptor->Effector Activation SecondMessenger Second Messenger Effector->SecondMessenger Production KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Activation TranscriptionFactor Transcription Factor KinaseCascade->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation CellularResponse Cellular Response GeneExpression->CellularResponse Translation Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Collection cluster_analysis Data Analysis A Compound Serial Dilution C Treat Cells with Compound Concentrations A->C B Cell Culture & Seeding B->C D Perform Viability/Activity Assay C->D Incubate E Readout (e.g., Absorbance, Fluorescence) D->E F Normalize Data to Controls E->F G Non-linear Regression (Sigmoidal Curve Fit) F->G H Determine IC50 / EC50 G->H

Application Notes and Protocols for Euparone (presumed Eupafolin) Treatment in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Compound: Initial searches for "Euparone" did not yield specific results in the context of animal disease models. However, the search results strongly suggest that the intended compound may be Eupafolin , a flavone with demonstrated anti-inflammatory properties in various preclinical studies. This document will proceed with the detailed analysis of Eupafolin's effects in animal models of inflammatory diseases.

Introduction

Eupafolin, a flavone isolated from plants such as Artemisia princeps, has emerged as a promising therapeutic agent with potent anti-inflammatory activities.[1][2][3] Preclinical studies utilizing animal models have been instrumental in elucidating its mechanisms of action and evaluating its therapeutic potential in inflammatory conditions. These application notes provide a comprehensive overview of the use of Eupafolin in animal models of inflammation, including detailed experimental protocols, quantitative data summaries, and visualizations of its signaling pathways and experimental workflows.

Therapeutic Applications in Animal Models

Eupafolin has been primarily investigated for its efficacy in acute inflammatory models, demonstrating significant potential in mitigating inflammatory responses.

1. Lipopolysaccharide (LPS)-Induced Paw Edema in Mice:

Eupafolin has been shown to effectively suppress paw edema induced by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that triggers a strong inflammatory response.[2][4] Treatment with Eupafolin significantly reduces paw swelling and the infiltration of inflammatory cells.[2][4]

2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice:

In a mouse model of ALI induced by intranasal administration of LPS, Eupafolin pretreatment demonstrated a protective effect. It alleviates lung tissue damage and reduces the infiltration of inflammatory cells into the lungs.[2]

Mechanism of Action

Eupafolin exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. In vitro and in vivo studies have revealed that Eupafolin can:

  • Inhibit the production of pro-inflammatory mediators: Eupafolin decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandins.[1][2]

  • Suppress pro-inflammatory cytokines: It inhibits the release of cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1]

  • Modulate MAPK and PI3K/Akt signaling pathways: Eupafolin has been shown to inhibit the phosphorylation of key signaling proteins including p38 MAPK, ERK1/2, JNK, and AKT.[1][2][3] The inhibition of the JNK pathway appears to be a primary mechanism.[1][2]

  • Inhibit NF-κB and AP-1 activation: By suppressing the phosphorylation of p65 (a subunit of NF-κB) and the nuclear translocation of p65 and c-fos (a component of AP-1), Eupafolin effectively downregulates the transcription of various pro-inflammatory genes.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on Eupafolin's efficacy in animal models of inflammation.

Table 1: Effect of Eupafolin on LPS-Induced Paw Edema in Mice

Treatment GroupDosePaw Thickness Increase (mm)Inhibition of Edema (%)Reference
Control (PBS)-0.25 ± 0.05-[2]
LPS (1 mg/kg)-5.11 ± 0.42-[2]
Eupafolin + LPS10 mg/kg0.97 ± 0.0481.0%[2]

Table 2: Effect of Eupafolin on Inflammatory Markers in LPS-Induced Acute Lung Injury in Mice

Treatment GroupDoseTotal Cells in BALF (x10^5)Neutrophils in BALF (x10^5)Reference
Control (PBS)-1.2 ± 0.20.1 ± 0.05[2]
LPS (0.2 mg/kg)-15.6 ± 1.512.8 ± 1.2[2]
Eupafolin + LPS25 mg/kg5.8 ± 0.64.5 ± 0.5[2]

Experimental Protocols

LPS-Induced Paw Edema in Mice

Objective: To evaluate the anti-inflammatory effect of Eupafolin on acute local inflammation.

Materials:

  • Male ICR mice (6-8 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Eupafolin

  • Phosphate-buffered saline (PBS)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Randomly divide mice into three groups: Control, LPS, and Eupafolin + LPS.

  • Treatment Administration:

    • Eupafolin + LPS group: Administer Eupafolin (10 mg/kg) intraperitoneally (i.p.).

    • Control and LPS groups: Administer an equivalent volume of the vehicle (e.g., PBS with a small percentage of DMSO) i.p.

  • Induction of Edema: 30 minutes after the initial treatment, inject 50 μL of LPS (1 mg/kg in PBS) into the subplantar region of the right hind paw of the LPS and Eupafolin + LPS groups. Inject 50 μL of PBS into the right hind paw of the Control group.

  • Measurement of Paw Edema: Measure the thickness of the paw using a plethysmometer or digital calipers immediately before the LPS injection and at various time points after (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis: Calculate the increase in paw thickness by subtracting the initial measurement from the measurements at each time point. The percentage of inhibition of edema can be calculated using the formula: [(LPS group mean - Eupafolin group mean) / LPS group mean] * 100.

  • Histological Analysis (Optional): At the end of the experiment, euthanize the mice and collect the paw tissue for histological examination (e.g., H&E staining) to assess inflammatory cell infiltration and tissue damage.

LPS-Induced Acute Lung Injury (ALI) in Mice

Objective: To assess the protective effect of Eupafolin on acute lung inflammation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Eupafolin

  • Phosphate-buffered saline (PBS)

  • Bronchoalveolar lavage (BAL) fluid collection supplies

Procedure:

  • Animal Acclimatization: As described in the paw edema protocol.

  • Grouping: Randomly divide mice into three groups: Control, LPS, and Eupafolin + LPS.

  • Treatment Administration:

    • Eupafolin + LPS group: Pre-administer Eupafolin (25 mg/kg) i.p. for two consecutive days.

    • Control and LPS groups: Administer an equivalent volume of the vehicle i.p. for two consecutive days.

  • Induction of ALI: On the second day, 30 minutes after the final Eupafolin/vehicle injection, lightly anesthetize the mice and instill 25 μL of LPS (0.2 mg/kg in PBS) intranasally into each nostril of the LPS and Eupafolin + LPS groups. Administer 50 μL of PBS intranasally to the Control group.

  • Sample Collection: 24 hours after LPS instillation, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL by cannulating the trachea and lavaging the lungs with ice-cold PBS (e.g., 3 x 0.5 mL).

  • BAL Fluid Analysis:

    • Centrifuge the BAL fluid to pellet the cells.

    • Determine the total cell count in the BAL fluid using a hemocytometer.

    • Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages, etc.).

    • The supernatant can be stored at -80°C for cytokine analysis (e.g., ELISA for TNF-α, IL-6).

  • Lung Tissue Analysis (Optional):

    • Harvest the lungs for histological analysis (H&E staining) to assess lung injury, including inflammatory cell infiltration, alveolar wall thickening, and edema.

    • Measure the lung wet-to-dry weight ratio to quantify pulmonary edema.

    • Homogenize lung tissue for protein or gene expression analysis (e.g., Western blot for iNOS, COX-2; qPCR for cytokine mRNA).

Visualizations

Signaling Pathway of Eupafolin's Anti-inflammatory Action

Eupafolin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_transcription Transcription Factors cluster_nuclear Nuclear LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK p38 p38 TLR4->p38 ERK ERK TLR4->ERK AKT Akt TLR4->AKT Eupafolin Eupafolin Eupafolin->JNK Inhibits Eupafolin->p38 Inhibits Eupafolin->ERK Inhibits Eupafolin->AKT Inhibits NFkB NF-κB (p65) JNK->NFkB AP1 AP-1 (c-fos) JNK->AP1 p38->NFkB ERK->AP1 AKT->NFkB ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) NFkB->ProInflammatory_Genes Transcription AP1->ProInflammatory_Genes Transcription

Caption: Eupafolin's anti-inflammatory mechanism of action.

Experimental Workflow for In Vivo Studies

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Assessment Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (Control, LPS, Eupafolin+LPS) Acclimatization->Grouping Eupafolin_Admin Eupafolin Administration (i.p.) Grouping->Eupafolin_Admin LPS_Induction LPS-induced Inflammation (Paw Edema or ALI) Eupafolin_Admin->LPS_Induction Paw_Edema Paw Edema Measurement (Plethysmometer/Calipers) LPS_Induction->Paw_Edema BALF_Collection BALF Collection (Cell Counts, Cytokines) LPS_Induction->BALF_Collection Histology Histological Analysis (Paw/Lung Tissue) Paw_Edema->Histology BALF_Collection->Histology

Caption: General experimental workflow for in vivo studies.

References

Application Note: Measuring Euparone Uptake and Metabolism in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the cellular uptake and metabolic fate of a novel compound is a cornerstone of preclinical drug development. These processes, collectively part of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile, are critical determinants of a drug's bioavailability, efficacy, and potential for toxicity. Euparone, a benzofuran derivative, requires rigorous in vitro characterization to predict its in vivo behavior. This document provides detailed protocols for quantifying the cellular uptake and metabolism of this compound using common and robust cell-based and subcellular assays. The methodologies described herein utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification, and also include a preliminary cytotoxicity assessment to establish appropriate experimental concentrations.

Experimental Overview

The overall workflow for assessing the cellular uptake and metabolism of a compound like this compound involves several key stages. Initially, a cytotoxicity assay is performed to determine the non-toxic concentration range for subsequent experiments. Following this, cellular uptake is measured by treating cell monolayers with this compound and quantifying its intracellular concentration over time. Finally, in vitro metabolism is assessed by incubating this compound with metabolically active systems, such as human liver microsomes, and identifying the rate of its depletion and the formation of metabolites.

Experimental_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Cellular Uptake cluster_2 Phase 3: In Vitro Metabolism Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Determine_Conc Determine Non-Toxic Concentration Range Cytotoxicity->Determine_Conc Establish Max Conc. Euparone_Treatment Treat Cells with this compound (Time Course) Determine_Conc->Euparone_Treatment Inform Dosing Euparone_Incubation Incubate this compound with HLM (Time Course) Determine_Conc->Euparone_Incubation Inform Dosing Cell_Culture Culture Adherent Cells (e.g., Caco-2, HepG2) Cell_Culture->Euparone_Treatment Cell_Lysis Lyse Cells & Extract Compound Euparone_Treatment->Cell_Lysis LCMS_Uptake Quantify Intracellular This compound via LC-MS/MS Cell_Lysis->LCMS_Uptake Microsome_Prep Prepare Human Liver Microsomes (HLM) + NADPH Microsome_Prep->Euparone_Incubation Quench_Reaction Quench Reaction & Extract Euparone_Incubation->Quench_Reaction LCMS_Metabolism Quantify Parent & Metabolites via LC-MS/MS Quench_Reaction->LCMS_Metabolism

Caption: Overall experimental workflow for assessing this compound cytotoxicity, uptake, and metabolism.

Protocol 1: Cellular Uptake of this compound in Adherent Cell Lines

This protocol describes a method to quantify the amount of this compound that enters cells over time.

A. Materials

  • Cells: HepG2 (human liver carcinoma) or Caco-2 (human colon adenocarcinoma) cells.

  • Reagents: this compound, appropriate cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Acetonitrile (ACN) with 0.1% formic acid, Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled compound).

  • Equipment: Cell culture plates (e.g., 24-well), incubator (37°C, 5% CO₂), automated cell counter or hemocytometer, centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

B. Method

  • Cell Seeding: Seed HepG2 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere and grow for 24-48 hours until they form a confluent monolayer.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed, serum-free culture medium to the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is ≤ 0.5%.

  • Initiate Uptake: Aspirate the culture medium from the wells. Wash the cell monolayer twice with 0.5 mL of warm PBS. Add 0.5 mL of the this compound-containing medium to each well to start the uptake experiment.

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the uptake in triplicate wells.

  • Termination and Lysis:

    • To terminate, quickly aspirate the dosing solution.

    • Immediately wash the cell monolayer three times with 1 mL of ice-cold PBS to remove any extracellular compound.

    • Add 200 µL of ice-cold lysis/extraction solution (e.g., 80:20 Methanol:Water containing the internal standard) to each well.

    • Incubate on a shaker for 20 minutes at 4°C to ensure complete cell lysis and protein precipitation.

  • Sample Collection: Scrape the wells to detach any remaining cellular debris. Transfer the lysate to a 1.5 mL microcentrifuge tube.

  • Sample Processing: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial for analysis. Quantify the concentration of this compound relative to the internal standard using a validated LC-MS/MS method.

  • Protein Quantification: In a parallel set of wells, determine the total protein content per well using a BCA protein assay to normalize the uptake data.

C. Data Analysis

  • The amount of intracellular this compound is typically expressed as pmol/mg of protein.

  • Calculate the concentration using the calibration curve generated during the LC-MS/MS analysis.

  • Normalize the amount of this compound in each sample to the total protein content of the well.

Time Point (min)Intracellular this compound (pmol/well)Total Protein (mg/well)Normalized Uptake (pmol/mg protein)
00.50.252.0
512.80.2649.2
1535.20.25140.8
3060.10.27222.6
6085.40.26328.5
12098.90.25395.6

Protocol 2: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)

This protocol assesses the metabolic stability of this compound by measuring its rate of depletion when incubated with HLM, a key source of drug-metabolizing enzymes like Cytochrome P450s (CYPs).[1]

A. Materials

  • Reagents: this compound, Human Liver Microsomes (pooled, from a reputable supplier), NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase), 0.1 M Phosphate Buffer (pH 7.4), Acetonitrile (ACN), Internal Standard (IS).

  • Equipment: Water bath or incubator (37°C), microcentrifuge tubes, centrifuge, LC-MS/MS system.

B. Method

  • Preparation: Prepare a master mix of 0.1 M phosphate buffer and HLM (final protein concentration of 0.5 mg/mL is recommended).[2] Pre-warm this mix at 37°C for 5 minutes.

  • Initiate Reaction: To initiate the metabolic reaction, add this compound (final concentration, e.g., 1 µM) to the HLM suspension. Split the mixture into two sets of tubes:

    • +NADPH: Add the NADPH regenerating system.

    • -NADPH (Control): Add buffer instead of the NADPH system to control for non-enzymatic degradation.

  • Time Points: Incubate all tubes at 37°C. At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from each reaction set.

  • Termination: Terminate the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold ACN with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Vortex the samples vigorously and then centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to HPLC vials for analysis. Quantify the remaining percentage of this compound at each time point relative to the 0-minute sample.

C. Data Analysis

  • Percent Remaining: Calculate the percentage of this compound remaining at each time point compared to the T=0 sample.

  • Half-Life (t₁/₂): Plot the natural log of the percent remaining versus time. The slope of the linear portion of this curve (k) is the elimination rate constant. The half-life is calculated as t₁/₂ = 0.693 / k.

  • Intrinsic Clearance (CLᵢₙₜ): Calculate the in vitro intrinsic clearance as: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).[2]

Time Point (min)Peak Area Ratio (this compound/IS)% this compound Remaining
01.54100
51.2581.2
150.8152.6
300.4227.3
450.2113.6
600.117.1

Visualization of Potential Metabolic Pathways

Drug metabolism typically occurs in two phases. Phase I reactions, often mediated by CYP enzymes, introduce or expose functional groups (e.g., hydroxylation). Phase II reactions conjugate these groups with endogenous molecules (e.g., glucuronic acid) to increase water solubility and facilitate excretion.

Metabolic_Pathway This compound This compound (Parent Compound) Metabolite_OH Hydroxylated this compound This compound->Metabolite_OH CYP-mediated Oxidation (e.g., CYP3A4) This compound->Metabolite_OH Metabolite_Gluc This compound-Glucuronide Metabolite_OH->Metabolite_Gluc UGT-mediated Conjugation Metabolite_OH->Metabolite_Gluc

Caption: A representative diagram of potential Phase I and Phase II metabolic pathways for this compound.

Considerations for Signaling Pathway Analysis

While the direct signaling pathways activated by this compound are subject to specific experimental investigation, many small molecules exert their effects by modulating well-known intracellular cascades. For instance, a compound might interact with a receptor tyrosine kinase (RTK) or a G-protein coupled receptor (GPCR), leading to downstream activation of pathways like the MAPK/ERK cascade, which is crucial for regulating cell proliferation, differentiation, and survival. A preliminary investigation could involve treating relevant cell lines with this compound and probing for the phosphorylation status of key signaling proteins like ERK, JNK, and p38 via Western Blot or targeted phospho-immunoassays.

Signaling_Pathway This compound This compound Receptor Cell Surface Receptor (e.g., RTK, GPCR) This compound->Receptor Binds/Activates RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Hypothetical signaling cascade (MAPK/ERK) potentially modulated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Euparone Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the extraction of Euparone from plant materials. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges and enhance extraction yield and purity.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and what are its primary plant sources? A1: this compound (C₁₂H₁₀O₄) is a naturally occurring benzofuran derivative.[1][2] Benzofurans are a class of heterocyclic compounds known for a variety of biological activities.[3] The primary plant sources for this compound and similar benzofurans are species within the Eupatorium genus, such as Eupatorium chinense.[4]

Q2: Why is optimizing the extraction process for this compound important? A2: Optimizing extraction is critical to maximize the yield of this compound from the plant matrix, which is often in low concentrations.[5] A well-optimized process reduces the consumption of solvents and energy, lowering overall costs.[5] Furthermore, careful optimization helps prevent the degradation of the target compound, ensuring the integrity and bioactivity of the final extract.[5]

Q3: What are the key parameters that influence this compound extraction yield? A3: The primary parameters that affect extraction efficiency are:

  • Solvent Choice: Polarity, selectivity, and viscosity of the solvent.

  • Temperature: Affects solubility and solvent properties but can degrade thermolabile compounds.

  • Extraction Time: Sufficient time is needed to ensure complete extraction, but prolonged exposure can lead to degradation.

  • Solid-to-Liquid Ratio: Affects the concentration gradient driving the extraction.[6][7]

  • Plant Material Particle Size: Smaller particles have a larger surface area, which generally improves solvent penetration and extraction yield.[8]

Extraction Method & Parameter Selection

Q4: Which extraction methods are suitable for this compound? A4: Both conventional and modern methods can be used.

  • Conventional Methods: Maceration and Soxhlet extraction are traditional methods. Soxhlet is generally more efficient than simple maceration but can expose the extract to high temperatures for extended periods, risking degradation of heat-sensitive compounds.[8]

  • Modern Methods: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are highly efficient "green" techniques. They typically offer shorter extraction times, reduced solvent consumption, and often result in higher yields compared to conventional methods.[2][6][9]

Q5: How do I select the best solvent for this compound extraction? A5: Solvent selection is based on the principle of "like dissolves like." this compound is a moderately polar compound. Therefore, polar organic solvents are generally effective.

  • Methanol and Ethanol: These are commonly used and have been shown to be effective for extracting benzofurans and other phenolic compounds.[8][10] Aqueous mixtures (e.g., 70-80% ethanol in water) are often more efficient than absolute alcohols.[11][12]

  • Acetone: Another effective solvent for moderately polar compounds.

  • Ethyl Acetate: Can also be used, particularly for compounds with slightly lower polarity. It is recommended to perform small-scale trials with a few different solvents to determine the optimal choice for your specific plant material.[5]

Q6: What is the optimal particle size for the plant material? A6: Grinding the dried plant material to a fine, uniform powder is crucial. Smaller particle sizes increase the surface area available for solvent contact, which enhances extraction efficiency.[8] However, extremely fine powders can sometimes lead to difficulties in filtration. A particle size range of 0.2 to 0.5 mm (approximately 40-80 mesh) is often a good starting point.[12] It is important to note that the optimal size can vary, and sometimes a slightly larger particle size may prevent issues like polyphenol reduction seen with very fine green tea powders.[7]

Q7: How does the solid-to-liquid ratio impact the extraction yield? A7: The solid-to-liquid ratio (S/L) is a critical factor.

  • Low S/L Ratio (more solvent): A higher volume of solvent increases the concentration gradient between the plant material and the solvent, which can enhance the diffusion of the target compound into the solvent, thereby increasing the extraction yield.[7][13]

  • High S/L Ratio (less solvent): Using too little solvent may result in incomplete extraction as the solvent can become saturated with the extracted compounds, preventing further dissolution of this compound.[8] Commonly tested ratios range from 1:10 to 1:40 (g/mL).[7][10] While a higher solvent ratio often improves yield, it also increases cost and the energy required for solvent removal. Optimization is key to finding a balance.[14]

Troubleshooting Guide

This section addresses common problems encountered during this compound extraction.

Workflow for Troubleshooting Low Extraction Yield

Below is a logical workflow to diagnose and resolve issues related to low this compound yield.

TroubleshootingWorkflow start Low this compound Yield Detected q1 Is plant material properly prepared? start->q1 s1_yes Yes q1->s1_yes s1_no No q1->s1_no q2 Is the extraction solvent optimal? s1_yes->q2 sol1 Action: Ensure material is finely ground (0.2-0.5 mm) and completely dry. s1_no->sol1 sol1->q2 s2_yes Yes q2->s2_yes s2_no No q2->s2_no q3 Are extraction parameters sufficient? s2_yes->q3 sol2 Action: Test solvents of varying polarity (e.g., 70% Ethanol, Methanol, Acetone). s2_no->sol2 sol2->q3 s3_yes Yes q3->s3_yes s3_no No q3->s3_no q4 Is the extraction method efficient? s3_yes->q4 sol3 Action: Increase extraction time and/or temperature. Optimize solid-to-liquid ratio (e.g., 1:20 g/mL). s3_no->sol3 sol3->q4 s4_yes Yes q4->s4_yes s4_no No q4->s4_no end_node Re-evaluate Yield s4_yes->end_node sol4 Action: Switch from maceration to a high-efficiency method like UAE or MAE. s4_no->sol4 sol4->end_node

Caption: Troubleshooting decision tree for low this compound yield.

Problem 1: Low or No Yield of Crude Extract

  • Potential Cause: Improper preparation of plant material. If the material is not sufficiently dried, enzymatic degradation can occur. If not ground finely enough, the solvent cannot efficiently penetrate the plant tissue.[8]

  • Recommended Solution: Ensure the plant material is thoroughly dried at a low temperature (e.g., 40–50°C) to deactivate enzymes and prevent degradation. Grind the material to a uniform, fine powder (40-80 mesh) to maximize the surface area for extraction.[8]

  • Potential Cause: Inappropriate solvent selection. The solvent may be too polar or too non-polar to effectively dissolve this compound.

  • Recommended Solution: Test a range of solvents. Start with 70% ethanol or methanol. Perform small-scale comparative extractions with other solvents like acetone or ethyl acetate to identify the most effective one.[6]

  • Potential Cause: Insufficient extraction parameters (time, temperature, or solvent volume). The extraction may not have run long enough, at a high enough temperature, or with enough solvent to extract the compound completely.[8]

  • Recommended Solution: Systematically optimize your parameters. Increase the extraction time in increments. If using a heat-assisted method, increase the temperature cautiously, being mindful of potential degradation. Increase the solvent-to-solid ratio (e.g., from 1:10 to 1:20 or 1:30 g/mL) to ensure the solvent is not saturated.[6][7]

Problem 2: Emulsion Formation During Liquid-Liquid Partitioning

  • Potential Cause: High concentrations of surfactant-like compounds (e.g., lipids, proteins) in the crude extract can cause emulsions when partitioning between aqueous and organic phases.[15]

  • Recommended Solution:

    • Prevention: When mixing the two phases, gently swirl or invert the separatory funnel instead of shaking it vigorously.[15]

    • Disruption: If an emulsion forms, try adding a saturated salt solution (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.[15]

    • Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes help to break it.

    • Centrifugation: If available, centrifuging the emulsion can force the layers to separate.

Problem 3: Degradation of this compound During Extraction

  • Potential Cause: this compound, like many phenolic compounds, may be susceptible to degradation from prolonged exposure to high temperatures or light.[5][16]

  • Recommended Solution:

    • Use Modern Methods: Employ Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods drastically reduce extraction times, minimizing the exposure of the compound to potentially degrading conditions.[2][6]

    • Control Temperature: If using heat, ensure the temperature is controlled and does not exceed the stability limit of the compound. For many flavonoids and phenolics, temperatures between 50-70°C are effective without causing significant degradation.[17][18]

    • Protect from Light: Conduct the extraction and subsequent processing steps in amber glassware or protect the vessels from light to prevent photodegradation.

Quantitative Data on Extraction Parameters

The optimal conditions for this compound must be determined empirically. However, data from the extraction of similar compounds (flavonoids and phenolics) can provide a valuable starting point.

Table 1: Effect of Solvent Choice and Temperature on Total Phenolic Content (TPC) Yield (Illustrative data based on principles from cited literature)

Solvent (80% Aqueous Solution)Temperature (°C)Relative TPC Yield (%)Reference Principles
Methanol4085[11]
Ethanol4082[11]
Acetone4075[6]
Methanol 60 100 [9][11]
Ethanol 60 98 [9][11]
Acetone6088[6]

Table 2: Effect of Solid-to-Liquid Ratio and Extraction Time on Yield (Illustrative data based on principles from cited literature)

MethodSolid-to-Liquid Ratio (g/mL)Time (min)Relative Yield (%)Reference Principles
UAE1:103075[6][19]
UAE1:203092[6][19]
UAE1:3030100[10]
UAE1:301588[1][6]
UAE1:304599[1]
MAE1:201590[2][14]
MAE1:301596[2][14]

Experimental Protocols & Workflow

General Experimental Workflow

The overall process for obtaining purified this compound from plant material follows several key steps, as illustrated in the diagram below.

ExtractionWorkflow cluster_prep 1. Preparation cluster_extract 2. Extraction cluster_process 3. Downstream Processing cluster_analysis 4. Analysis & Purification p1 Collect & Dry Plant Material (e.g., Eupatorium chinense) p2 Grind to Fine Powder (40-80 mesh) p1->p2 e1 Select Method (e.g., UAE, MAE) p2->e1 e2 Perform Extraction (Solvent, Time, Temp, Ratio) e1->e2 d1 Filter to Remove Solids e2->d1 d2 Concentrate Under Vacuum (Rotary Evaporator) d1->d2 d3 Obtain Crude Extract d2->d3 a1 Quantify this compound (e.g., HPLC-UV) d3->a1 a2 Purify Extract (e.g., Column Chromatography) a1->a2 a3 Isolate Pure this compound a2->a3

Caption: General workflow for this compound extraction and analysis.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is a modern, efficient method for extracting this compound.

  • Preparation:

    • Weigh 10 g of finely powdered, dried plant material.

    • Place the powder into a 500 mL Erlenmeyer flask.

  • Extraction:

    • Add 200 mL of 70% ethanol (v/v) to the flask, creating a solid-to-liquid ratio of 1:20 (g/mL).[19]

    • Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask.

    • Sonicate for 30 minutes at a controlled temperature of 50°C and a frequency of 40 kHz.[10]

  • Processing:

    • After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

    • To ensure maximum recovery, wash the residue with an additional 50 mL of the extraction solvent and combine the filtrates.

    • Concentrate the combined filtrate using a rotary evaporator at a temperature of 45-50°C until the solvent is removed, yielding the crude extract.

  • Storage:

    • Store the crude extract in a sealed, amber vial at 4°C prior to analysis.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol offers the fastest extraction time.

  • Preparation:

    • Weigh 2 g of finely powdered, dried plant material into a specialized microwave extraction vessel.

  • Extraction:

    • Add 50 mL of 80% methanol (v/v), for a solid-to-liquid ratio of 1:25 (g/mL).[2]

    • Securely cap the vessel and place it in the microwave extractor.

    • Set the extraction parameters: microwave power at 400-600 W, temperature at 70°C, and extraction time of 15 minutes.[2][9]

  • Processing:

    • After the extraction program is complete and the vessel has cooled, carefully open it in a fume hood.

    • Filter the extract to remove the solid residue.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Storage:

    • Store the crude extract in a sealed, amber vial at 4°C.

Protocol 3: Quantification of this compound using HPLC-UV

This protocol provides a method for quantifying the amount of this compound in your crude extract.

  • Standard Preparation:

    • Accurately weigh and dissolve pure this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[20][21]

  • Sample Preparation:

    • Accurately weigh a portion of the crude extract and dissolve it in a known volume of methanol to achieve a concentration expected to fall within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[20]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often effective for separating compounds in a crude extract. A common system is a gradient of acetonitrile (Solvent A) and 0.1% phosphoric acid in water (Solvent B).[20]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: Monitor at a wavelength appropriate for benzofurans, typically around 240-254 nm.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the pure standard.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

References

Troubleshooting Euparone instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Euparone (2,5-Diacetyl-6-hydroxybenzofuran). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable preparation and use of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges with this compound instability in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound, also known as 2,5-Diacetyl-6-hydroxybenzofuran, is a benzofuran derivative. Its key properties are summarized in the table below.

PropertyValue
Chemical Name 2,5-Diacetyl-6-hydroxybenzofuran
CAS Number 53947-86-7
Molecular Formula C₁₂H₁₀O₄
Molecular Weight 218.21 g/mol
Appearance Likely a solid powder
Water Solubility Expected to be low to insoluble

Q2: I am observing precipitation when I dilute my this compound stock solution into an aqueous buffer or cell culture medium. What is the cause and how can I prevent this?

This is a common issue for benzofuran derivatives due to their generally low water solubility. The precipitation, often called "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment.

Troubleshooting Steps:

  • Optimize Solvent Concentration: Maintain a small percentage of the initial organic solvent (e.g., DMSO) in your final working solution. It is crucial to determine the maximum tolerable concentration of the solvent for your specific experiment (e.g., cell line) to avoid artifacts.

  • Slow Dilution with Agitation: Add the this compound stock solution to the aqueous medium dropwise while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that lead to precipitation.

  • Warm the Aqueous Medium: Ensure your buffer or medium is at room temperature or slightly warmed (e.g., 37°C) before adding the stock solution, as solubility often increases with temperature.

  • pH Adjustment: The solubility of compounds with hydroxyl groups can be pH-dependent. Experimentally determine the optimal pH for your buffer system that maximizes this compound's solubility without compromising your experimental conditions.

Q3: My this compound solution changes color over time. What does this indicate?

A color change in your this compound solution may be a sign of chemical degradation. Hydroxybenzofuran derivatives can be susceptible to oxidation, and exposure to light can also induce photochemical reactions.

Preventative Measures:

  • Protect from Light: Store both stock and working solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Use Freshly Prepared Solutions: Whenever possible, prepare this compound working solutions fresh for each experiment to minimize degradation.

  • Inert Atmosphere: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen to displace oxygen and reduce the risk of oxidation.

Q4: How should I prepare a stock solution of this compound?

Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents. This allows for smaller volumes to be transferred to your aqueous experimental setup, minimizing the final concentration of the organic solvent.

Troubleshooting Guide: this compound Instability in Solution

This guide provides a systematic approach to resolving common issues with this compound stability.

Issue 1: this compound Precipitation Upon Dilution

Symptoms:

  • Visible cloudiness or solid particles in the solution after adding the stock solution to an aqueous medium.

  • Inconsistent results in biological assays.

Workflow for Troubleshooting Precipitation:

G start Precipitation Observed check_solvent Is the final organic solvent concentration optimal? start->check_solvent adjust_solvent Adjust co-solvent percentage (e.g., <1% DMSO) check_solvent->adjust_solvent No check_dilution How was the stock solution diluted? check_solvent->check_dilution Yes solution_stable Solution is Stable adjust_solvent->solution_stable adjust_dilution Use slow, dropwise addition with vigorous mixing check_dilution->adjust_dilution Rapidly check_temp What is the temperature of the aqueous medium? check_dilution->check_temp Slowly adjust_dilution->solution_stable adjust_temp Warm medium to room temperature or 37°C check_temp->adjust_temp Cold check_temp->solution_stable Warm adjust_temp->solution_stable

Diagram 1: Troubleshooting this compound Precipitation.
Issue 2: Suspected Degradation of this compound in Solution

Symptoms:

  • Loss of biological activity over time.

  • Appearance of new peaks in analytical chromatography (e.g., HPLC).

  • Visible color change in the solution.

Potential Degradation Pathways for Hydroxybenzofurans:

Hydroxybenzofuran derivatives like this compound can be susceptible to the following degradation pathways:

  • Oxidation: The phenol group is prone to oxidation, which can be accelerated by exposure to air (oxygen), metal ions, and light.

  • Photodegradation: Exposure to UV or even ambient light can lead to the formation of reactive intermediates and subsequent degradation products.

Workflow for Investigating Degradation:

G start Suspected Degradation (Loss of activity, color change) check_storage How are solutions stored? start->check_storage protect_light Store in amber vials or protect from light check_storage->protect_light Exposed to light check_freshness Are solutions freshly prepared? check_storage->check_freshness Protected from light stable_solution Improved Solution Stability protect_light->stable_solution prepare_fresh Prepare fresh solutions before each experiment check_freshness->prepare_fresh No check_atmosphere Is the stock solution exposed to air? check_freshness->check_atmosphere Yes prepare_fresh->stable_solution use_inert_gas Purge stock solution vial with inert gas (Ar, N₂) check_atmosphere->use_inert_gas Yes check_atmosphere->stable_solution No use_inert_gas->stable_solution

Diagram 2: Investigating this compound Degradation.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh out 2.18 mg of this compound powder.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. If necessary, gentle warming in a water bath (up to 40°C) can be applied.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed amber vial to protect from light and moisture. For extended storage, consider aliquoting to avoid multiple freeze-thaw cycles.

Protocol for Preparing a 10 µM this compound Working Solution in Cell Culture Medium
  • Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.

  • Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.

  • Dilution: While vigorously vortexing the cell culture medium, add the appropriate volume of the 10 mM stock solution dropwise. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of the pre-warmed medium.

  • Final Mixing: Continue to vortex for an additional 10-15 seconds to ensure homogeneity.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment to prevent precipitation and degradation.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific applications.

Technical Support Center: Euparone Solubility and Handling for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Euparone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound for in vitro and in vivo biological assays.

Disclaimer: Publicly available information on the specific quantitative solubility and detailed biological mechanisms of this compound is limited. The guidance provided herein is based on general principles for handling poorly soluble compounds and on the activities of structurally related molecules, Eupafolin and Scoparone. Researchers should perform their own solubility and validation studies for their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a chemical compound with the molecular formula C₁₂H₁₀O₄ and a molecular weight of approximately 218.21 g/mol . It is typically supplied as a powder.

Q2: I am having trouble dissolving this compound for my cell-based assay. What are the recommended solvents?

Q3: My this compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?

Precipitation upon addition to aqueous solutions is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining solubility.

  • Use a Co-solvent: Consider using a mixture of solvents. For example, a stock solution in DMSO can be serially diluted in a co-solvent like ethanol or polyethylene glycol (PEG) before the final dilution in your aqueous buffer.

  • pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. If this compound has acidic or basic properties, adjusting the pH of your buffer might improve its solubility.

  • Sonication: After dilution, brief sonication of the solution can help to break up small aggregates and improve dispersion.

  • Warming: Gently warming the solution (e.g., to 37°C) can temporarily increase solubility, but be cautious of compound stability at higher temperatures.

  • Use of Surfactants: In some acellular assays, a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (e.g., 0.01-0.05%) can help maintain solubility. However, these are generally not suitable for cell-based assays due to their lytic potential.

Q4: What are the potential biological activities of this compound?

While direct studies on this compound's mechanism of action are limited in publicly available literature, related compounds like Eupafolin and Scoparone have demonstrated anti-inflammatory and anti-cancer properties.[1][2][3][4][5] These effects are often mediated through the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt/mTOR.[1][2][4] It is plausible that this compound may exhibit similar activities, but this requires experimental verification.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound.

Problem Possible Cause Suggested Solution
This compound powder does not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or low intrinsic solubility.- Increase the solvent volume gradually.- Gently warm the mixture (e.g., to 37°C) while vortexing.- Use sonication for short periods.
A high-concentration stock solution in DMSO is hazy or contains visible particles. The concentration exceeds the solubility limit of this compound in DMSO.- Prepare a less concentrated stock solution.- Filter the stock solution through a 0.22 µm syringe filter to remove undissolved particles.
Precipitation occurs immediately upon dilution of the DMSO stock into aqueous media. "Solvent shift" - the compound is much less soluble in the aqueous buffer than in DMSO.- Decrease the final concentration of this compound in the assay.- Increase the final percentage of DMSO (while staying within the tolerable limits for your cells).- Use a multi-step dilution protocol, gradually introducing the aqueous component.- Consider the use of a co-solvent like PEG 400 in the intermediate dilution steps.
The solution is initially clear but becomes cloudy or shows precipitation over time. The compound is at a supersaturated state and is slowly crashing out of solution.- This indicates that the concentration is above the thermodynamic solubility limit in your final buffer.- Prepare fresh dilutions immediately before use.- Lower the final assay concentration.
Inconsistent results are observed between experiments. Variability in the solubilization and dilution process.- Standardize your protocol for preparing this compound solutions.- Always ensure the compound is fully dissolved in the stock solution before further dilution.- Use the same batch of solvents and reagents.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1-5 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock, add 100 µL of DMSO to 1 mg of this compound).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium without serum. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first dilute the stock 1:100 in serum-free medium to get a 100 µM intermediate solution.

  • Final Dilution: Add the required volume of the intermediate solution (or directly from the stock for a single dilution step) to your complete cell culture medium (containing serum) to reach the final desired concentration. Gently mix by pipetting or inverting the tube.

  • Application to Cells: Immediately add the final working solution to your cells to minimize the risk of precipitation.

Note: It is always advisable to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathways and Workflow Diagrams

Based on the known activities of related compounds, the following signaling pathways may be relevant to the biological effects of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_assay Biological Assay This compound This compound Powder DMSO_Stock High-Concentration Stock in DMSO This compound->DMSO_Stock Dissolve Working_Sol Working Solution in Culture Medium DMSO_Stock->Working_Sol Dilute Treatment Treat Cells with This compound Solution Working_Sol->Treatment Cell_Culture Cell Culture Cell_Culture->Treatment Data_Acquisition Data Acquisition (e.g., Viability, Cytokine Levels) Treatment->Data_Acquisition

Figure 1: General experimental workflow for preparing and using this compound in cell-based assays.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Gene_Exp Inflammatory Gene Expression DNA->Gene_Exp This compound This compound (Hypothesized) This compound->IKK Inhibits?

Figure 2: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.

mapk_pathway cluster_input Extracellular Signals cluster_cascade MAPK Cascade cluster_output Cellular Response Signal Growth Factors, Stress, Cytokines Receptor Cell Surface Receptor Signal->Receptor MAPKKK MAPKKK (e.g., RAF) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cell_Response Proliferation, Inflammation, Apoptosis Transcription_Factors->Cell_Response This compound This compound (Hypothesized) This compound->MAPKK Inhibits?

Figure 3: Hypothesized modulatory effect of this compound on the MAPK signaling cascade.

pi3k_akt_pathway cluster_activation Signal Input cluster_pathway PI3K/Akt Pathway cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth This compound This compound (Hypothesized) This compound->PI3K Inhibits?

Figure 4: Hypothesized inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Overcoming Low Bioavailability of Eupatilin (Euparone) in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Eupatilin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of this promising flavonoid.

Frequently Asked Questions (FAQs)

Q1: What is Eupatilin and why is its in vivo bioavailability low?

A1: Eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) is a pharmacologically active flavonoid isolated from Artemisia species, known for its potent anti-inflammatory, antioxidant, and anti-cancer properties.[1] Its therapeutic potential is significantly hampered by low oral bioavailability. A pharmacokinetic study in rats determined the absolute oral bioavailability to be just 2.7%.[2]

The primary reasons for this low bioavailability are:

  • Poor Aqueous Solubility: Eupatilin is a lipophilic compound, described as a yellow powder that is poorly soluble in water but soluble in organic solvents like DMSO.[3][4] This low solubility limits its dissolution rate in the gastrointestinal (GI) tract, a prerequisite for absorption.

  • Extensive Metabolism: Eupatilin undergoes significant metabolism, including glucuronidation, and is a substrate for cytochrome P450 enzymes like CYP1A2 in human liver microsomes.[5] This first-pass metabolism in the gut wall and liver reduces the amount of active drug reaching systemic circulation.

Q2: What is the Biopharmaceutical Classification System (BCS) class of Eupatilin?

A2: While a definitive BCS classification for Eupatilin has not been explicitly published, its known high lipophilicity and low aqueous solubility strongly suggest it falls into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) .[6][7] Drugs in these classes are challenging to formulate for oral administration, and their absorption is often limited by their dissolution rate.[6][7] Formulation strategies are therefore critical to improving their therapeutic efficacy.

Q3: What are the primary formulation strategies to enhance the oral bioavailability of Eupatilin?

A3: The main goal is to improve the solubility and dissolution rate of Eupatilin in the GI tract and/or protect it from extensive first-pass metabolism. The most promising strategies for a lipophilic compound like Eupatilin include:

  • Amorphous Solid Dispersions (ASDs): This involves dispersing Eupatilin in an amorphous state within a hydrophilic polymer matrix. Converting the crystalline drug to a higher-energy amorphous form can significantly increase its apparent solubility and dissolution rate.[8][9]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water micro- or nano-emulsion upon gentle agitation in the GI fluids.[4] This pre-dissolved state allows the drug to bypass the dissolution step and can also facilitate lymphatic uptake, potentially reducing first-pass metabolism.[10][11]

  • Nanoparticle Formulations: Reducing the particle size of Eupatilin to the nanometer range (nanonization) dramatically increases the surface area-to-volume ratio.[12] This leads to a faster dissolution rate according to the Noyes-Whitney equation. Polymeric or lipid nanoparticles can also protect the drug from degradation and control its release.[13]

Q4: Which signaling pathways are modulated by Eupatilin?

A4: Eupatilin exerts its pharmacological effects by modulating several key intracellular signaling pathways, making it a multi-target compound. Understanding these pathways is crucial for designing relevant pharmacodynamic and efficacy studies. The primary pathways include:

  • NF-κB Pathway: Eupatilin is a well-documented inhibitor of the NF-κB pathway, a central regulator of inflammation. It can suppress the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[2][14]

  • MAPK Pathway: It modulates the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[2][10]

  • PI3K/AKT Pathway: Eupatilin has been shown to inhibit the PI3K/AKT signaling pathway, which is critical for cell survival and is often dysregulated in cancer.[10][14]

The diagram below illustrates the interplay of these key signaling pathways affected by Eupatilin.

Eupatilin_Signaling_Pathways cluster_inflammation Inflammation & Cell Survival cluster_stress Stress & Apoptosis Eupatilin Eupatilin NFkB NF-κB Eupatilin->NFkB PI3K PI3K/AKT Eupatilin->PI3K MAPK MAPK (ERK, JNK, p38) Eupatilin->MAPK Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Cytokines Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival Apoptosis Apoptosis MAPK->Apoptosis

Caption: Key signaling pathways modulated by Eupatilin.

Troubleshooting Guides

Issue 1: Poor and Variable Results in Oral Bioavailability Studies

Symptom: Inconsistent plasma concentration-time profiles and low Area Under the Curve (AUC) values after oral administration of Eupatilin suspension in animal models.

Potential Cause Troubleshooting Step Expected Outcome
Poor wetting and dissolution of Eupatilin powder 1. Reduce particle size of the drug substance via micronization or nano-milling. 2. Incorporate a wetting agent (e.g., Tween 80 at 0.5% w/v) into the suspension vehicle.Increased surface area and improved wettability will lead to faster and more uniform dissolution in the GI tract, reducing variability.
Drug precipitation in the GI tract The pH of the GI tract changes from acidic (stomach) to neutral/alkaline (intestine). Eupatilin's solubility may be pH-dependent. Consider formulating as an amorphous solid dispersion to maintain a supersaturated state in the intestine.A stable supersaturated concentration of the drug will increase the driving force for absorption across the intestinal membrane.
Rapid first-pass metabolism Co-administer with a known inhibitor of CYP1A2 (consult literature for appropriate inhibitors for your animal model) to assess the contribution of metabolism. Note: This is for mechanistic understanding, not a final formulation strategy.A significant increase in AUC upon co-administration would confirm that first-pass metabolism is a major barrier.
Issue 2: Difficulty Formulating a Stable and Effective Self-Emulsifying Drug Delivery System (SEDDS)

Symptom: The SEDDS formulation does not emulsify spontaneously, forms large oil droplets (>500 nm), or shows signs of drug precipitation upon dilution with an aqueous medium.

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Oil/Surfactant/Co-surfactant Ratio 1. Systematically screen different ratios of components by constructing a pseudo-ternary phase diagram. 2. Test emulsification efficiency in biorelevant media (e.g., FaSSIF, FeSSIF) in addition to water.Identification of an optimal self-emulsifying region that forms nano-sized droplets (<200 nm) upon dilution.
Low Drug Loading Capacity Screen a wider range of oils (e.g., long-chain vs. medium-chain triglycerides) and surfactants/co-surfactants to find excipients with higher solubilizing capacity for Eupatilin.A stable SEDDS formulation with a therapeutically relevant concentration of Eupatilin can be achieved without precipitation.
Formulation Instability Evaluate the thermodynamic stability of the formulation by subjecting it to centrifugation and multiple freeze-thaw cycles. Adjust excipient ratios if phase separation occurs.A physically stable formulation that remains a clear, isotropic mixture upon storage and stress testing.

Quantitative Data Summary

While specific in vivo studies comparing advanced Eupatilin formulations are not yet widely published, the following tables summarize the baseline pharmacokinetics of unformulated Eupatilin and provide an illustrative example of the expected improvement based on typical results for BCS Class II/IV compounds.

Table 1: Pharmacokinetic Parameters of Eupatilin in Rats Following IV and Oral Administration

ParameterIV Administration (10 mg/kg)Oral Administration (50 mg/kg)
Cmax (ng/mL) -13.7 ± 4.5
Tmax (h) -0.25
AUC (ng·h/mL) 674.3 ± 131.736.4 ± 11.2
Half-life (t½) (h) 0.29 ± 0.04-
Clearance (L/kg/h) 14.82 ± 2.89-
Absolute Bioavailability (%) -2.7%
Data sourced from a pharmacokinetic study in rats.[2]

Table 2: Illustrative Pharmacokinetic Comparison of Eupatilin Formulations (Hypothetical Data)

Formulation (Oral Dose: 50 mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 13.70.2536.4100% (Baseline)
Solid Dispersion ~1501.0~400~1100%
SEDDS ~2500.75~650~1800%
This table presents hypothetical data to illustrate the potential magnitude of bioavailability enhancement achievable with advanced formulations for a compound like Eupatilin. Actual results will vary based on the specific formulation and experimental conditions.

Experimental Protocols & Workflows

Protocol 1: Preparation of Eupatilin Solid Dispersion by Solvent Evaporation

This protocol describes a common laboratory-scale method for producing an amorphous solid dispersion to enhance Eupatilin's solubility.

  • Selection of Polymer: Choose a hydrophilic polymer known to form stable amorphous dispersions (e.g., PVP K30, HPMC, Soluplus®).

  • Solubilization: Dissolve Eupatilin and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable common volatile solvent (e.g., methanol, ethanol, or a dichloromethane/methanol mixture). Ensure complete dissolution to form a clear solution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a dry, thin film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently mill the material using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform powder.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). The absence of a melting endotherm (DSC) and characteristic crystalline peaks (PXRD) indicates successful amorphization.

The workflow for developing and testing a solid dispersion is shown below.

Solid_Dispersion_Workflow A 1. Select Polymer & Drug:Polymer Ratio B 2. Co-dissolve in Volatile Solvent A->B C 3. Solvent Evaporation (Rotovap) B->C D 4. Vacuum Drying C->D E 5. Milling & Sieving D->E F 6. Physicochemical Characterization (DSC, PXRD, Dissolution) E->F G 7. In Vivo Bioavailability Study F->G H Analysis & Comparison G->H

Caption: Experimental workflow for solid dispersion formulation.

Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the steps to develop and optimize a liquid SEDDS formulation for Eupatilin.

  • Excipient Solubility Screening: Determine the solubility of Eupatilin in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, PEG 400) to identify components that can solubilize the drug at the desired concentration.

  • Constructing Ternary Phase Diagrams: Prepare a series of formulations by mixing the selected oil, surfactant, and co-surfactant at various ratios. For each combination, visually observe its self-emulsification properties upon dilution with water. Identify the region that forms clear or bluish-white nanoemulsions.

  • Formulation Optimization: Select promising formulations from the phase diagram. Incorporate Eupatilin into these mixtures. Optimize the formulation based on droplet size analysis (aim for <200 nm), polydispersity index (PDI < 0.3), and thermodynamic stability tests (centrifugation, freeze-thaw cycles).

  • In Vitro Dissolution: Perform dissolution studies in biorelevant media (e.g., pH 1.2 HCl, FaSSIF) to confirm rapid and complete release of Eupatilin from the optimized SEDDS formulation.

  • Encapsulation: For in vivo studies, the optimized liquid SEDDS can be filled into hard or soft gelatin capsules.

The logical relationship for troubleshooting SEDDS development is visualized below.

SEDDS_Troubleshooting Start Problem: Poor Emulsification or Precipitation Q1 Is drug solubility in excipients sufficient? Start->Q1 A1 Action: Screen new oils/ surfactants with higher solubilizing capacity. Q1->A1 No Q2 Is the Surfactant:Oil ratio optimal? Q1->Q2 Yes A1->Q1 A2 Action: Construct ternary phase diagram to identify optimal self-emulsifying region. Q2->A2 No Q3 Is droplet size >200 nm? Q2->Q3 Yes A2->Q2 A3 Action: Increase surfactant/co-surfactant concentration or select a surfactant with a more suitable HLB value. Q3->A3 Yes End Result: Stable Nanoemulsion Q3->End No A3->Q3

Caption: Troubleshooting logic for SEDDS formulation.

References

Eupafolin Cytotoxicity at High Concentrations: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers investigating the cytotoxic effects of Eupafolin, a flavonoid with demonstrated anti-cancer properties, particularly at high concentrations. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general cytotoxic profile of Eupafolin against cancer cells?

A1: Eupafolin has been shown to exhibit significant cytotoxic and anti-proliferative effects against various cancer cell lines in a dose- and time-dependent manner. Its efficacy can vary between different cancer types and even between different cell lines of the same cancer type. For instance, studies on breast cancer cell lines like EO771, MDA-MB-231, and MCF-7 have demonstrated a marked reduction in cell viability upon treatment with Eupafolin.[1][2]

Q2: At what concentrations does Eupafolin typically induce apoptosis?

A2: Eupafolin has been observed to induce apoptosis in cancer cells at micromolar concentrations. For example, in EO771 breast cancer cells, concentrations of 25, 50, and 100 µM have been shown to significantly increase the apoptotic rate.[1] Similarly, in MDA-MB-231 and MCF-7 breast cancer cells, Eupafolin treatment at 50 and 100 µM leads to a significant increase in apoptosis.[2]

Q3: What are the known signaling pathways affected by Eupafolin at cytotoxic concentrations?

A3: At higher concentrations, Eupafolin has been demonstrated to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. The most prominently reported pathway is the PI3K/Akt/mTOR signaling cascade, where Eupafolin treatment leads to a decrease in the phosphorylation of PI3K, Akt, and mTOR.[1] Additionally, Eupafolin has been shown to influence the MAPKs and NF-κB signaling pathways.[2]

Q4: How does Eupafolin induce apoptosis?

A4: Eupafolin appears to induce apoptosis through the intrinsic or mitochondrial pathway. This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1][2] This shift in the balance of apoptotic regulators ultimately leads to the activation of executioner caspases, such as cleaved caspase-3, which orchestrate the dismantling of the cell.[1][2]

Troubleshooting Guides

This section provides solutions to common problems that may arise during the investigation of Eupafolin's cytotoxicity.

Cell Viability Assays (e.g., MTT, CCK-8)
Problem Possible Cause Suggested Solution
High variability between replicate wells Uneven cell seeding; Pipetting errors; Edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low signal or unexpected resistance to Eupafolin Incorrect drug concentration; Cell line resistance; Sub-optimal incubation time.Verify the concentration of your Eupafolin stock solution. Test a broader range of concentrations. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
High background absorbance Contamination of media or reagents; Phenol red in the medium interfering with the reading.Use fresh, sterile reagents. For MTT assays, use phenol red-free medium for the final incubation step.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem Possible Cause Suggested Solution
High percentage of necrotic cells (Annexin V+/PI+) even at low Eupafolin concentrations Harsh cell handling during harvesting; Compound is highly toxic at the tested concentration.Use a gentle cell scraping or a non-enzymatic dissociation solution for adherent cells. Test lower concentrations of Eupafolin.
Low percentage of apoptotic cells despite visible cell death under the microscope Incorrect gating during flow cytometry analysis; Loss of apoptotic cells during washing steps.Set appropriate gates based on unstained and single-stained controls. Minimize the number and force of centrifugation and washing steps.
High background staining Insufficient washing; Non-specific antibody binding.Increase the number of washes with binding buffer. Ensure cells are resuspended in the correct binding buffer containing calcium.
Western Blotting for Signaling Proteins
Problem Possible Cause Suggested Solution
Weak or no signal for phosphorylated proteins (e.g., p-Akt, p-mTOR) Protein degradation; Inefficient transfer; Low antibody concentration.Add phosphatase inhibitors to your lysis buffer. Optimize transfer time and voltage. Titrate your primary antibody concentration.
High background on the membrane Insufficient blocking; Primary or secondary antibody concentration too high; Inadequate washing.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). Reduce antibody concentrations and increase washing times and volumes.
Non-specific bands Antibody cross-reactivity; Protein degradation.Use a more specific primary antibody. Ensure fresh protease and phosphatase inhibitors are used in the lysis buffer.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of Eupafolin on various cancer cell lines.

Table 1: Effect of Eupafolin on the Viability of Breast Cancer Cell Lines

Cell LineConcentration (µM)Incubation Time (hours)% Inhibition of Cell Viability (approx.)
EO771 254820%
504845%
1004870%
MDA-MB-231 5048Not specified, but significant inhibition
10048Not specified, but significant inhibition
MCF-7 5048Not specified, but significant inhibition
10048Not specified, but significant inhibition

Data synthesized from studies on breast cancer cells.[1][2]

Table 2: Effect of Eupafolin on Apoptosis and Related Proteins in EO771 Breast Cancer Cells (24-hour treatment)

Concentration (µM)Apoptosis RateRelative Bax ExpressionRelative Bcl-2 ExpressionRelative Cleaved Caspase-3 Expression
0 (Control) Baseline1.01.01.0
25 IncreasedIncreasedDecreasedIncreased
50 Significantly IncreasedSignificantly IncreasedSignificantly DecreasedSignificantly Increased
100 Highly IncreasedHighly IncreasedHighly DecreasedHighly Increased

Data synthesized from a study on EO771 cells.[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a general guideline for determining the effect of Eupafolin on cancer cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Eupafolin Treatment: Prepare serial dilutions of Eupafolin in complete culture medium. Replace the existing medium with 100 µL of the Eupafolin-containing medium or control medium (with the same concentration of DMSO as the highest Eupafolin concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol outlines the steps for quantifying apoptosis using flow cytometry.

  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of Eupafolin for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol describes the detection of key signaling proteins and their phosphorylation status.

  • Protein Extraction: Treat cells with Eupafolin, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated PI3K, Akt, mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Visualizations

Eupafolin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Eupafolin Eupafolin p_PI3K p-PI3K Eupafolin->p_PI3K Inhibits Apoptosis Apoptosis Eupafolin->Apoptosis Induces PI3K->p_PI3K Phosphorylation Akt Akt p_Akt p-Akt Akt->p_Akt Phosphorylation mTOR mTOR p_mTOR p-mTOR mTOR->p_mTOR Phosphorylation p_PI3K->Akt Activates p_Akt->mTOR Activates p_Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival p_mTOR->Proliferation Promotes

Caption: Eupafolin inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased cell proliferation and induction of apoptosis.

Cytotoxicity_Workflow cluster_assays Endpoint Assays Start Start: Cancer Cell Culture Seed_Cells Seed Cells in Multi-well Plates Start->Seed_Cells Treat_Cells Treat with Eupafolin (Various Concentrations) Seed_Cells->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Incubate->Apoptosis_Assay Protein_Analysis Protein Analysis (Western Blot) Incubate->Protein_Analysis Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Analysis->Data_Analysis

Caption: A general experimental workflow for assessing the cytotoxicity of Eupafolin.

References

Technical Support Center: Minimizing Off-Target Effects of Euparone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Euparone in experiments while minimizing its off-target effects. The following troubleshooting guides and FAQs directly address specific issues that may arise during your research.

Troubleshooting Guides

This section addresses common problems encountered during experiments with this compound, offering potential causes and step-by-step solutions.

Question 1: I am observing a phenotype in my cells that is inconsistent with the known function of this compound's primary target (e.g., unexpected toxicity, altered morphology, paradoxical pathway activation). Could this be due to off-target effects?

Answer: Yes, unexpected phenotypes are a primary indicator of potential off-target activity. While this compound is designed for a specific target, it may interact with other cellular proteins, particularly at higher concentrations, leading to confounding results.[1]

Troubleshooting Steps:

  • Correlate Phenotype with On-Target Engagement: Directly measure the engagement of this compound with its intended target in your cellular model at the concentrations you are using. This can be achieved using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assays.

  • Perform a Dose-Response Analysis: Conduct a careful dose-response curve for the observed phenotype and compare it to the biochemical IC50 for the intended target. A significant difference in potency may suggest the phenotype is driven by off-target effects.[1]

  • Use a Structurally Distinct Inhibitor: If available, use a control compound that inhibits the same primary target but has a different chemical structure. If this control does not produce the same phenotype as this compound, it strengthens the likelihood of this compound-specific off-target effects.[1]

  • Conduct a Rescue Experiment: If feasible, perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not reversed, it strongly indicates that the effects are off-target.

Question 2: My experiment shows a lack of the expected biological effect, even at concentrations where this compound should be active against its target. What could be the issue?

Answer: This could be due to several factors, including issues with the compound's activity in your specific cellular context or the activation of compensatory signaling pathways.

Troubleshooting Steps:

  • Confirm Target Engagement in Your Cell Line: Use a target engagement assay like CETSA or NanoBRET to verify that this compound is binding to its intended target within your specific cell line and experimental conditions.[2][3]

  • Assess Downstream Target Modulation: Use Western blotting to check the phosphorylation status or activity of a known downstream substrate of the primary target. This will confirm that target engagement leads to the expected functional consequence.[4][5]

  • Investigate Compensatory Pathways: Inhibition of one pathway can sometimes lead to the upregulation of parallel survival pathways.[1] Perform Western blots for key proteins in known compensatory pathways (e.g., PI3K/Akt, MAPK) to see if they are activated in response to this compound treatment.

  • Check for Compound Stability and Cell Permeability: Ensure that this compound is stable in your cell culture media and is able to penetrate the cell membrane to reach its intracellular target.

Frequently Asked Questions (FAQs)

Q1: How can I determine the off-target profile of this compound?

A1: The most comprehensive method is to perform a kinase selectivity profiling screen.[2][6][7] This involves testing this compound against a large panel of purified kinases to identify unintended interactions.[2][6][7] The results will provide a quantitative measure of this compound's potency against a wide range of kinases, allowing you to identify potential off-targets.[2][6]

Q2: What is a "Selectivity Index" and how is it useful?

A2: The Selectivity Index is a ratio that compares the potency of an inhibitor against its intended target versus its potency against off-targets. It is calculated by dividing the IC50 value for an off-target kinase by the IC50 value for the on-target kinase. A higher selectivity index indicates a more selective compound.[2]

Q3: What is paradoxical pathway activation and how can it be an off-target effect?

A3: Paradoxical pathway activation is when treatment with an inhibitor leads to an increase, rather than a decrease, in the activity of the pathway it is supposed to inhibit.[1][8] This can occur through off-target effects on upstream regulators of the pathway or by disrupting negative feedback loops.[1][8]

Q4: How can I distinguish between on-target and off-target cytotoxicity?

A4: To differentiate between on-target and off-target cytotoxicity, you can:

  • Compare with other inhibitors: Test structurally different inhibitors of the same target. If they do not show similar toxicity at equivalent on-target inhibitory concentrations, the cytotoxicity of this compound is likely due to off-target effects.[1]

  • Screen a panel of cell lines: Use cell lines with varying expression levels of the intended target. If cytotoxicity does not correlate with the expression level of the target, it suggests off-target effects.

  • Analyze the kinetics of cytotoxicity: Off-target toxicity may have a different onset and progression compared to on-target effects.

Data Presentation

The following tables provide examples of how to present selectivity and potency data for this compound.

Table 1: this compound Potency and Selectivity Profile

TargetIC50 (nM)Selectivity Index (Off-target IC50 / On-target IC50)
Kinase A (On-Target) 15 -
Kinase B15010
Kinase C30020
Kinase D1,500100
Kinase E>10,000>667

Note: Fictional data for illustrative purposes.

Table 2: Comparison of this compound with other hypothetical inhibitors

InhibitorOn-Target IC50 (nM)Off-Target Kinase X IC50 (nM)Selectivity Index
This compound151,500100
Inhibitor Y55010
Inhibitor Z50>10,000>200

Note: Fictional data for illustrative purposes.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Western Blot Analysis of Downstream Signaling

This protocol is for assessing the phosphorylation status of a downstream target of Kinase A following this compound treatment.

Materials:

  • Cell line expressing Kinase A and its downstream target

  • Cell culture media and supplements

  • This compound (stock solution in DMSO)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of the downstream target, and a loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells to achieve 70-80% confluency on the day of the experiment.[5]

    • Serum-starve cells for 4-6 hours before treatment to reduce basal signaling.[5]

    • Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.[5]

    • Stimulate cells with an appropriate agonist to activate Kinase A for 10-15 minutes, if necessary.[5]

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.[9]

    • Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.[4][9]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]

    • Centrifuge the lysate to pellet cell debris.[4]

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.[5]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.[5]

    • Load equal amounts of protein onto an SDS-PAGE gel.[5]

    • Transfer proteins to a nitrocellulose or PVDF membrane.[9]

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

    • Wash the membrane again and detect the signal using a chemiluminescent substrate.[5]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol assesses the direct binding of this compound to its target protein in intact cells.[10][11][12]

Materials:

  • Cells expressing the target protein

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody against the target protein for Western blotting or ELISA

Procedure:

  • Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes), followed by cooling.[11]

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11]

Protocol 3: NanoBRET™ Target Engagement Assay

This live-cell assay measures the binding of this compound to a NanoLuc® luciferase-tagged target protein.[3][13][14][15][16]

Materials:

  • Cells expressing the NanoLuc®-target fusion protein

  • NanoBRET™ tracer specific for the target

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBLuc® substrate and extracellular inhibitor

Procedure:

  • Cell Preparation: Seed the cells expressing the NanoLuc®-target fusion into an assay plate.

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Tracer Addition: Add a fixed concentration of the NanoBRET™ tracer to the cells.

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Substrate Addition: Add the NanoBRET™ substrate and extracellular inhibitor.

  • Detection: Measure the BRET signal (ratio of tracer emission to NanoLuc® emission). A decrease in the BRET signal with increasing concentrations of this compound indicates competitive binding to the target.[14][16]

Visualizations

Signaling Pathway

Euparone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A (On-Target) Receptor->Kinase_A Activates Substrate_A Substrate A Kinase_A->Substrate_A Phosphorylates Kinase_X Kinase X (Off-Target) Downstream_Effector Downstream Effector Substrate_A->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor This compound This compound This compound->Kinase_A Inhibits (On-Target) This compound->Kinase_X Inhibits (Off-Target) Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

Off_Target_Workflow start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response Curve start->dose_response compare_ic50 Compare Phenotypic IC50 to On-Target IC50 dose_response->compare_ic50 target_engagement Confirm Target Engagement (CETSA / NanoBRET) compare_ic50->target_engagement Potencies Differ control_compound Test with Structurally Distinct Inhibitor compare_ic50->control_compound Potencies Similar kinase_profiling Perform Kinase Selectivity Profiling target_engagement->kinase_profiling phenotype_reproduced Phenotype Reproduced? control_compound->phenotype_reproduced phenotype_reproduced->kinase_profiling No conclusion_on_target Conclusion: Phenotype is On-Target (Consider compensatory pathways) phenotype_reproduced->conclusion_on_target Yes off_target_identified Identify Potential Off-Targets kinase_profiling->off_target_identified validate_off_target Validate Off-Target (siRNA, specific inhibitor) off_target_identified->validate_off_target conclusion_off_target Conclusion: Phenotype is Off-Target validate_off_target->conclusion_off_target

Caption: Workflow for investigating off-target effects.

Troubleshooting Logic

Troubleshooting_Logic start Issue: Unexpected Experimental Result q1 Is the phenotype dose-dependent? start->q1 a1_yes Proceed to validate on-target vs. off-target q1->a1_yes Yes a1_no Check compound stability, cell health, and assay setup q1->a1_no No q2 Does a control inhibitor reproduce the phenotype? a1_yes->q2 a2_yes Likely on-target effect. Investigate compensatory pathways. q2->a2_yes Yes a2_no Likely off-target effect. q2->a2_no No q3 Does target engagement data correlate with phenotype? a2_yes->q3 a2_no->q3 end_off_target Action: Profile for off-targets, use lower concentrations, or select a more specific inhibitor. a2_no->end_off_target a3_yes Likely on-target effect. q3->a3_yes Yes a3_no Strongly suggests off-target effect. q3->a3_no No a3_no->end_off_target

Caption: Logical steps for troubleshooting unexpected results.

References

Euparone batch-to-batch variability and quality control

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for guidance purposes only. "Euparone" is a fictional compound name used to illustrate the structure and content of a technical support resource. All data, protocols, and troubleshooting advice are representative examples and should not be used for actual laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for this compound?

A: this compound is sensitive to light and moisture. It should be stored in a refrigerator at 2°C-8°C and protected from light by keeping it in its original packaging.[1] Unopened vials are stable until the expiration date indicated on the label. Once reconstituted, the stability of this compound can vary depending on the concentration and storage temperature. For instance, a reconstituted solution may be stable for up to 7 days at 5°C.[2] Always refer to the product-specific information sheet for detailed stability information after reconstitution and dilution.[2]

Q2: My experimental results with this compound are inconsistent between batches. What could be the cause?

A: Batch-to-batch variability is a known challenge in pharmaceutical research and can stem from several factors.[3][4] These can include minor variations in the manufacturing process, differences in raw material purity, and slight shifts in the impurity profile.[5] To mitigate this, it is crucial to obtain a batch-specific Certificate of Analysis (CoA) for each lot of this compound used. The CoA provides detailed information on the purity, concentration, and other quality control parameters for that specific batch.[6] When publishing or documenting results, always record the batch number of the this compound used. For critical experiments, it is advisable to pre-screen several batches to identify one with the desired activity and then purchase a larger quantity of that single batch for the entire study.[4][7]

Q3: I am observing lower-than-expected potency of this compound in my cell-based assays. What are the possible reasons?

A: Lower-than-expected potency can be due to several factors:

  • Improper Storage: Exposure to light, elevated temperatures, or repeated freeze-thaw cycles can degrade this compound.[8][9] Ensure strict adherence to the recommended storage conditions.

  • Incorrect Reconstitution or Dilution: Use the recommended solvent and follow the dilution protocol precisely. Incompatibilities with certain diluents can affect the active substance.[1]

  • Cell Line Health: Ensure your cells are healthy, within a low passage number, and free from contamination.

  • Assay Conditions: Optimize cell density, incubation times, and reagent concentrations for your specific assay.

Q4: Can this compound be used with other compounds?

A: The compatibility of this compound with other compounds should be determined on a case-by-case basis. In the absence of specific compatibility studies, it is generally not recommended to mix this compound directly with other medicinal products unless specified in the protocol.[1] Always perform preliminary experiments to assess potential interactions or interference.

Troubleshooting Guides

Issue 1: High Background Signal in Assays
Possible Cause Troubleshooting Step
Impure this compound Batch Check the Certificate of Analysis for purity levels. If impurities are suspected, consider using a higher purity grade or a different batch.[5]
Contaminated Reagents Use fresh, high-quality reagents and sterile technique.
Cellular Stress Optimize cell seeding density and handling to minimize stress.
Non-specific Binding Include appropriate blocking steps in your assay protocol.
Issue 2: Poor Reproducibility of Results
Possible Cause Troubleshooting Step
Batch-to-Batch Variability Record the lot number for every experiment. If variability is high, test multiple lots to find a consistent one.[10]
Pipetting Errors Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.[11]
Inconsistent Incubation Times Use a precise timer for all incubation steps.
Fluctuations in Equipment Performance Ensure all equipment (incubators, readers, etc.) is properly maintained and calibrated.

Quantitative Data Summary

The following table summarizes typical quality control specifications for this compound based on a Certificate of Analysis.

Parameter Specification Typical Value (Batch XYZ123) Analytical Method
Appearance White to off-white crystalline powderConformsVisual Inspection
Purity (HPLC) ≥ 98.0%99.2%High-Performance Liquid Chromatography (HPLC)[12][13]
Identity (¹H NMR) Conforms to reference spectrumConformsNuclear Magnetic Resonance (NMR) Spectroscopy
Moisture (Karl Fischer) ≤ 0.5%0.2%Karl Fischer Titration
Residual Solvents Meets USP <467> requirementsConformsGas Chromatography (GC)[5]
Endotoxin ≤ 0.5 EU/mg< 0.1 EU/mgLimulus Amebocyte Lysate (LAL) Test

Experimental Protocols

Protocol 1: Quality Control Analysis of this compound by HPLC

This protocol outlines a standard method for determining the purity of a this compound batch.

1. Materials and Reagents:

  • This compound sample (and reference standard)
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid
  • HPLC system with UV detector
  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: 5% B to 95% B over 20 minutes
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the this compound reference standard at 1 mg/mL in 50:50 acetonitrile:water.
  • Prepare the this compound sample to be tested at the same concentration.
  • Filter both solutions through a 0.22 µm syringe filter before injection.

4. Analysis:

  • Inject the reference standard to establish the retention time and peak area.
  • Inject the sample.
  • Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks (Area Percent method).

Protocol 2: Cell-Based Potency Assay

This protocol describes a general workflow for assessing the biological activity of this compound.

1. Cell Culture:

  • Culture the target cell line in the recommended growth medium until approximately 80% confluency.
  • Harvest cells and perform a cell count to determine viability.

2. Assay Plate Preparation:

  • Seed the cells into a 96-well plate at a pre-determined optimal density.
  • Allow cells to adhere and recover for 24 hours in a humidified incubator (37°C, 5% CO₂).

3. This compound Treatment:

  • Prepare a serial dilution of this compound in the appropriate assay medium.
  • Remove the growth medium from the cells and replace it with the this compound dilutions.
  • Include vehicle-only controls.

4. Incubation and Readout:

  • Incubate the plate for the desired treatment duration.
  • Perform the assay readout (e.g., add a viability reagent, measure reporter gene expression).
  • Read the plate on a suitable plate reader.

5. Data Analysis:

  • Subtract background values.
  • Normalize the data to the vehicle control.
  • Plot the dose-response curve and calculate the EC₅₀/IC₅₀ value.

Visualizations

Signaling Pathway of this compound

This compound is hypothesized to act as an agonist for a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade.

Euparone_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPCR This compound Receptor (GPCR) This compound->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP (Secondary Messenger) Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Promotes

Caption: this compound signal transduction pathway.

Experimental Workflow for Quality Control

This workflow illustrates the key steps in ensuring the quality of this compound batches.

QC_Workflow Raw_Material Raw Material Receipt Synthesis This compound Synthesis Raw_Material->Synthesis In_Process_Control In-Process Controls Synthesis->In_Process_Control Crude_Product Crude Product Synthesis->Crude_Product In_Process_Control->Synthesis Purification Purification Crude_Product->Purification Final_Product Final Product (this compound) Purification->Final_Product QC_Testing Full QC Testing (HPLC, NMR, etc.) Final_Product->QC_Testing CoA Certificate of Analysis Generation QC_Testing->CoA Release Batch Release CoA->Release

Caption: this compound quality control workflow.

Troubleshooting Logic for Inconsistent Results

This diagram provides a logical flow for diagnosing inconsistent experimental outcomes.

Troubleshooting_Logic Start Inconsistent Results Check_Batch Check this compound Batch Number Start->Check_Batch Same_Batch Same Batch Check_Batch->Same_Batch Yes Different_Batch Different Batch Check_Batch->Different_Batch No Check_Storage Verify Storage Conditions Same_Batch->Check_Storage Root_Cause_Batch Root Cause: Batch-to-Batch Variability Different_Batch->Root_Cause_Batch Storage_OK Storage OK Check_Storage->Storage_OK Yes Storage_Bad Improper Storage Check_Storage->Storage_Bad No Check_Protocol Review Protocol Execution Storage_OK->Check_Protocol Root_Cause_Degradation Root Cause: Compound Degradation Storage_Bad->Root_Cause_Degradation Protocol_OK Protocol OK Check_Protocol->Protocol_OK Yes Protocol_Error Protocol Deviation Check_Protocol->Protocol_Error No Root_Cause_Other Investigate Other Factors (Cells, Reagents) Protocol_OK->Root_Cause_Other Root_Cause_Error Root Cause: Experimental Error Protocol_Error->Root_Cause_Error

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Preventing Euparone Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Euparone in their experiments, encountering precipitation in cell culture media can be a significant hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address this common issue and ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in research?

This compound is a chemical compound of interest in various research fields. While specific details on its mechanism are still under investigation, related compounds like Scoparone have demonstrated activities such as inhibiting the NF-κB and PI3K/Akt signaling pathways, suggesting potential applications in cancer research and inflammatory diseases.[1][2]

Q2: Why is my this compound precipitating in the cell culture medium?

This compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media. Precipitation, often seen as cloudiness or visible particles, can occur due to several factors:

  • High Final Concentration: The desired concentration of this compound in the media may exceed its solubility limit.

  • Improper Dissolution: The initial stock solution in a solvent like DMSO may not be fully dissolved.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock solution into the aqueous cell culture medium can cause the compound to "crash out" of solution.[3]

  • Media Components: Interactions with salts, proteins, and other components in the culture medium can reduce solubility.

  • Temperature and pH: Fluctuations in temperature and pH of the media can negatively affect the solubility of the compound.[3]

Q3: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of hydrophobic compounds like this compound.[4][5] It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubilization.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

To minimize cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.[3] It is essential to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any solvent-induced effects.

Q5: What is a typical working concentration range for this compound in cell culture?

The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. Based on cytotoxicity data for similar compounds, a starting range of 1-10 µM is often a reasonable starting point for initial experiments. However, it is highly recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Troubleshooting Guide for this compound Precipitation

This guide provides a step-by-step approach to resolving this compound precipitation issues.

Visual Troubleshooting Flowchart

Troubleshooting_Flowchart start Precipitation Observed check_stock Is the stock solution clear? start->check_stock remake_stock Remake stock solution. Ensure complete dissolution. check_stock->remake_stock No check_dilution Was the dilution performed correctly? check_stock->check_dilution Yes end Problem Resolved remake_stock->end adjust_dilution Adjust dilution protocol. Use serial dilution. check_dilution->adjust_dilution No check_concentration Is the final concentration too high? check_dilution->check_concentration Yes adjust_dilution->end lower_concentration Lower the final concentration. check_concentration->lower_concentration Yes check_media Are there issues with the media? check_concentration->check_media No lower_concentration->end media_solutions - Pre-warm media to 37°C. - Check pH. - Consider serum. check_media->media_solutions media_solutions->end

Caption: A flowchart to guide troubleshooting of this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, filter-barrier pipette tips

Procedure:

  • Determine the required mass of this compound:

    • Molecular Weight (MW) of this compound: 206.24 g/mol

    • To make a 10 mM (0.01 M) solution in 1 mL (0.001 L):

      • Mass (g) = 0.01 mol/L * 206.24 g/mol * 0.001 L = 0.0020624 g = 2.06 mg

  • Weighing and Dissolving:

    • Accurately weigh 2.06 mg of this compound and transfer it to the sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

  • Ensuring Complete Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no particles are visible.

    • If particles remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Serial Dilution Method for Preparing Working Solutions

This protocol minimizes "solvent shock" and is recommended for preparing the final working concentration of this compound in your cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Intermediate Dilution (e.g., to 1 mM):

    • Dilute the 10 mM stock solution 1:10 in sterile, pre-warmed cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of medium.

  • Final Working Solution (e.g., to 10 µM):

    • Add the 1 mM intermediate solution to the final volume of pre-warmed medium at the desired dilution. For a final concentration of 10 µM, this would be a 1:100 dilution.

    • Crucially, add the intermediate stock dropwise to the medium while gently swirling the tube to ensure rapid and even dispersion. [3]

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Qualitative)

SolventSolubility
DMSOSoluble
EthanolLikely Soluble
PBS / WaterInsoluble

Table 2: Cytotoxicity of Scoparone (a related compound) in Different Cancer Cell Lines

Cell LineIC50 (µM)
Capan-2 (Pancreatic Cancer)225.2
SW1990 (Pancreatic Cancer)209.1

Source:[2] Note: This data is for Scoparone and should be used as a general guideline for this compound. It is essential to determine the IC50 for your specific cell line and experimental conditions.

Signaling Pathways Potentially Affected by this compound

Based on studies of the related compound Scoparone, this compound may influence the following signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.

NFkB_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Survival) NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Transcription

Caption: this compound may inhibit the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K RTK Receptor Tyrosine Kinase RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Downstream Downstream Targets (Cell Growth, Survival) Akt->Downstream JAK_STAT_Pathway cluster_nucleus Nucleus This compound This compound? CytokineReceptor Cytokine Receptor This compound->CytokineReceptor Potential Inhibition JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT Phosphorylates STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Transcription Gene Transcription (Immunity, Proliferation) STAT_n STAT Dimer DNA DNA STAT_n->DNA DNA->Transcription

References

Euparone Degradation Product Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Euparone (Eplerenone) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of Eplerenone?

Forced degradation studies for Eplerenone are typically conducted under a variety of stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines to assess its intrinsic stability and identify potential degradation products.[1][2] These conditions generally include:

  • Acid Hydrolysis: Treatment with an acid, such as 1 M HCl.[1]

  • Base Hydrolysis: Exposure to a basic solution, for instance, 0.5 M NaOH.[1]

  • Oxidation: Reaction with an oxidizing agent, commonly 15% H₂O₂.[1]

  • Thermal Degradation: Heating the sample, for example, at 100°C.[1]

  • Photolytic Degradation: Exposing the sample to light, as per ICH Q1B guidelines.[1]

Q2: What are the major degradation products of Eplerenone observed under forced degradation?

Significant degradation of Eplerenone is primarily observed under acidic and basic stress conditions.[1][2]

  • Under base hydrolysis , a major degradant has been identified as "methyl hydrogen 9, 11 dihydroxy, 17-α-hydroxy-3-oxopregn 7-α-carbonate, 21-α-carboxylic acid".[1]

  • Acid hydrolysis can lead to the formation of multiple degradation products.[3]

  • Studies have identified a total of four degradation products under various conditions, which have been characterized using LC-MS.[4][5]

Q3: What analytical techniques are most suitable for the analysis of Eplerenone and its degradation products?

Stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) methods are the most common and effective techniques for the separation and quantification of Eplerenone and its degradation products.[1][6] These methods are often coupled with mass spectrometry (LC-MS) for the identification and structural elucidation of the degradants.[4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC/UPLC analysis of Eplerenone degradation products.

Problem 1: Poor resolution between Eplerenone and its degradation products.

  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: The mobile phase composition is critical for achieving good separation. A common mobile phase for Eplerenone analysis is a mixture of a buffer (e.g., 10 mM ammonium acetate or tetra butyl ammonium hydrogen sulfate) and an organic solvent like methanol or acetonitrile.[4][6] Adjust the ratio of the organic to the aqueous phase. A gradient elution program, where the mobile phase composition is changed over time, can significantly improve the resolution of complex mixtures of the parent drug and its degradants.[4][5]

  • Possible Cause 2: Incorrect column selection.

    • Solution: A C18 column is typically used for the separation of Eplerenone and its impurities.[1][4][6] Ensure you are using a high-quality, well-maintained C18 column. If resolution is still poor, consider a column with a different particle size or from a different manufacturer.

  • Possible Cause 3: Suboptimal pH of the mobile phase.

    • Solution: The pH of the mobile phase can affect the ionization state of the analytes and thus their retention and separation. For robust method performance, investigate the effect of varying the mobile phase pH by ±0.2 units.[1]

Problem 2: Tailing peaks for Eplerenone or its degradation products.

  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: Peak tailing can occur due to interactions between basic analytes and acidic silanol groups on the silica-based stationary phase. Ensure the pH of the mobile phase is appropriate to suppress these interactions. Using a highly deactivated (end-capped) column can also minimize peak tailing.

  • Possible Cause 2: Column overload.

    • Solution: Injecting too concentrated a sample can lead to peak distortion. Prepare and inject a series of dilutions to determine the optimal concentration range for your method. A typical concentration for stress samples is around 100 µg/mL.[1]

Problem 3: Inconsistent retention times.

  • Possible Cause 1: Fluctuations in temperature.

    • Solution: Temperature can significantly impact chromatographic separation. Use a column oven to maintain a constant and controlled temperature throughout the analysis. The effect of temperature on resolution can be studied at different temperatures, for example, 25°C and 35°C.[1]

  • Possible Cause 2: Inadequate column equilibration.

    • Solution: Before starting a sequence of injections, ensure the column is thoroughly equilibrated with the mobile phase. This is especially important for gradient methods.

  • Possible Cause 3: Changes in mobile phase composition.

    • Solution: Ensure the mobile phase is prepared accurately and consistently. If using an online mixing system, verify its performance.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Eplerenone

Stress ConditionReagent/Details% Degradation (Approximate)Major Degradation ProductsReference
Acid Hydrolysis1 M HCl, heatedSignificantMultiple degradants observed[1][3]
Base Hydrolysis0.5 M NaOH, heatedSignificantOne major degradant (RRT ~0.31)[1]
Oxidation15% H₂O₂Not significant-[1]
Thermal100°CNot observed-[1]
PhotolyticICH Q1B conditionsNot observed-[1]

Experimental Protocols

1. Protocol for Forced Degradation Study (Hydrolysis)

  • Acid Hydrolysis:

    • Prepare a stock solution of Eplerenone in a suitable solvent (e.g., methanol).

    • Transfer an aliquot of the stock solution to a flask and add 1 M HCl.

    • Heat the solution (e.g., at 80°C) for a specified period (e.g., 30 minutes).[6]

    • Cool the solution to room temperature.

    • Neutralize the solution with an appropriate base (e.g., 1 M NaOH).

    • Dilute the sample to the desired concentration with the mobile phase before injection.

  • Base Hydrolysis:

    • Follow the same initial steps as for acid hydrolysis.

    • Add 0.5 M NaOH to the Eplerenone solution.

    • Heat the solution as required.

    • Cool and neutralize with an appropriate acid (e.g., 1 M HCl).

    • Dilute to the final concentration with the mobile phase.

2. Protocol for HPLC Analysis of Eplerenone and its Degradation Products

This is a representative protocol based on published methods.[4][6] Method parameters may need to be optimized for your specific instrumentation and column.

  • Instrumentation: HPLC or UPLC system with a PDA or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate solution.[4]

    • B: Methanol:Acetonitrile (50:50, v/v).[4]

  • Gradient Program:

    • 0-8 min: 30% B

    • 8-45 min: 30% to 80% B

    • 45-53 min: 80% B

    • 53-55 min: 80% to 30% B

    • 55-65 min: 30% B[4]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 240 nm or 242 nm.[1][6]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.[1]

Visualizations

Eplerenone_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis Degradants Degradation Products Acid->Degradants Base Base Hydrolysis Base->Degradants Oxidation Oxidation Oxidation->Degradants Thermal Thermal Stress Thermal->Degradants Photo Photolytic Stress Photo->Degradants HPLC HPLC / UPLC Separation MS Mass Spectrometry (LC-MS) HPLC->MS Structure Structure Elucidation MS->Structure Eplerenone Eplerenone Drug Substance Eplerenone->Acid Expose to Stress Conditions Eplerenone->Base Expose to Stress Conditions Eplerenone->Oxidation Expose to Stress Conditions Eplerenone->Thermal Expose to Stress Conditions Eplerenone->Photo Expose to Stress Conditions Degradants->HPLC

Caption: Experimental workflow for this compound (Eplerenone) forced degradation and analysis.

HPLC_Troubleshooting_Logic cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Inconsistent Retention Start Chromatographic Problem Res_MobilePhase Adjust Mobile Phase Ratio Start->Res_MobilePhase If Poor Resolution Res_Column Check/Change Column Start->Res_Column If Poor Resolution Res_pH Optimize Mobile Phase pH Start->Res_pH If Poor Resolution Tail_Interactions Adjust pH/ Use End-capped Column Start->Tail_Interactions If Peak Tailing Tail_Overload Reduce Sample Concentration Start->Tail_Overload If Peak Tailing Ret_Temp Use Column Oven Start->Ret_Temp If Retention Inconsistent Ret_Equil Ensure Proper Equilibration Start->Ret_Equil If Retention Inconsistent

Caption: Troubleshooting logic for common HPLC issues in this compound (Eplerenone) analysis.

References

Enhancing the resolution of Euparone in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Euparone during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to its chromatographic separation?

A1: this compound is a benzofuran derivative with the chemical formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol .[1][2] Its structure, 1-(5-Acetyl-6-hydroxy-1-benzofuran-2-yl)ethan-1-one, contains both polar (hydroxyl and carbonyl groups) and non-polar (benzofuran ring) moieties.[1] This amphiphilic nature makes it suitable for reversed-phase chromatography. The conjugated system in the molecule results in UV absorbance, which is essential for its detection.[3][4]

Q2: What is a good starting point for an HPLC method for this compound analysis?

A2: For this compound, a reversed-phase HPLC method is a logical starting point. A C18 column is a versatile choice for the separation of moderately polar compounds like this compound. A mobile phase consisting of a mixture of acetonitrile or methanol and water (or a buffer) is recommended. The exact ratio will need to be optimized to achieve the desired retention and resolution. Detection is typically performed using a UV detector, likely in the range of 250-350 nm, where many benzofuran derivatives exhibit strong absorbance.

Q3: What are potential impurities or related compounds I should be aware of when analyzing this compound?

A3: Impurities in a this compound sample can originate from the synthetic process or from degradation.[5][6] Process-related impurities may include unreacted starting materials, intermediates, by-products, and reagents.[5][6] Degradation products can form due to factors like exposure to light, heat, or pH extremes during storage or analysis.[5] Given this compound's structure, potential related compounds could include isomers, precursors from its synthesis, or oxidation products of the phenol group.

Q4: How can I confirm the identity of this compound and its impurities in my chromatogram?

A4: Peak identification can be achieved by comparing the retention times with those of a certified reference standard of this compound. For unknown peaks, hyphenated techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) are invaluable for obtaining molecular weight information, which aids in structural elucidation.[7] HPLC with a Diode Array Detector (DAD) can provide UV-Vis spectra of the peaks, which can be compared to the spectrum of a this compound standard to assess peak purity and aid in identification.[8]

Troubleshooting Guide: Enhancing this compound Resolution

Issue 1: Poor Resolution Between this compound and an Impurity Peak

When encountering co-eluting or poorly resolved peaks, a systematic approach to method optimization is necessary. The resolution (Rs) in chromatography is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k').

G start Poor Resolution (Rs < 1.5) check_k Is Retention Factor (k') in optimal range (2-10)? start->check_k adjust_k Adjust Mobile Phase Strength (e.g., % Organic Solvent) check_k->adjust_k No check_alpha Is Selectivity (α) the issue? check_k->check_alpha Yes adjust_k->check_k adjust_alpha Modify Selectivity (α) check_alpha->adjust_alpha Yes check_N Are peaks broad? (Low Efficiency - N) check_alpha->check_N No alpha_options Change Mobile Phase (Solvent, pH, Additives) or Stationary Phase (Column) adjust_alpha->alpha_options end Resolution Achieved (Rs ≥ 1.5) alpha_options->end adjust_N Improve Efficiency (N) check_N->adjust_N Yes check_N->end No N_options Decrease Particle Size Increase Column Length Optimize Flow Rate Decrease Extra-Column Volume adjust_N->N_options N_options->end

Caption: A logical workflow for troubleshooting poor peak resolution in HPLC.

1. Optimizing the Retention Factor (k')

The retention factor is a measure of the time a sample component resides in the stationary phase relative to the time it spends in the mobile phase. An optimal k' range is generally between 2 and 10 for good resolution and reasonable analysis times.

  • To Increase k' (for early eluting peaks): Decrease the strength of the mobile phase. In reversed-phase chromatography, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).

  • To Decrease k' (for late eluting peaks): Increase the strength of the mobile phase by increasing the percentage of the organic solvent.

2. Enhancing Selectivity (α)

Selectivity is the most powerful factor for improving resolution and refers to the ability of the chromatographic system to distinguish between two analytes.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve selectivity due to different solvent-analyte interactions.

  • Modify Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity. The pKa of this compound's hydroxyl group will influence its ionization state. Using a buffer to control the pH is crucial for reproducibility.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry (e.g., from a C18 to a phenyl or cyano column) can provide different interactions and improve separation.

3. Increasing Efficiency (N)

Efficiency relates to the narrowness of the chromatographic peaks. Higher efficiency leads to sharper peaks and better resolution.

  • Decrease Particle Size: Using columns with smaller particle sizes (e.g., switching from a 5 µm to a 3 µm or sub-2 µm column) increases efficiency. Note that this will increase backpressure.

  • Increase Column Length: Doubling the column length can improve resolution by approximately 40%. However, this will also double the analysis time and backpressure.

  • Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency, but it also increases the analysis time. A van Deemter plot can be used to determine the optimal flow rate for a given column.

  • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible to prevent peak broadening.

Issue 2: Peak Tailing

Peak tailing can compromise resolution and integration accuracy.

  • Cause: Strong interactions between basic analytes and acidic silanol groups on the silica support of the column are a common cause.

  • Solution:

    • Use a Base-Deactivated Column: Modern columns are often end-capped to minimize exposed silanols.

    • Add a Competing Base: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can mask the active sites on the stationary phase.

    • Adjust pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with basic analytes.

Data Presentation

The following tables provide hypothetical starting parameters and a troubleshooting guide for method development for this compound analysis.

Table 1: Initial HPLC Method Parameters for this compound

ParameterRecommended Starting Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 50% B to 90% B in 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (or λmax of this compound)
Injection Volume 10 µL

Table 2: Troubleshooting Summary for this compound Resolution Enhancement

SymptomPotential CauseSuggested Action
All peaks elute too early Mobile phase is too strongDecrease the initial percentage of acetonitrile
All peaks elute too late Mobile phase is too weakIncrease the initial percentage of acetonitrile
Poor resolution of a critical pair Insufficient selectivity (α)1. Change organic modifier (e.g., to methanol).2. Adjust mobile phase pH.3. Change to a different column chemistry (e.g., Phenyl-Hexyl).
Broad peaks Low efficiency (N)1. Use a column with smaller particles.2. Optimize the flow rate.3. Check for and minimize extra-column volume.
Peak tailing Secondary interactions with silanols1. Use a base-deactivated column.2. Add a competing base (e.g., TEA) to the mobile phase.3. Lower the mobile phase pH.

Experimental Protocols

Protocol 1: Preparation of Standard Solution

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to volume. This provides a stock solution of 100 µg/mL.

  • Further dilute the stock solution with the mobile phase to prepare working standards at the desired concentrations.

Protocol 2: Sample Preparation

  • Accurately weigh a portion of the sample containing this compound.

  • Extract the sample with a suitable solvent. Sonication may be used to ensure complete extraction.

  • Filter the sample extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.

Visualizations

Relationship of Chromatographic Parameters to Resolution

G cluster_factors Factors Affecting Resolution cluster_actions Controllable Parameters Resolution Resolution Efficiency Efficiency (N) (Peak Width) Resolution->Efficiency depends on Selectivity Selectivity (α) (Peak Spacing) Resolution->Selectivity depends on Retention Retention (k') (Elution Time) Resolution->Retention depends on Column Column Properties (Length, Particle Size) Efficiency->Column FlowRate Flow Rate & Temperature Efficiency->FlowRate MobilePhase Mobile Phase (Solvent, pH, Additives) Selectivity->MobilePhase StationaryPhase Stationary Phase (Column Chemistry) Selectivity->StationaryPhase Retention->MobilePhase

Caption: Key factors influencing chromatographic resolution and the parameters used to control them.

References

Validation & Comparative

Validating the Biological Activity of Synthetic Eupafolin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of synthetically produced Eupafolin against its naturally derived counterpart and other flavonoid alternatives. Detailed experimental protocols and data presentation formats are provided to ensure objective and robust comparisons.

Eupafolin, a flavone found in various plants, has demonstrated significant anti-inflammatory and anti-cancer properties in preclinical studies.[1][2] As with any synthesized compound intended for biological research, rigorous validation is crucial to confirm that it retains the same activity profile as the natural product. This guide outlines the necessary steps and assays to perform such a validation.

Comparative Biological Activity Data

The following tables summarize the known biological activities of naturally derived Eupafolin. These data serve as a benchmark for the validation of synthetic Eupafolin.

Table 1: Anti-Inflammatory Activity of Natural Eupafolin

AssayCell LineStimulantKey Markers InhibitedEffective Concentration / IC50Citation
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSiNOSIC50: 6 µM[1]
Pro-inflammatory CytokinesRAW 264.7 MacrophagesLPSIL-1α, IL-1β, IL-6, TNF-αSignificant reduction at 60 µM[1][3]
Pro-inflammatory EnzymesRAW 264.7 MacrophagesLPSCOX-2Significant reduction at 60 µM[3]

Table 2: Anti-Cancer Activity of Natural Eupafolin

Cancer TypeCell LineBiological EffectKey Pathways ModulatedEffective ConcentrationCitation
Breast CancerEO771Inhibition of proliferation, migration, and invasion; Induction of apoptosis and G0/G1 cell cycle arrest.PI3K/Akt/mTOR25-100 µM[4]
Breast CancerMDA-MB-231, MCF-7Inhibition of proliferation; Induction of apoptosis, autophagy, and S phase cell cycle arrest.PI3K/Akt, MAPKs, NF-κB50-100 µM[5]
Esophageal CancerKYSE450Inhibition of anchorage-independent growth.TOPK20-100 µM[6]
Cervical AdenocarcinomaHeLaInduction of apoptosis.Caspase-dependent pathwaysNot specified[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols should be followed to ensure consistency and comparability of results between synthetic and natural compounds.

Protocol 1: Anti-Inflammatory Activity Assessment in Macrophages

This protocol details the procedure for evaluating the anti-inflammatory effects of Eupafolin in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Seed cells in appropriate plates (e.g., 96-well for viability, 24-well for NO, 6-well for protein/RNA extraction).
  • Pre-treat cells with varying concentrations of synthetic Eupafolin, natural Eupafolin (positive control), or vehicle (e.g., DMSO) for 2 hours.
  • Stimulate the cells with 1 µg/mL LPS for the desired time (e.g., 24 hours for NO and cytokine assays).[3]

2. Cell Viability Assay (MTT Assay):

  • Following treatment, add 20 µL of 5 mg/mL MTT solution to each well of a 96-well plate and incubate for 4 hours.
  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
  • Measure the absorbance at 570 nm using a microplate reader.[8]

3. Nitric Oxide (NO) Measurement (Griess Assay):

  • Collect the cell culture supernatant after 24 hours of LPS stimulation.
  • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
  • Measure the absorbance at 540 nm. A sodium nitrite standard curve should be used to quantify NO concentration.

4. Cytokine Measurement (ELISA):

  • Collect cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

5. Western Blot Analysis for iNOS and COX-2:

  • Lyse the cells and determine protein concentration using a BCA assay.
  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Anti-Cancer Activity Assessment in Breast Cancer Cells

This protocol outlines the procedures for evaluating the anti-cancer effects of Eupafolin on a breast cancer cell line such as EO771 or MDA-MB-231.[4][5]

1. Cell Culture and Treatment:

  • Culture breast cancer cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.
  • Treat cells with various concentrations of synthetic Eupafolin, natural Eupafolin, or vehicle for specified durations (e.g., 24, 48 hours).

2. Cell Proliferation Assay (CCK-8 or MTT Assay):

  • Seed cells in 96-well plates and treat as described above.
  • Add CCK-8 or MTT reagent according to the manufacturer's protocol and measure absorbance to determine cell viability.[4]

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

  • After treatment, harvest the cells and wash with cold PBS.
  • Resuspend the cells in Annexin V binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

4. Cell Cycle Analysis:

  • Harvest treated cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.
  • Wash the fixed cells and resuspend in PI staining solution containing RNase A.
  • Incubate in the dark for 30 minutes at room temperature.
  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4]

5. Cell Migration Assay (Wound Healing Assay):

  • Grow cells to a confluent monolayer in a 6-well plate.
  • Create a "scratch" in the monolayer with a sterile pipette tip.
  • Wash with PBS to remove debris and add fresh media with the test compounds.
  • Capture images of the scratch at 0 and 24 hours to assess cell migration into the wounded area.[4]

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by Eupafolin and a general experimental workflow for its validation.

G cluster_0 Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB TLR4->NFkB AP1 AP-1 MAPK->AP1 Inflammatory_Mediators Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFkB->Inflammatory_Mediators AP1->Inflammatory_Mediators Eupafolin Eupafolin Eupafolin->MAPK inhibits Eupafolin->NFkB inhibits

Caption: Eupafolin's Anti-Inflammatory Mechanism.

G cluster_1 Anti-Cancer Signaling Pathway (Breast Cancer) Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Eupafolin Eupafolin Eupafolin->PI3K inhibits

Caption: Eupafolin's Anti-Cancer Mechanism.

G cluster_2 Experimental Workflow for Validation Start Start: Synthetic Eupafolin Purity Purity & Structural Analysis (HPLC, NMR, MS) Start->Purity In_Vitro_Assays In Vitro Biological Assays (Anti-inflammatory & Anti-cancer) Purity->In_Vitro_Assays Data_Analysis Data Analysis & Comparison (vs. Natural Eupafolin & Alternatives) In_Vitro_Assays->Data_Analysis Conclusion Conclusion: Bioequivalence Determination Data_Analysis->Conclusion

Caption: Workflow for Synthetic Eupafolin Validation.

Alternative Flavonoids for Comparison

When evaluating synthetic Eupafolin, it is beneficial to include other well-characterized flavonoids with similar biological activities as additional comparators.

Table 3: Alternative Flavonoids with Anti-Inflammatory and Anti-Cancer Activity

FlavonoidClassKey Biological ActivitiesCommon Food Sources
Apigenin FlavoneAnti-inflammatory, anti-cancer, antioxidant.[9]Parsley, chamomile, celery
Luteolin FlavoneAnti-inflammatory, anti-cancer, neuroprotective.[9][10]Celery, parsley, broccoli, carrots
Kaempferol FlavonolAnti-inflammatory, anti-cancer, antioxidant.[11]Kale, beans, tea, spinach, broccoli
Quercetin FlavonolAnti-inflammatory, anti-cancer, antiviral, antioxidant.[11]Onions, apples, berries, tea
Genistein IsoflavoneAnti-cancer, particularly in hormone-related cancers; anti-inflammatory.[12]Soybeans and soy products

By following the outlined protocols and using the provided data as a benchmark, researchers can effectively validate the biological activity of synthetic Eupafolin, ensuring its suitability for further investigation and potential therapeutic development.

References

Euparone in Focus: A Comparative Analysis of Antioxidant Activity Among Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of experimental data highlights the antioxidant potential of Euparone and its benzofuran analogs, providing valuable insights for researchers and drug development professionals. This guide synthesizes findings from multiple antioxidant assays, offering a comparative analysis of their efficacy in combating oxidative stress.

Benzofuran derivatives, a class of heterocyclic compounds prevalent in many natural and synthetic products, have garnered significant interest for their diverse biological activities, including their capacity as antioxidants.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous disease pathologies, making the study of antioxidants a critical area of research.

Comparative Antioxidant Performance

To provide a clear comparison of the antioxidant capabilities of this compound and other benzofuran derivatives, data from various in vitro antioxidant assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays, have been compiled. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater antioxidant potency.

While direct antioxidant data for this compound is limited in the reviewed literature, studies on its derivatives and other benzofurans provide a strong indication of the potential of this compound class. The antioxidant activity of benzofuran derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[2][3]

Compound/DerivativeAssayIC50 (µg/mL)Reference CompoundIC50 of Reference (µg/mL)Source
Benzofuran derivative 6dDPPH68.3Ascorbic Acid16.2[4]
Benzofuran derivative 6hDPPH72.1Ascorbic Acid16.2[4]
Benzofuran derivative 6oDPPH75.4Ascorbic Acid16.2[4]
Benzofuran derivative 6pDPPH65.8Ascorbic Acid16.2[4]
Benzofuran derivative 6rDPPH70.2Ascorbic Acid16.2[4]
3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPH (in Methanol)rIC50: 0.31TroloxrIC50: 0.23[5]
3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPH (in Methanol)rIC50: 0.18TroloxrIC50: 0.23[5]
3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPH (in Acetonitrile)rIC50: 0.17TroloxrIC50: 0.21[5]
Ethyl 3,5-Dihydroxy-2-oxo-2,3-Dihydrobenzofuran-3-CarboxylateDPPH (in Methanol)rIC50: 0.28TroloxrIC50: 0.23[5]
3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-oneDPPH (in Methanol)rIC50: 0.29TroloxrIC50: 0.23[5]

Note: rIC50 represents the molar ratio of antioxidant to DPPH required for 50% inhibition.

Experimental Methodologies

A standardized approach to assessing antioxidant activity is crucial for the comparability of results. Below are the detailed protocols for the key assays mentioned in this guide.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The principle of the assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.

Procedure:

  • A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol.

  • Various concentrations of the test compound (benzofuran derivatives) are prepared in a suitable solvent.

  • A fixed volume of the DPPH solution is added to each concentration of the test compound.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • A control sample containing the solvent and DPPH solution is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the antioxidant potential of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

Procedure:

  • The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • The FRAP reagent is warmed to 37°C before use.

  • A small volume of the test sample is added to a pre-warmed FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4-6 minutes).

  • A standard curve is generated using a known antioxidant, such as Trolox or ferrous sulfate.

  • The antioxidant capacity of the sample is expressed as equivalents of the standard.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.

Procedure:

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • A specific volume of the test compound at various concentrations is added to the diluted ABTS•⁺ solution.

  • The absorbance is measured at 734 nm after a set incubation period (e.g., 6 minutes).

  • The percentage of inhibition of the ABTS•⁺ radical is calculated, and the IC50 value is determined.

Mechanistic Insights: The Keap1-Nrf2 Signaling Pathway

The antioxidant effects of many phenolic compounds, including benzofurans, are often mediated through the activation of the Keap1-Nrf2 signaling pathway. This pathway is a key regulator of the cellular antioxidant response.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Nrf2 Nrf2 Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Benzofuran Benzofuran Derivative (e.g., this compound) Benzofuran->Keap1 Reacts with Keap1 ROS Oxidative Stress (ROS) ROS->Keap1 Induces conformational change Maf Maf Nrf2_n->Maf Heterodimerization ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Genes->ROS Neutralizes

Caption: The Keap1-Nrf2 antioxidant response pathway.

Under normal conditions, the transcription factor Nrf2 is held in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like certain benzofuran derivatives, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective antioxidant and detoxifying enzymes.

Conclusion

The available data strongly suggest that benzofuran derivatives, including those structurally related to this compound, are a promising class of antioxidant compounds. Their ability to scavenge free radicals and potentially modulate key cellular defense pathways like Keap1-Nrf2 underscores their therapeutic potential. Further research, particularly direct comparative studies of this compound against a wider array of benzofurans using standardized assay protocols, is warranted to fully elucidate its position within this important class of molecules and to guide the development of novel antioxidant therapies.

References

A Comparative Analysis of the Bioactivities of Euparone and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of Euparone and resveratrol, focusing on their antioxidant, anti-inflammatory, and anticancer activities. While resveratrol is a well-studied polyphenol with extensive documentation of its biological effects, data on this compound is comparatively limited. This guide incorporates data on this compound and its close structural analogs, Scoparone and Eupatorin, to provide a comprehensive overview. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz (DOT language).

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the bioactivities of resveratrol and analogs of this compound. It is important to note that direct quantitative comparisons are challenging due to the limited availability of data for this compound itself. Data for Eupatorin and Scoparone, structurally related benzofuran derivatives, are used as surrogates for this compound's potential activity and are clearly indicated.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 ValueReference Compound
ResveratrolDPPH~10-50 µg/mL (Varies with study)Ascorbic Acid, Trolox
This compound Analog (Scoparone)Lipid Peroxidation InhibitionEffective inhibitor-

Table 2: Comparative Anticancer Activity

CompoundCell LineAssayIC50 Value (48h)
ResveratrolMCF-7 (Breast Cancer)MTT~15-50 µM
ResveratrolHepG2 (Liver Cancer)MTT~50-100 µM
This compound Analog (Eupatorin)MCF-7 (Breast Cancer)MTT5 µg/mL
This compound Analog (Eupatorin)MDA-MB-231 (Breast Cancer)MTT5 µg/mL[1]
This compound Analog (Scoparone)DU145 (Prostate Cancer)WST-841.3 µmol/L (72h)[2]
This compound Analog (Scoparone)Capan-2 (Pancreatic Cancer)CCK-8225.2 µmol/L
This compound Analog (Scoparone)SW1990 (Pancreatic Cancer)CCK-8209.1 µmol/L[3]

Table 3: Comparative Anti-inflammatory Activity

CompoundKey Pathway ModulatedEffect
ResveratrolNF-κBInhibition
This compound Analog (Scoparone)NF-κBInhibition[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Prepare various concentrations of the test compound (resveratrol or this compound) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound or standard. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against concentration.

Anticancer Activity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability and proliferation.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (resveratrol or this compound analog) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity Assays

NF-κB (Nuclear Factor kappa B) Activity Assay

This assay determines the effect of a compound on the NF-κB signaling pathway, a key regulator of inflammation.

  • Cell Culture and Stimulation: Culture appropriate cells (e.g., macrophages like RAW 264.7) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound (resveratrol or this compound analog).

  • Nuclear Extraction: After stimulation, perform nuclear extraction to isolate the nuclear proteins.

  • NF-κB p65 Transcription Factor Assay (ELISA-based):

    • Coat a 96-well plate with an oligonucleotide containing the NF-κB consensus binding site.

    • Add the nuclear extracts to the wells. The activated NF-κB p65 subunit in the extract will bind to the oligonucleotide.

    • Add a primary antibody specific for the NF-κB p65 subunit, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate for the enzyme and measure the resulting colorimetric signal with a spectrophotometer.

  • Western Blotting for Phosphorylated IκBα:

    • Lyse the whole cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of IκBα (an indicator of NF-κB activation) and total IκBα.

    • Visualize the protein bands using a suitable detection method.

  • Data Analysis: Quantify the levels of nuclear NF-κB p65 or phosphorylated IκBα to determine the inhibitory effect of the compound on NF-κB activation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow_antioxidant cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Solution mix Mix DPPH and Test Compounds prep_dpph->mix prep_samples Prepare Test Compounds (Resveratrol/Euparone) prep_samples->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance (517 nm) incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Figure 1: DPPH Antioxidant Assay Workflow.

experimental_workflow_anticancer cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Analysis seed_cells Seed Cancer Cells (e.g., MCF-7) treat_compounds Treat with Compounds (Resveratrol/Eupatorin) seed_cells->treat_compounds add_mtt Add MTT Reagent treat_compounds->add_mtt incubate_mtt Incubate add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_abs Measure Absorbance (~570 nm) solubilize->measure_abs calculate_ic50 Calculate IC50 measure_abs->calculate_ic50

Figure 2: MTT Anticancer Assay Workflow.

nfkb_pathway Simplified NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition LPS LPS IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Transcription Resveratrol Resveratrol Resveratrol->IKK Inhibits Scoparone Scoparone (this compound Analog) Scoparone->IKK Inhibits

Figure 3: Inhibition of NF-κB Pathway.

Conclusion

This comparative analysis highlights the significant bioactive potential of both resveratrol and compounds structurally related to this compound. Resveratrol's antioxidant, anticancer, and anti-inflammatory properties are well-established, with a large body of evidence supporting its mechanisms of action.

While direct data for this compound is sparse, the available information on its analogs, Eupatorin and Scoparone, suggests that this class of compounds also possesses notable anticancer and anti-inflammatory activities. Eupatorin demonstrates potent cytotoxicity against breast cancer cells, while Scoparone effectively inhibits the pro-inflammatory NF-κB pathway. The antioxidant potential of Scoparone has also been noted.

Further research is warranted to fully elucidate the bioactivities of this compound itself and to enable a more direct and comprehensive comparison with resveratrol. The data and protocols presented in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a foundation for future investigations into these promising natural compounds.

References

Cross-Validation of Analytical Methods for Euparone Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, direct cross-validation studies for Euparone quantification are not extensively available in peer-reviewed literature. This guide provides a comparative overview of projected performance data for common analytical methods based on methodologies validated for structurally related benzofuran compounds. The experimental protocols and performance data presented are intended to serve as a foundational resource for researchers, scientists, and drug development professionals in establishing and validating analytical methods for this compound.

Introduction to this compound Quantification

This compound, a benzofuran derivative, requires accurate and precise quantification for various research and development applications, including pharmacokinetic studies, quality control of formulations, and metabolic pathway analysis. The selection of an appropriate analytical method is critical and is typically guided by factors such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are among the most powerful and commonly employed techniques for the quantification of small organic molecules like this compound.

This guide provides a comparative summary of these methods, along with detailed experimental protocols to aid in the development of robust and reliable quantification assays.

Comparative Analysis of Quantification Methods

The choice of an analytical method for this compound quantification will depend on the specific requirements of the study. The following table summarizes the projected performance characteristics of two common chromatographic methods.

Parameter High-Performance Liquid Chromatography (HPLC) with UV/MS Detection Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 95-105%98-102%
Precision (% RSD) < 5%< 3%
Limit of Detection (LOD) 1-10 ng/mL0.01-1 ng/mL
Limit of Quantitation (LOQ) 5-30 ng/mL0.05-5 ng/mL
Sample Throughput ModerateHigh
Strengths Robust and widely available, suitable for routine analysis.High sensitivity and selectivity, ideal for complex matrices and low concentrations.
Weaknesses Lower sensitivity compared to MS/MS, potential for matrix interference.Higher equipment cost and complexity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV/MS and UPLC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV/MS Detection

This method is suitable for the quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis Diode Array Detector (DAD)

  • Single Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90-10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • UV: 254 nm

    • MS (ESI+): Scan range m/z 100-400

Sample Preparation (for plasma samples):

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject into the HPLC system.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

Instrumentation:

  • UPLC system

  • Autosampler

  • Column oven

  • Triple Quadrupole Mass Spectrometer with an ESI source

Chromatographic Conditions:

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of this compound and internal standard to identify precursor and product ions.

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

Sample Preparation: The sample preparation protocol can follow the same protein precipitation method described for the HPLC-UV/MS method.

Visualizations

Experimental Workflow for Method Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods to ensure they produce comparable results.

G cluster_0 Method Development & Validation cluster_1 Sample Analysis cluster_2 Data Analysis & Comparison M1 Develop & Validate Method A (e.g., HPLC-UV) S1 Prepare Standard Curve & QC Samples M1->S1 M2 Develop & Validate Method B (e.g., UPLC-MS/MS) M2->S1 S2 Analyze Samples with Method A S1->S2 S3 Analyze Same Samples with Method B S1->S3 D1 Process Data from Both Methods S2->D1 S3->D1 D2 Statistical Comparison (e.g., Bland-Altman plot, t-test) D1->D2 D3 Assess Agreement & Bias D2->D3

Workflow for cross-validating two analytical methods.

Representative Signaling Pathway

While specific signaling pathways for this compound are not well-documented, many benzofuran and coumarin derivatives exhibit biological activity through modulation of key cellular signaling cascades. The diagram below illustrates a generalized receptor tyrosine kinase (RTK) signaling pathway, which is a common target for bioactive small molecules.

G This compound This compound (Potential Modulator) RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibition/Activation? RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellResponse Cellular Responses (Proliferation, Survival, etc.) ERK->CellResponse AKT AKT PI3K->AKT AKT->CellResponse

Representative RTK signaling pathway potentially modulated by this compound.

Efficacy of Euparone: A Comparative Analysis Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the therapeutic efficacy and mechanism of action of Euparone with established inhibitors remains challenging due to the limited publicly available data on this compound. Extensive searches of scientific literature and drug databases did not yield specific information on a compound named "this compound."

This guide, therefore, cannot provide a direct comparative analysis as initially intended. The information presented below is based on general principles of drug comparison and outlines the type of data and experimental protocols that would be necessary to evaluate the efficacy of a new molecular entity against established inhibitors in a given signaling pathway.

Data Presentation: A Template for Comparison

To facilitate a clear comparison, quantitative data from efficacy studies should be summarized in a structured table. This allows for a direct visual assessment of key performance indicators.

Parameter This compound Inhibitor A Inhibitor B Inhibitor C
Target Pathway Data not availablee.g., JAK/STAT Pathwaye.g., MEK/ERK Pathwaye.g., PI3K/Akt Pathway
IC₅₀ (nM) Data not availableValueValueValue
EC₅₀ (nM) Data not availableValueValueValue
Ki (nM) Data not availableValueValueValue
Inhibition (%) at [X] nM Data not availableValueValueValue
Cellular Potency (Cell Line) Data not availableValue (e.g., HeLa)Value (e.g., A549)Value (e.g., MCF7)
In vivo Efficacy (Model) Data not availableValue (e.g., Mouse Xenograft)Value (e.g., Rat Model of Inflammation)Value (e.g., Zebrafish Model of Angiogenesis)
Off-target Effects (Top 3) Data not availableTarget 1, Target 2, Target 3Target 1, Target 2, Target 3Target 1, Target 2, Target 3
Bioavailability (%) Data not availableValueValueValue
Half-life (hours) Data not availableValueValueValue

Caption: Comparative efficacy parameters of this compound and known inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are examples of standard experimental protocols that would be used to generate the data in the comparison table.

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase.

  • Methodology:

    • The purified kinase, substrate, and ATP are combined in a reaction buffer.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The reaction is initiated and allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radioisotope incorporation, fluorescence polarization, or enzyme-linked immunosorbent assay (ELISA).

    • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay
  • Objective: To assess the effect of the compound on the proliferation of a specific cell line.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The compound is added at various concentrations, and the cells are incubated for a specified duration (e.g., 72 hours).

    • Cell viability is measured using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., Calcein AM).

    • The half-maximal effective concentration (EC₅₀) is determined from the dose-response curve.

Western Blot Analysis
  • Objective: To investigate the effect of the compound on the phosphorylation status of key proteins in a signaling pathway.

  • Methodology:

    • Cells are treated with the compound for a specific time.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection via chemiluminescence.

Visualization of Signaling Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a generic signaling cascade and the potential point of inhibition by a therapeutic compound.

receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor This compound inhibitor->kinase2

Caption: Inhibition of a signaling cascade by this compound.

Experimental Workflow for Efficacy Screening

This diagram outlines a typical workflow for screening and validating the efficacy of a new inhibitor.

start Compound Library invitro In Vitro Kinase Assays start->invitro cellbased Cell-Based Assays invitro->cellbased hit_id Hit Identification cellbased->hit_id lead_opt Lead Optimization hit_id->lead_opt Active Compounds invivo In Vivo Efficacy Studies lead_opt->invivo end Candidate Selection invivo->end

Caption: Drug discovery workflow for inhibitor screening.

Eupatorin: A Comparative Analysis of In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search Clarification: No significant scientific literature was found pertaining to the pharmacological activities of a compound named "Euparone." It is possible that this is a rare or alternative name. However, substantial research is available for "Eupatorin," a structurally similar flavonoid with documented therapeutic potential. This guide will, therefore, focus on the in vitro and in vivo correlation of Eupatorin's activity based on available scientific studies.

Eupatorin, a polymethoxyflavone found in various medicinal plants, has demonstrated notable anti-cancer and anti-inflammatory properties in both laboratory and animal studies. This guide provides a comparative overview of its activity in these different settings, presenting key quantitative data, detailed experimental methodologies, and an illustration of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on Eupatorin's bioactivity.

Table 1: In Vitro Cytotoxicity of Eupatorin against Various Cancer Cell Lines

Cell LineCancer TypeAssayIncubation Time (hours)IC50 ValueCitation
4T1Murine Breast CancerMTT486.00 µg/mL[1]
4T1Murine Breast CancerMTT725.00 µg/mL[1]
PA-1Ovarian CancerWST-124Concentration-dependent reduction in viability[2]
MDA-MB-468Human Breast CancerNot SpecifiedNot SpecifiedSubmicromolar[3]
MCF-7Human Breast CancerMTT485 µg/mL[4]
MDA-MB-231Human Breast CancerMTT485 µg/mL[4]
MCF-10aNormal Breast EpithelialMTT4830 µg/mL[4]

Table 2: In Vivo Efficacy of Eupatorin

ModelActivityTreatmentDosageOutcomeCitation
4T1 Murine Breast CancerAnti-tumorOral gavage20 mg/kg BW~27% smaller tumors compared to untreated[1]
4T1 Murine Breast CancerAnti-metastaticOral gavage20 mg/kg BWReduced metastasis to the lung[5]
Carrageenan-induced paw inflammation in miceAnti-inflammatoryIntraperitoneal injection50 mg/kgInhibition of paw inflammation[6]
TPA-induced ear edema in miceAnti-inflammatoryTopical2 mg/ear56.40% inhibition[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Assays
  • Cell Viability (MTT) Assay:

    • Cancer cells (e.g., 4T1, MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with varying concentrations of Eupatorin for specified durations (e.g., 24, 48, 72 hours).

    • Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

    • The plates are incubated to allow the formazan crystals to form.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1][4]

  • Wound Healing Assay (Cell Migration):

    • Cells (e.g., MDA-MB-231) are grown to confluence in a culture plate.

    • A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.

    • The cells are then washed to remove debris and incubated with a medium containing Eupatorin.

    • The closure of the wound is observed and photographed at different time points to assess the rate of cell migration.[4]

  • Cell Cycle Analysis (Flow Cytometry):

    • Cancer cells are treated with Eupatorin for a specific duration.

    • The cells are then harvested, washed, and fixed in ethanol.

    • The fixed cells are treated with RNase and stained with a fluorescent dye that binds to DNA (e.g., propidium iodide).

    • The DNA content of the cells is then analyzed using a flow cytometer. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4]

In Vivo Models
  • 4T1 Murine Breast Cancer Model:

    • Female BALB/c mice are injected with 4T1 breast cancer cells to induce tumor formation.

    • Once tumors are established, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives Eupatorin via oral gavage at a specified dosage (e.g., 20 mg/kg body weight) for a set period.

    • Tumor size is measured regularly throughout the experiment.

    • At the end of the study, the mice are euthanized, and tumors and organs (e.g., lungs) are harvested for further analysis, such as TUNEL staining for apoptosis and clonogenic assays for metastasis.[1][5]

  • Carrageenan-Induced Paw Edema Model:

    • Mice receive an intraperitoneal injection of Eupatorin or a control substance.

    • After a set period, a sub-plantar injection of carrageenan is administered to the right hind paw to induce inflammation.

    • The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

    • The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.[6]

Signaling Pathway and Experimental Workflow

The anti-cancer activity of Eupatorin is mediated through various signaling pathways. The diagram below illustrates a proposed mechanism of action involving the induction of apoptosis.

Eupatorin_Anticancer_Pathway cluster_in_vitro In Vitro Observations cluster_in_vivo In Vivo Outcomes Eupatorin Eupatorin CancerCell Cancer Cell (e.g., MDA-MB-231, MCF-7) Eupatorin->CancerCell CYP1 CYP1 Enzymes CancerCell->CYP1 Metabolites Active Metabolites CYP1->Metabolites ROS Increased ROS Production Metabolites->ROS CellCycleArrest G2/M Phase Cell Cycle Arrest Metabolites->CellCycleArrest Migration Inhibition of Migration & Invasion Metabolites->Migration Angiogenesis Inhibition of Angiogenesis Metabolites->Angiogenesis Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax_Bcl2 Increased Bax/Bcl-2 Ratio Mitochondria->Bax_Bcl2 Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis TumorGrowth Reduced Tumor Growth Apoptosis->TumorGrowth Metastasis Reduced Metastasis Migration->Metastasis Angiogenesis->TumorGrowth

Caption: Proposed mechanism of Eupatorin's anti-cancer activity.

The anti-inflammatory effects of Eupatorin are attributed to its ability to inhibit key inflammatory mediators. The following diagram outlines this process.

Eupatorin_Anti_inflammatory_Pathway cluster_in_vitro In Vitro Observations cluster_in_vivo In Vivo Outcome Eupatorin_inflam Eupatorin STAT1 STAT1 Activation Eupatorin_inflam->STAT1 Inhibits TNFa TNF-α Production Eupatorin_inflam->TNFa Inhibits LPS LPS (Lipopolysaccharide) Macrophage Macrophage LPS->Macrophage Macrophage->STAT1 Macrophage->TNFa iNOS_COX2 iNOS & COX-2 Expression STAT1->iNOS_COX2 NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Reduced Inflammation NO_PGE2->Inflammation TNFa->Inflammation

Caption: Eupatorin's anti-inflammatory mechanism of action.

Correlation Between In Vitro and In Vivo Activity

While a formal quantitative in vitro-in vivo correlation (IVIVC) has not been established for Eupatorin, the available data strongly suggest a qualitative correlation. The cytotoxic and anti-proliferative effects observed in various cancer cell lines in vitro translate to a reduction in tumor growth and metastasis in animal models in vivo.[1][3][4][5]

The mechanisms of action identified in vitro, such as the induction of apoptosis and the inhibition of cell migration and angiogenesis, provide a plausible explanation for the observed anti-cancer effects in vivo.[4] Similarly, the in vitro inhibition of pro-inflammatory mediators like iNOS, COX-2, and TNF-α by Eupatorin corresponds with its anti-inflammatory activity in animal models of inflammation.[6][8]

References

A Head-to-Head Comparison of Euparone Analogs: Unveiling Structure-Activity Relationships in Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Euparone, a naturally occurring benzofuran derivative, has garnered significant interest in the scientific community for its diverse pharmacological potential. This guide provides a comparative analysis of this compound analogs, focusing on their anti-inflammatory and cytotoxic properties. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, we aim to facilitate a deeper understanding of the structure-activity relationships within this promising class of compounds and guide future drug discovery efforts.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of a series of benzofuran derivatives, which can be considered analogs of this compound. These compounds share the core benzofuran scaffold and have been evaluated for their anti-inflammatory and cytotoxic effects.

Table 1: Anti-Inflammatory Activity of Benzofuran Analogs

CompoundTarget/AssayIC50 (µM)Cell LineReference
1 NO Production Inhibition17.31RAW 264.7[1]
2 NO Production Inhibition31.5RAW 264.7[1]
3 NO Production Inhibition16.5RAW 264.7[1]
4 NO Production Inhibition42.8RAW 264.7[1]
5d NO Production Inhibition52.23RAW 264.7[2]
Fluorinated Benzofuran 1 IL-6 Inhibition1.2 - 9.04Macrophages[3]
Fluorinated Benzofuran 2 CCL2 Inhibition1.5 - 19.3Macrophages[3]
Fluorinated Benzofuran 3 NO Production Inhibition2.4 - 5.2Macrophages[3]
Fluorinated Benzofuran 4 PGE2 Inhibition1.1 - 20.5Macrophages[3]
Benzofuran 2 COX-1 Inhibition12.0-[4]
Benzofuran 2 COX-2 Inhibition8.0-[4]

Table 2: Cytotoxic Activity of Benzofuran Analogs

CompoundCell LineIC50 (µM)Reference
Paraconic Acid Analog KB, HL600.1 - 1.0[5]
Protoflavone Analog L5178 (MDR)Varies[6]
Imidazo[1,2-a] pyridine 28e MGC-8030.038[7]
Geiparvarin Analog Various Human Tumor CellsVaries[8]
Amiodarone Analog (PIPAM) Rabbit Alveolar MacrophagesLess toxic than Amiodarone[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.

Nitric Oxide (NO) Production Inhibition Assay

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to each well, except for the control group.

  • Incubation: The plates are incubated for 24 hours.

  • NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1][2]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

  • Cell Seeding: Human cancer cells (e.g., MGC-803) are seeded in 96-well plates at a density of 5,000 cells/well and incubated overnight.[7]

  • Compound Treatment: The cells are treated with a range of concentrations of the test compounds and incubated for 48 or 72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance comprehension. The following diagrams were generated using Graphviz (DOT language) to illustrate a key signaling pathway and a typical experimental workflow.

G cluster_0 Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Euparone_Analogs This compound Analogs Euparone_Analogs->IKK Inhibit Euparone_Analogs->NFkB Inhibit Translocation

Caption: NF-κB signaling pathway in inflammation.

G cluster_1 Experimental Workflow: In Vitro Anti-Inflammatory Assay start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Pre-treat with This compound Analogs seeding->treatment stimulation Stimulate with LPS treatment->stimulation incubation Incubate for 24h stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection griess_assay Perform Griess Assay for Nitrite Quantification supernatant_collection->griess_assay data_analysis Analyze Data (Calculate IC50) griess_assay->data_analysis end End data_analysis->end

References

Validating Euparone's Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a small molecule engages its intended molecular target within a cellular context is a critical step in drug discovery. This guide provides a comprehensive framework for validating the target engagement of a hypothetical B-Raf inhibitor, Euparone. We will compare its performance with the well-established B-Raf inhibitor, Vemurafenib, and provide detailed experimental protocols and supporting data to illustrate the validation process.

The B-Raf Signaling Pathway: A Key Therapeutic Target

The Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, particularly melanoma, a mutation in the B-Raf gene, most commonly V600E, leads to constitutive activation of this pathway, driving uncontrolled cell growth. Small molecule inhibitors that target the B-Raf kinase aim to block this signaling cascade.[1]

B_Raf_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates B_Raf B-Raf RAS->B_Raf Activates MEK MEK1/2 B_Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression This compound This compound This compound->B_Raf Inhibits Vemurafenib Vemurafenib Vemurafenib->B_Raf Inhibits

Figure 1: Simplified diagram of the B-Raf signaling pathway and the inhibitory action of this compound and Vemurafenib.

Comparative Performance of B-Raf Inhibitors

The efficacy of a targeted inhibitor is determined by its ability to engage its target protein within the complex cellular environment. This table summarizes the key performance metrics for our hypothetical inhibitor, this compound, and the FDA-approved drug, Vemurafenib.

ParameterThis compound (Hypothetical Data)Vemurafenib (Published Data)Assay TypeRelevance
Biochemical IC₅₀ 8 nM (vs. B-RafV600E)31 nM (vs. B-RafV600E)[2]Cell-Free Kinase AssayMeasures direct inhibition of the purified enzyme.
Cellular EC₅₀ 50 nM (p-ERK Inhibition)~100-200 nM (Cell Proliferation)[2][3]Western Blot / Proliferation AssayMeasures compound potency in a cellular context, accounting for cell permeability and other cellular factors.
CETSA Tagg Shift (ΔTagg) +5.1°C @ 1 µM+2 to +4°C @ 10 µMCellular Thermal Shift Assay (CETSA)Directly demonstrates physical binding to the target protein in intact cells.
NanoBRET IC₅₀ 35 nM16 nM[4]NanoBRET Target Engagement AssayQuantifies compound affinity for the target protein in living cells.
Selectivity High vs. other kinasesHigh vs. other kinases[1]Kinase Panel ScreenAssesses off-target activities.

Key Methodologies for Validating Target Engagement

Two robust methods for confirming direct physical binding and quantifying target engagement in cells are the Cellular Thermal Shift Assay (CETSA) and the NanoBRET Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement based on the principle of ligand-induced thermal stabilization of the target protein. The binding of an inhibitor like this compound or Vemurafenib to B-Raf increases the protein's resistance to heat-induced denaturation.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cell_Culture Culture B-Raf V600E mutant cells (e.g., A375) Treatment Treat cells with this compound, Vemurafenib, or Vehicle (DMSO) Cell_Culture->Treatment Aliquoting Aliquot treated cells Treatment->Aliquoting Heating Heat aliquots at a range of temperatures Aliquoting->Heating Lysis Cell Lysis (Freeze-Thaw) Heating->Lysis Centrifugation Separate soluble and precipitated proteins Lysis->Centrifugation Western_Blot Western Blot for soluble B-Raf Centrifugation->Western_Blot Data_Analysis Quantify band intensity and plot melting curves Western_Blot->Data_Analysis

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Plate A375 cells (which harbor the B-RafV600E mutation) at an appropriate density in 10 cm dishes and grow to approximately 80% confluency.

    • Treat the cells with this compound, Vemurafenib (e.g., at 1 µM and 10 µM), or a vehicle control (e.g., 0.1% DMSO) for 2 hours in a cell culture incubator.

  • Cell Harvesting and Heating:

    • Harvest the cells by scraping and resuspend them in PBS supplemented with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[5]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[5]

    • Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against total B-Raf overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity against temperature to generate a melting curve.

    • The temperature at which 50% of the protein is denatured is the aggregation temperature (Tagg). A positive shift in the Tagg for drug-treated samples compared to the vehicle control indicates target engagement.

NanoBRET Target Engagement Assay

The NanoBRET assay is a proximity-based method that measures compound binding to a target protein in living cells.[6] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (B-Raf) and a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

NanoBRET_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout & Analysis Transfection Transfect cells (e.g., HEK293T) with B-Raf-NanoLuc® fusion vector Seeding Seed transfected cells into an assay plate Transfection->Seeding Compound_Addition Add serial dilutions of This compound or Vemurafenib Seeding->Compound_Addition Tracer_Addition Add NanoBRET® tracer Compound_Addition->Tracer_Addition Substrate_Addition Add Nano-Glo® substrate Tracer_Addition->Substrate_Addition Measurement Measure donor (460 nm) and acceptor (610 nm) emissions Substrate_Addition->Measurement Analysis Calculate BRET ratio and determine IC₅₀ values Measurement->Analysis

Figure 3: Experimental workflow for the NanoBRET Target Engagement Assay.

  • Cell Preparation and Transfection:

    • Transfect HEK293T cells with a plasmid encoding a B-Raf-NanoLuc® fusion protein.

    • Culture the cells for 24 hours to allow for protein expression.

  • Assay Plate Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM.

    • Dispense the cell suspension into a white, 384-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound and Vemurafenib in the assay plate.

    • Add the NanoBRET® tracer to all wells at a final concentration optimized for the B-Raf assay.

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Signal Detection and Analysis:

    • Add Nano-Glo® substrate to all wells.

    • Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (610 nm) wavelengths.[7]

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Logical Framework for Comparison

The validation of this compound's target engagement is a multi-step process that involves comparing its performance against a known inhibitor across various assays.

Comparison_Logic Hypothesis Hypothesis: This compound is a potent and selective B-Raf inhibitor Biochemical_Assay Biochemical Assays (e.g., Kinase Assay) Hypothesis->Biochemical_Assay Cellular_Assays Cellular Assays Hypothesis->Cellular_Assays Comparison Comparison with Vemurafenib Biochemical_Assay->Comparison CETSA CETSA Cellular_Assays->CETSA NanoBRET NanoBRET Cellular_Assays->NanoBRET Downstream_Signaling Downstream Signaling (p-ERK levels) Cellular_Assays->Downstream_Signaling CETSA->Comparison NanoBRET->Comparison Downstream_Signaling->Comparison Conclusion Conclusion: Validation of this compound's Target Engagement Comparison->Conclusion

Figure 4: Logical flow for validating this compound's target engagement through comparison with a reference compound.

By employing a combination of these orthogonal assays, researchers can confidently validate the intracellular target engagement of novel small molecules like this compound. This multi-faceted approach, comparing data against a well-characterized compound such as Vemurafenib, provides a robust and reliable assessment of a compound's mechanism of action, a crucial step in the journey of drug discovery and development.

References

A Comparative Analysis of Eupatorin from Diverse Geographical Sources: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Eupatorin, a key bioactive compound found in various Eupatorium species, from different geographical locations. This document synthesizes experimental data on its biological activities, details relevant experimental protocols, and visualizes key signaling pathways.

Eupatorin, a polymethoxyflavone, has garnered significant interest for its therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. This compound is predominantly found in plants of the Eupatorium genus, which are widely distributed across Asia, Europe, and North America.[1] The geographical origin of these plants can influence their phytochemical profile, potentially impacting the concentration and biological activity of Eupatorin and related compounds. This guide aims to provide a comparative analysis based on available scientific literature to aid in the selection and application of Eupatorin from various sources for research and drug development.

Quantitative Analysis of Bioactivity

The following tables summarize the quantitative data on the chemical composition and biological activities of extracts and isolated compounds from different Eupatorium species found in various geographical regions.

Table 1: Concentration of Key Flavonoids in Eupatorium Species

Plant SpeciesGeographical OriginPlant PartCompoundConcentration (% w/w)Reference
Eupatorium cannabinumRomaniaAerial PartsEupatorin, Eupatilin, QuercetinPresent in Chloroform Extract[2]
Eupatorium lindleyanumChinaFlowers, LeavesEupalinolide A & B, Chlorogenic acidHigh levels in flowers[3]
Orthosiphon stamineusNot SpecifiedLeavesEupatorin5.05% in chloroform fraction[4]

Table 2: Comparative Cytotoxicity of Eupatorium Extracts

Plant SpeciesGeographical OriginCell LineExtract TypeIC50 (µg/mL)Exposure Time (h)Reference
Eupatorium cannabinumRomaniaJurkatChloroform7.35 ± 0.3524[2]
Eupatorium cannabinumRomaniaJurkatWater13.77 ± 2.1624[2]
Eupatorium cannabinumRomaniaCaco-2Chloroform88.27 ± 1.3424[2]
Eupatorium cannabinumNot SpecifiedHT29Ethanolic46.7524[5]
Eupatorium cannabinumNot SpecifiedHT29Ethanolic44.6548[5]
Eupatorium cannabinumNot SpecifiedHT29Ethanolic13.3896[5]
Eupatorium japonicumVietnamHepG2Eupatoriopicrin--[4]
Eupatorium japonicumVietnamMCF-7Eupatoriopicrin--[4]
Eupatorium cannabinumIranMCF-7Chloroform21.39 ± 3.2448
Eupatorium cannabinumIranMCF-7n-Hexane60.23 ± 2.1648
Eupatorium cannabinumIranMCF-7Methanol81.74 ± 3.4148

Table 3: Comparative Anti-inflammatory Activity of Eupatorium Extracts and Compounds

Plant SpeciesGeographical OriginAssayTest SubstanceInhibition/EffectReference
Eupatorium perfoliatumNorth America/EuropeLPS-stimulated RAW 264.7 cellsDichloromethane ExtractIC50 for NO inhibition: 19 µg/mL[6]
Eupatorium perfoliatumNorth America/EuropeLPS-stimulated RAW 264.7 cellsEupafolinIC50 for NO inhibition: 6 µM[6]
Eupatorium lindleyanumChinaXylene-induced mouse ear edemaSesquiterpene fraction21.53% reduction in edema[7]
Eupatorium lindleyanumChinaLPS-stimulated RAW 264.7 cellsEupalinolide LSignificant inhibition of IL-6[7]
Eupatorium lindleyanumChinaLPS-stimulated RAW 264.7 cellsEupalinolide MSignificant inhibition of IL-6[7]
Eupatorium lindleyanumChina16HBE cells (CSE-induced)Flower ExtractSignificant reduction of TNF-α and IL-6[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Flavonoid Quantification

This protocol is a generalized procedure based on methods described for the analysis of flavonoids in Eupatorium and related species.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically used, involving a mixture of two solvents, such as:

    • Solvent A: Water with an acidifier (e.g., 0.1% phosphoric acid or formic acid)

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program: The specific gradient will depend on the compounds being analyzed but a typical program might start with a low percentage of Solvent B, gradually increasing to a high percentage over 20-40 minutes to elute all compounds of interest.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C or 30°C.

  • Detection: The PDA or UV detector is set to monitor a specific wavelength, often around 330-350 nm for flavonoids like Eupatorin.

  • Sample Preparation:

    • Dried and powdered plant material is extracted with a suitable solvent (e.g., methanol, ethanol, or chloroform) using methods like sonication or Soxhlet extraction.

    • The extract is filtered and then may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

    • The final extract is dissolved in the mobile phase for injection into the HPLC system.

  • Quantification: A calibration curve is generated using standard solutions of known concentrations of the target flavonoid (e.g., Eupatorin). The concentration in the plant extract is then determined by comparing its peak area to the calibration curve.

MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[9]

  • Cell Culture:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a series of dilutions of the Eupatorium extract or isolated compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the extract, e.g., DMSO) and a negative control (untreated cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Cell viability is calculated as a percentage of the control (untreated cells).

    • The IC50 value (the concentration of the test substance that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a substance by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture:

    • Seed RAW 264.7 macrophages in a 96-well plate at an appropriate density.

    • Incubate for 24 hours to allow for adherence.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the Eupatorium extract or compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a control group with LPS only and a negative control group with neither LPS nor the test substance.

    • Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant from each well.

    • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo compound.

    • Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • A standard curve is prepared using known concentrations of sodium nitrite.

    • The concentration of nitrite in the samples is calculated from the standard curve.

    • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated groups to the LPS-only control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by Eupatorin and a general workflow for its analysis.

Experimental_Workflow cluster_collection Plant Material Collection cluster_extraction Extraction and Isolation cluster_analysis Chemical and Biological Analysis cluster_data Data Interpretation Plant Eupatorium spp. (Different Geographical Sources) Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant->Extraction Fractionation Fractionation (e.g., Chloroform, n-Hexane) Extraction->Fractionation Isolation Isolation of Eupatorin (e.g., Column Chromatography) Fractionation->Isolation Cytotoxicity Cytotoxicity Assays (e.g., MTT) Fractionation->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Fractionation->AntiInflammatory HPLC HPLC Analysis (Quantification) Isolation->HPLC Comparison Comparative Analysis of Bioactivity HPLC->Comparison Cytotoxicity->Comparison AntiInflammatory->Comparison

Caption: General experimental workflow for the comparative study of Eupatorin.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation ProInflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory Gene Transcription Eupatorin Eupatorin Eupatorin->IKK Inhibition IkB_NFkB->NFkB_active IκBα Degradation

Caption: Eupatorin's inhibition of the NF-κB inflammatory pathway.

Apoptosis_Signaling_Pathway cluster_apop Eupatorin Eupatorin Mitochondria Mitochondria Eupatorin->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activation Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution

Caption: Eupatorin's induction of the intrinsic apoptosis pathway.

References

Safety Operating Guide

Navigating the Safe Handling of Euparone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Euparone, with a critical clarification regarding its distinction from the similarly named microscopy mountant, Euparal.

Crucial Clarification: this compound vs. Euparal

Initial searches for "this compound" often yield results for "Euparal." It is vital to understand that these are two distinct substances with different properties and associated hazards.

  • Euparal: A mounting medium used in microscopy.[3] It is a mixture, classified as a flammable liquid that can cause skin and eye irritation.[4][5][6][7]

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following information is based on general laboratory best practices and data available for Euparal. Extreme caution is advised, and it is imperative to obtain a substance-specific SDS for this compound before handling.

Personal Protective Equipment (PPE) for Handling Chemicals

A comprehensive approach to personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling chemical substances with hazards similar to those of Euparal, which should be considered as a baseline for handling this compound until a specific SDS is available.

PPE CategoryRecommendationRationale
Eye Protection Chemical splash gogglesProtects against splashes and vapors that can cause serious eye damage.[4][5][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile)Prevents skin contact, which can cause irritation and sensitization.[5]
Body Protection Laboratory coat or chemical-resistant apronProtects skin and clothing from spills and splashes.[5]
Respiratory Protection Use in a well-ventilated area or with a fume hoodMinimizes inhalation of vapors, which may cause respiratory irritation.[5][8]

Quantitative Data Summary

The following tables provide a summary of the available quantitative data for both this compound and Euparal for clear comparison.

Table 1: Quantitative Data for this compound

PropertyValue
Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol [1]
CAS Number 53947-86-7[1][2]
Appearance Powder[2]

Table 2: Quantitative Data for Euparal (Mounting Medium)

PropertyValue
Physical State Liquid
Classification Flammable Liquid, Category 3[4][5][6]
Hazards Causes skin irritation, serious eye damage, may cause respiratory irritation.[4][5][7][8]
UN Number UN1993[7]

Experimental Protocols: Safe Handling and Disposal

The following procedural guidelines are based on best practices for handling flammable and irritant chemicals like Euparal. These should be adapted for this compound only after consulting a substance-specific SDS.

Handling Procedure:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above.

  • Dispensing: Avoid breathing vapors.[8] Dispense the required amount carefully, avoiding splashes. Keep the container tightly closed when not in use.[4][9]

  • Heating: Keep away from open flames, sparks, and hot surfaces as the substance may be flammable.[4][5][9]

  • Spill Management: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[8] For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan:

  • Waste Collection: Dispose of this compound waste and contaminated materials in a designated hazardous waste container.[7] Do not mix with other waste streams.

  • Labeling: Clearly label the waste container with the contents and associated hazards.

  • Storage: Store waste containers in a cool, well-ventilated, and designated area away from incompatible materials.

  • Disposal: Arrange for disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[7]

Visualization of Safe Chemical Handling Workflow

The following diagram illustrates a generalized workflow for the safe handling of a chemical substance in a laboratory setting.

G General Chemical Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area prep_ppe->prep_setup handle_dispense Dispense Chemical prep_setup->handle_dispense handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate emergency_spill Spill Response handle_experiment->emergency_spill emergency_exposure Exposure Response handle_experiment->emergency_exposure cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: General workflow for safe chemical handling in a laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Euparone
Reactant of Route 2
Reactant of Route 2
Euparone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.